3-cis-Hydroxyglibenclamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945751 | |
| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-07-9, 23074-02-4 | |
| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of 3-cis-Hydroxyglibenclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-cis-Hydroxyglibenclamide, a principal and pharmacologically active metabolite of the second-generation sulfonylurea, glibenclamide (glyburide). This document details the metabolic pathway of glibenclamide, focusing on the formation of its hydroxylated metabolites. It presents in-depth experimental protocols for the isolation and purification of this compound from biological matrices, along with a summary of its key physicochemical and pharmacological properties. Furthermore, this guide illustrates the established signaling pathway of glibenclamide and its metabolites and outlines a typical experimental workflow for the isolation and analysis of this compound.
Introduction: The Significance of Glibenclamide Metabolism
Glibenclamide, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus, undergoes extensive hepatic metabolism.[1] Its clinical efficacy and safety profile are influenced by the biotransformation into various metabolites. Among these, the hydroxylated derivatives are of particular interest due to their own intrinsic pharmacological activity. Two of the major metabolites are 4-trans-hydroxyglibenclamide (M1) and this compound (M2b).[2] This guide focuses on this compound, a metabolite that retains significant hypoglycemic effects.[2][3] Understanding the discovery and isolation of this metabolite is crucial for a complete comprehension of glibenclamide's mechanism of action, pharmacokinetics, and for the development of advanced analytical methods in drug metabolism studies.
Discovery and Initial Identification
While extensive characterization of this compound was carried out in the 1990s by researchers such as T. Rydberg and colleagues, its initial discovery traces back to earlier studies on glibenclamide's metabolic fate. Foundational work in the 1980s, including that of Heptner et al. (1984), laid the groundwork for identifying the metabolic products of glibenclamide in biological fluids.[4] These early investigations were pivotal in establishing that glibenclamide is not excreted unchanged but is converted into more polar, hydroxylated compounds to facilitate elimination. The identification of this compound as a specific stereoisomer was made possible through the advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Physicochemical and Pharmacological Properties
This compound is a significant metabolite, and its properties are summarized in the tables below.
| Property | Value | Reference |
| Chemical Name | 5-chloro-N-[2-[4-[[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | [5] |
| Synonyms | cis-3-Hydroxyglyburide, 3-cis-Hydroxycyclohexyl glyburide | [4] |
| CAS Number | 23074-02-4 | [4] |
| Molecular Formula | C23H28ClN3O6S | [4] |
| Molecular Weight | 510.00 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 191-193°C | [4] |
| Solubility | Slightly soluble in DMSO and methanol | [4] |
| Pharmacological Data | Value | Reference |
| Hypoglycemic Activity | Approximately 50% of the parent compound (glibenclamide) | [3] |
| Mechanism of Action | Stimulates insulin secretion from pancreatic β-cells | [2][3] |
Metabolic Pathway and Signaling
Glibenclamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[2] The metabolic process involves the hydroxylation of the cyclohexyl ring of the glibenclamide molecule, leading to the formation of this compound and other hydroxylated metabolites.
The mechanism of action of glibenclamide and its active metabolites, including this compound, involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.
Experimental Protocols for Isolation and Analysis
The isolation and analysis of this compound from biological matrices such as plasma and urine typically involve sample preparation, chromatographic separation, and detection.
Sample Preparation
Objective: To extract this compound from the biological matrix and remove interfering substances.
A. Protein Precipitation (for Plasma/Serum Samples)
-
To 400 µL of plasma or serum, add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid.[6]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
B. Liquid-Liquid Extraction (for Urine Samples)
-
To 400 µL of urine, add an internal standard solution and vortex for 1 minute.[6]
-
Add 1.0 mL of ethyl acetate and shake vigorously for 3 minutes.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]
-
Collect the organic layer. Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Separation
Objective: To separate this compound from the parent drug and other metabolites.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a ratio of approximately 3:2 (v/v) is often effective.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 230 nm.
Detection and Quantification
Objective: To detect and quantify the amount of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure accurate quantification.
The following diagram illustrates a typical workflow for the isolation and analysis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis and activity of this compound.
| Parameter | Method | Value | Reference |
| Purity (Commercially available standard) | HPLC | ≥97% | [4] |
| Extraction Recovery from Plasma | Protein Precipitation | 87% - 99% | [6] |
| Extraction Recovery from Urine | Liquid-Liquid Extraction | 85% - 95% | [6] |
| Lower Limit of Quantitation (LLOQ) in Plasma | LC-MS/MS | 0.100–0.113 ng/mL | [6] |
| Lower Limit of Quantitation (LLOQ) in Urine | LC-MS/MS | 0.984–1.02 ng/mL | [6] |
| Blood Glucose Reduction (vs. placebo, AUC 0-5h) | In vivo (human) | 12.5 ± 2.3% | [2] |
Conclusion
This compound is a well-established, pharmacologically active metabolite of glibenclamide. Its discovery and the development of robust isolation and analytical methods have been critical in understanding the overall clinical pharmacology of its parent drug. The detailed protocols and data presented in this guide offer a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry. The continued investigation of such metabolites is essential for optimizing drug therapy and ensuring patient safety. chemistry. The continued investigation of such metabolites is essential for optimizing drug therapy and ensuring patient safety.
References
- 1. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 5. PubChemLite - this compound (C23H28ClN3O6S) [pubchemlite.lcsb.uni.lu]
- 6. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
Synthesis and Characterization of 3-cis-Hydroxyglibenclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cis-Hydroxyglibenclamide, an active metabolite of the anti-diabetic drug glibenclamide. This document details a plausible synthetic route, experimental protocols for characterization, and relevant biological context.
Introduction
This compound, also known as cis-3-Hydroxyglyburide, is a significant metabolite of glibenclamide, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus.[1] It exhibits hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells.[2] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of glibenclamide and for the development of related therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23074-02-4 | [2][3] |
| Molecular Formula | C23H28ClN3O6S | [2][3] |
| Molecular Weight | 510.00 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 191-193°C | [2] |
| Solubility | Slightly soluble in DMSO and methanol | [2] |
| Purity (Commercial Standard) | ≥97% (HPLC) | [2] |
Synthesis of this compound
A plausible synthetic route for this compound is proposed, starting from commercially available materials. The key challenge in the synthesis is the stereoselective introduction of the cis-hydroxyl group on the cyclohexyl ring.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process involving the preparation of a key intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, followed by its coupling with a protected cis-3-hydroxycyclohexyl isocyanate or a related precursor.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol for Synthesis (Hypothetical)
Step 1: Synthesis of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
This intermediate is synthesized by reacting 4-(2-aminoethyl)benzenesulfonamide with 5-chloro-2-methoxybenzoyl chloride in an inert solvent such as dichloromethane in the presence of a base like triethylamine.
Step 2: Synthesis of a cis-3-hydroxycyclohexyl precursor
A protected form of cis-3-hydroxycyclohexylamine is required. This can be achieved through stereoselective reduction of a corresponding cyclohexanone derivative followed by conversion to an isocyanate or another reactive intermediate.
Step 3: Coupling Reaction
The benzenesulfonamide intermediate from Step 1 is reacted with the cis-3-hydroxycyclohexyl precursor from Step 2. The reaction conditions would typically involve an aprotic solvent and might require a catalyst depending on the nature of the precursor.
Step 4: Deprotection (if necessary)
If protecting groups were used for the hydroxyl or amine functionalities, they are removed in this step using appropriate deprotection strategies.
Step 5: Purification
The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Protocol for Purity Assessment:
-
System: Analytical HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Expected Result: A single major peak with a purity of ≥97%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Structural Elucidation:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
Expected ¹H and ¹³C NMR Data (Hypothetical Chemical Shifts):
Table 2: Expected NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 110 - 160 |
| Methoxy Protons | ~3.9 | ~56 |
| Ethyl Bridge Protons | 2.8 - 3.5 | 35 - 45 |
| Cyclohexyl Protons | 1.0 - 3.8 | 20 - 70 |
| Hydroxyl Proton | ~4.5 | - |
Mass Spectrometry (MS)
Protocol for Molecular Weight Confirmation:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive and negative modes.
-
Expected Result: The exact mass of the protonated molecule [M+H]⁺ and other adducts should be observed, confirming the molecular formula.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 510.1460 |
| [M+Na]⁺ | 532.1279 |
| [M-H]⁻ | 508.1314 |
Infrared (IR) Spectroscopy
Protocol for Functional Group Identification:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: KBr pellet or ATR.
-
Expected Result: Characteristic absorption bands for N-H, O-H, C=O, S=O, and aromatic C-H bonds.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3500-3200 |
| N-H Stretch (amide, sulfonamide) | 3400-3200 |
| C=O Stretch (amide) | 1680-1630 |
| S=O Stretch (sulfonamide) | 1350-1300 and 1170-1150 |
| C-O Stretch (methoxy) | 1250-1000 |
Biological Activity and Signaling Pathway
This compound acts as a hypoglycemic agent by stimulating insulin release from pancreatic β-cells. This action is mediated through the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.
Signaling Pathway for Insulin Secretion
Caption: Simplified signaling pathway of insulin secretion induced by this compound.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic strategy and detailed characterization protocols offer a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism. Further experimental validation of the proposed synthetic route is warranted to establish a robust and efficient method for obtaining this important metabolite for research purposes.
References
An In-depth Technical Guide to the Biochemical Properties of 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties of 3-cis-Hydroxyglibenclamide, an active metabolite of the widely used anti-diabetic drug, glibenclamide. This document synthesizes available data on its mechanism of action, metabolism, and pharmacokinetic profile, and provides detailed experimental protocols for its analysis and characterization.
Introduction
This compound, also known as the M2 metabolite of glibenclamide, is a pharmacologically active compound formed in the liver following the administration of glibenclamide.[1] It contributes to the overall hypoglycemic effect of the parent drug, exhibiting approximately 50% of its activity.[2] Understanding the distinct biochemical and pharmacological properties of this metabolite is crucial for a complete comprehension of glibenclamide's therapeutic action and for the development of new and improved sulfonylurea drugs.
Physicochemical and Biochemical Properties
This compound is a hydroxylated derivative of glibenclamide, with the hydroxyl group introduced at the 3-cis position of the cyclohexyl ring.[3] Its formation is primarily catalyzed by cytochrome P450 enzymes in the liver.[1]
| Property | Value | Reference |
| CAS Number | 23074-02-4 | [4] |
| Molecular Formula | C23H28ClN3O6S | [4] |
| Molecular Weight | 510.00 g/mol | [4] |
| Appearance | White to off-white powder | [2] |
| Solubility | Slightly soluble in DMSO and methanol | [2] |
| Storage | Stable for at least 2 years at -20°C | [2] |
Metabolism:
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[5][6] This metabolic process results in the formation of two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1]
Mechanism of Action
The hypoglycemic effect of this compound is attributed to its ability to stimulate insulin secretion from pancreatic β-cells.[2] While direct binding studies on this specific metabolite are limited, its mechanism of action is inferred to be identical to that of its parent compound, glibenclamide.
Glibenclamide exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[7] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.
Pharmacokinetic Data
Comparative pharmacokinetic studies have been conducted to evaluate the profiles of glibenclamide and its active metabolites. The following table summarizes key parameters from a study involving patients with normal and impaired renal function.
| Parameter | Glibenclamide | 4-trans-Hydroxyglibenclamide (M1) | This compound (M2) | Reference |
| Cmax (ng/mL) | ||||
| Normal Renal Function | 75-140 | 16-57 | <5-18 | [8] |
| Impaired Renal Function | Lower than NRF | 24-85 | 7-22 | [8] |
| CEss50 (ng/mL) * | 108 | 23 | 37 |
*CEss50: Steady-state serum concentration producing 50% of the maximal hypoglycemic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the simultaneous determination of glibenclamide and its metabolites in biological matrices.
Methodology:
-
Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma/serum, add an internal standard (e.g., glipizide).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 nm.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Radioligand Binding Assay for SUR1 Affinity
This protocol outlines a competitive binding assay to determine the affinity of this compound for the SUR1 receptor.
Methodology:
-
Membrane Preparation:
-
Isolate pancreatic islets or use a cell line expressing SUR1 (e.g., COS-1 cells).
-
Homogenize the cells in a suitable buffer and centrifuge to obtain a membrane fraction.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to SUR1 (e.g., [3H]glibenclamide).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Electrophysiological Analysis using Patch-Clamp
This protocol describes the use of the patch-clamp technique to directly measure the effect of this compound on KATP channels in pancreatic β-cells.
Methodology:
-
Cell Preparation:
-
Isolate pancreatic islets and disperse them into single β-cells.
-
-
Patch-Clamp Recording:
-
Use a glass micropipette to form a high-resistance seal with the membrane of a single β-cell.
-
Establish a whole-cell or inside-out patch configuration.
-
Apply a voltage clamp to control the membrane potential and record the resulting ion currents.
-
-
Drug Application:
-
Perfuse the cell with a solution containing a KATP channel opener (e.g., diazoxide) to activate the channels.
-
Apply different concentrations of this compound to the bath or pipette solution.
-
-
Data Acquisition and Analysis:
-
Record the changes in KATP channel current in response to the application of the test compound.
-
Construct a dose-response curve to determine the IC50 for channel inhibition.
-
Conclusion
This compound is a significant active metabolite of glibenclamide that contributes to its therapeutic effect. While its primary mechanism of action is understood to be the inhibition of pancreatic KATP channels, leading to insulin secretion, there is a notable lack of specific quantitative data on its direct interaction with the SUR1 receptor and its precise electrophysiological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the biochemical properties of this important metabolite, which could inform the development of future anti-diabetic therapies with improved efficacy and safety profiles.
References
- 1. Chronic exposure to glibenclamide impairs insulin secretion in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of glibenclamide and metformin (alone or in combination) on insulin release from isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Pharmacological Activity of Glibenclamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated through the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. However, glibenclamide undergoes extensive hepatic metabolism, resulting in the formation of two major metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1] This technical guide provides a comprehensive overview of the pharmacological activity of these metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. Emerging evidence indicates that both M1 and M2 are not inert but possess significant hypoglycemic activity, contributing to the overall therapeutic and potential adverse effect profile of the parent drug.[2][3][4] Understanding the distinct pharmacological properties of these metabolites is crucial for a complete assessment of glibenclamide's clinical effects and for the development of safer and more effective antidiabetic agents.
Introduction
Glibenclamide (also known as glyburide) exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1] This interaction inhibits the channel's activity, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its main hydroxylated derivatives, M1 and M2.[1] These metabolites are then excreted in urine and feces.[5] While initially considered inactive, studies have demonstrated that both M1 and M2 possess intrinsic pharmacological activity, capable of stimulating insulin secretion and lowering blood glucose levels in humans.[2][3][4] This guide delves into the specifics of their activity, providing a detailed comparison with the parent compound.
Pharmacological Activity and Potency
The hypoglycemic effects of glibenclamide and its metabolites have been investigated in both in vivo and in vitro settings. Human studies have confirmed that intravenous administration of M1 and M2 leads to a significant reduction in blood glucose levels, an effect attributed to their ability to stimulate insulin secretion.[2][3][4]
In Vivo Hypoglycemic Effects
A crossover study in healthy human subjects demonstrated the hypoglycemic potential of M1 and M2. The mean blood glucose reduction over 5 hours, as a percentage of the area under the curve (AUC) compared to placebo, was significant for both metabolites.[2][4]
| Compound | Route of Administration | Dose | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) |
| Glibenclamide | Oral | 3.5 mg | 23.8 ± 1.2% |
| Glibenclamide | Intravenous | 3.5 mg | 19.9 ± 2.1% |
| Metabolite M1 | Intravenous | 3.5 mg | 18.2 ± 3.3% |
| Metabolite M2 | Intravenous | 3.5 mg | 12.5 ± 2.3% |
| Table 1: In vivo hypoglycemic activity of glibenclamide and its metabolites in healthy subjects. Data are presented as mean ± SE.[2][4] |
Insulin Secretion
The glucose-lowering effect of the metabolites is directly linked to their ability to increase serum insulin levels. The same human study showed that both M1 and M2 significantly increased serum insulin concentrations compared to placebo.[2][4]
Potency at the KATP Channel (SUR1)
The molecular basis for the insulin secretagogue activity of glibenclamide and its metabolites lies in their interaction with the SUR1 subunit of the pancreatic KATP channel. While comprehensive binding data for M2 is limited, studies on M1 reveal a high affinity for the SUR1/Kir6.2 channel.
| Compound | Parameter | Value | Receptor/System |
| Glibenclamide | Ki | ~4 nM | Kir6.2/SUR1 (pancreatic) |
| Glibenclamide | Ki | ~27 nM | Kir6.2/SUR2A (cardiac) |
| Metabolite M1 | IC50 (high affinity) | 0.95 nM | SUR1/Kir6.2 (rat brain synaptosomes) |
| Metabolite M1 | IC50 (low affinity) | 100 nM | SUR1/Kir6.2 (rat brain synaptosomes) |
| Table 2: Binding affinities and inhibitory concentrations of glibenclamide and metabolite M1 for KATP channel subunits. |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for glibenclamide and its active metabolites involves the closure of KATP channels in pancreatic β-cells. This initiates a cascade of events culminating in insulin release.
Figure 1: Signaling pathway of glibenclamide and its active metabolites in pancreatic β-cells.
Cardiovascular Implications
A critical aspect of sulfonylurea pharmacology is the potential for cardiovascular side effects. This is primarily due to the presence of KATP channels in cardiac and vascular smooth muscle, which are composed of SUR2A and SUR2B subunits, respectively. Glibenclamide has been shown to bind to and inhibit these channels, which can interfere with the heart's natural protective mechanisms during ischemia.[6]
While direct binding data for the metabolites M1 and M2 on SUR2 isoforms are not extensively available, the non-selective nature of the parent compound raises concerns about the potential for similar cardiovascular effects from its active metabolites. The lower affinity of glibenclamide for SUR2A compared to SUR1 suggests a degree of pancreatic selectivity, but at therapeutic concentrations, off-target effects on the cardiovascular system can occur.[7] Further research is warranted to fully elucidate the cardiovascular safety profile of M1 and M2.
Experimental Protocols
The characterization of the pharmacological activity of glibenclamide and its metabolites relies on a variety of sophisticated experimental techniques.
Radioligand Binding Assay for SUR1 Affinity
This assay is used to determine the binding affinity of a compound to the SUR1 receptor.
Figure 2: Workflow for a radioligand binding assay to determine SUR1 affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) recombinantly expressing the target receptor (SUR1/Kir6.2).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled test compound (glibenclamide or its metabolites).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.
Patch-Clamp Electrophysiology for KATP Channel Activity
This technique allows for the direct measurement of ion channel activity in cell membranes.
References
- 1. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular effects of glibenclamide vs. glimepiride and metformin in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glibenclamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Technical Guide to the Role of Cytochrome P450 in 3-cis-Hydroxyglibenclamide Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pivotal role cytochrome P450 (CYP) enzymes play in the metabolic formation of 3-cis-hydroxyglibenclamide from its parent compound, glibenclamide (also known as glyburide). Glibenclamide is a second-generation sulfonylurea antidiabetic agent used to manage non-insulin-dependent diabetes mellitus (Type II diabetes) by stimulating insulin release from pancreatic beta cells[1]. Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its extensive metabolism in the liver, primarily mediated by the CYP superfamily of enzymes.
The biotransformation of glibenclamide results in two major pharmacologically active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2b)[1][2][3]. Understanding the specific CYP isoforms responsible for the formation of these metabolites, particularly this compound, is critical for predicting inter-individual variability in drug response, assessing drug-drug interaction potential, and guiding safer drug development and clinical use.
Primary Cytochrome P450 Isoforms in Glibenclamide Metabolism
Extensive in vitro research has identified several CYP isoforms that contribute to the metabolism of glibenclamide. While multiple enzymes are capable of metabolizing the drug, a consensus points to CYP3A4 as the principal enzyme involved[2][3][4]. However, other isoforms, including CYP2C9, CYP2C19, CYP2C8, and CYP3A5, also play a role, contributing to the overall metabolic clearance and the formation of hydroxylated metabolites like this compound[1][2][3].
Contrasting data exists in the literature regarding the relative importance of CYP3A4 versus CYP2C9, with some clinical studies highlighting the significance of CYP2C9 polymorphisms on glibenclamide pharmacokinetics in vivo[1][5][6]. However, systematic in vitro investigations combining chemical inhibition, correlation analysis, and recombinant enzymes have consistently demonstrated that CYP3A4 is the major contributor to glibenclamide metabolism[2][4].
Quantitative Data on Glibenclamide Metabolism
The following tables summarize key quantitative data from in vitro studies, providing insights into the kinetics and relative contributions of different CYP isoforms to glibenclamide metabolism.
Table 1: Kinetic Parameters of Recombinant CYP Enzymes for Glibenclamide Depletion
This table presents the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (Clint) for glibenclamide depletion by various recombinant human CYP isoforms. The significantly higher intrinsic clearance value for CYP3A4 underscores its primary role in metabolizing the drug.
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Clint (Vmax/Km) (μL/min/pmol CYP) |
| CYP3A4 | 2.3 ± 0.9 | 11.0 ± 1.1 | 4.8 |
| CYP3A5 | 2.8 ± 1.0 | 0.9 ± 0.1 | 0.3 |
| CYP2C8 | 2.2 ± 0.6 | 0.5 ± 0.04 | 0.2 |
| CYP2C91/1 | 3.1 ± 1.2 | 0.2 ± 0.03 | 0.06 |
| CYP2C92/2 | 3.2 ± 1.1 | 0.2 ± 0.03 | 0.06 |
| CYP2C93/3 | 3.4 ± 1.3 | 0.2 ± 0.03 | 0.06 |
| CYP2C19 | 15.6 ± 5.0 | 5.8 ± 0.9 | 0.4 |
Data sourced from Zhou et al. (2010)[2]. The intrinsic clearance (Clint) of CYP3A4 was found to be 4 to 17 times greater than that of other tested CYP isoforms[2].
Table 2: Estimated Contributions of CYP Isoforms to Glibenclamide Intrinsic Clearance
This table shows the percentage contribution of CYP2C19 and CYP3A4 to the intrinsic clearance (CLint) of glibenclamide in pooled human liver microsomes, as determined by relative activity factors.
| CYP Isoform | Contribution to Glibenclamide CLint (%) |
| CYP3A4 | 96.4 |
| CYP2C19 | 4.6 |
Data sourced from Naritomi et al. (2004)[4].
Table 3: Inhibitory Potential of Glibenclamide on Major CYP Isoforms
This table details the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) of glibenclamide on CYP2C9 and CYP3A4, indicating its potential to cause drug-drug interactions.
| Target CYP Isoform | Probe Substrate | Ki (μM) | IC50 (μM) | Inhibition Manner |
| CYP2C9 | S-warfarin | 2.4 | 11.3 | Competitive |
| CYP2C9 | Phenytoin | 3.1 | 9.4 | Competitive |
| CYP3A4 | Midazolam | 42.5 | 90.0 | - |
Data sourced from Kim & Park (2003)[7]. Glibenclamide showed potent inhibition of CYP2C9 and weak inhibition of CYP3A4[7].
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz DOT language provide clear visual representations of complex biological and experimental processes.
Caption: Metabolic pathway of glibenclamide to its active metabolites.
Caption: Workflow for CYP reaction phenotyping.
Detailed Experimental Protocols
The identification of CYP enzymes responsible for this compound formation relies on a series of complementary in vitro experiments. This process is often referred to as "reaction phenotyping"[8][9].
1. Chemical Inhibition Assay in Human Liver Microsomes (HLM)
-
Principle: This method uses well-characterized, selective chemical inhibitors for specific CYP isoforms. A reduction in the rate of glibenclamide metabolism or metabolite formation in the presence of a specific inhibitor implicates that particular CYP enzyme in the metabolic pathway[2][8][10].
-
Methodology:
-
Preparation: Pooled human liver microsomes are pre-incubated with a selective inhibitor (e.g., Ketoconazole for CYP3A, Sulfaphenazole for CYP2C9) at a concentration known to be effective and selective[2]. A control incubation without any inhibitor is run in parallel.
-
Reaction Initiation: The metabolic reaction is initiated by adding glibenclamide (at various concentrations to assess different kinetic conditions) and an NADPH-generating system (cofactor for CYP activity)[2].
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time.
-
Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates proteins.
-
Analysis: After centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining glibenclamide and the amount of this compound and other metabolites formed.
-
Interpretation: The rate of metabolite formation in the presence of each inhibitor is compared to the control. A significant decrease suggests the involvement of the inhibited enzyme[2]. For glibenclamide, metabolism is most significantly inhibited by the CYP3A inhibitor ketoconazole[2][3].
-
2. Correlation Analysis in Individual Donor HLM
-
Principle: This approach leverages the natural inter-individual variability in CYP expression and activity. The rate of glibenclamide metabolism is measured across a panel of liver microsomes from different donors and correlated with the metabolic rates of known CYP-specific probe substrates in the same set of microsomes. A strong correlation implicates that specific CYP isoform[2].
-
Methodology:
-
Microsome Panel: A panel of at least 10-12 individual human liver microsomal preparations is used[4].
-
Activity Assays: Two sets of experiments are run for each microsomal sample:
-
Glibenclamide depletion or metabolite formation assay, as described above.
-
Marker activity assays using probe substrates for major CYP enzymes (e.g., testosterone for CYP3A4, tolbutamide for CYP2C9).
-
-
Statistical Analysis: Correlation analysis (e.g., Pearson or Spearman correlation) is performed to compare the rate of glibenclamide metabolism with the activity rates of the various CYP markers.
-
Interpretation: A statistically significant correlation between glibenclamide depletion and the activity of a specific CYP marker (e.g., CYP3A probe activity) provides strong evidence for that enzyme's involvement[2][4].
-
3. Metabolism Studies with Recombinant Human CYP Isoforms
-
Principle: This is a direct approach where glibenclamide is incubated with individual, cDNA-expressed human CYP isoforms (often in "Supersomes" or similar systems)[8]. This method confirms the catalytic competence of a specific enzyme to metabolize the drug and allows for the determination of enzyme-specific kinetic parameters (Km and Vmax)[2].
-
Methodology:
-
System Setup: Individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9) are incubated with a cytochrome P450 reductase and cytochrome b5 in a buffered solution.
-
Reaction: Glibenclamide is added across a range of concentrations to the incubation mixture. The reaction is initiated with an NADPH-generating system.
-
Incubation and Termination: The process follows the same steps as the HLM assay (incubation at 37°C, followed by termination).
-
Analysis: LC-MS/MS is used to quantify the depletion of the parent drug or the formation of this compound.
-
Kinetic Analysis: The data on reaction velocity versus substrate concentration are fitted to the Michaelis-Menten equation to calculate Km, Vmax, and the intrinsic clearance (Clint = Vmax/Km) for each isoform[2]. This allows for a quantitative comparison of the metabolic efficiency of different CYPs[2].
-
Conclusion
The formation of this compound is a critical step in the metabolism of glibenclamide, mediated by the cytochrome P450 system. In vitro evidence from multiple complementary experimental approaches—including chemical inhibition, correlation studies, and assays with recombinant enzymes—converges to identify CYP3A4 as the primary enzyme responsible for glibenclamide's metabolic clearance[2][3][4]. While other isoforms such as CYP2C9, CYP2C19, and CYP2C8 also contribute, their role appears to be minor in comparison[1][2].
For professionals in drug development, this understanding is crucial. The dominant role of CYP3A4 suggests a high potential for drug-drug interactions when glibenclamide is co-administered with strong inhibitors or inducers of this enzyme. Furthermore, the involvement of the polymorphic CYP2C9 enzyme, even as a minor pathway, can contribute to inter-individual variability in drug response and adverse effects[5][11][12]. A thorough characterization of these metabolic pathways using the detailed protocols outlined in this guide is an indispensable component of preclinical drug safety and efficacy assessment.
References
- 1. ClinPGx [clinpgx.org]
- 2. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. brieflands.com [brieflands.com]
- 12. dovepress.com [dovepress.com]
An In-Depth Technical Guide to the Stereospecific Metabolism of Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the management of type 2 diabetes mellitus. As a chiral molecule, it exists as a racemic mixture of two enantiomers, R-(-)-glibenclamide and S-(+)-glibenclamide. While the metabolism of the racemic mixture has been extensively studied, a comprehensive understanding of the stereospecific metabolic pathways and the resulting pharmacological implications is crucial for optimizing its therapeutic use and minimizing adverse effects. This technical guide provides a detailed exploration of the stereospecific metabolism of glibenclamide, summarizing key quantitative data, outlining experimental protocols, and visualizing the metabolic pathways. The primary focus is on the differential roles of cytochrome P450 enzymes in the biotransformation of the individual enantiomers and the subsequent pharmacological activity of their metabolites.
Introduction to Glibenclamide and its Stereochemistry
Glibenclamide, also known as glyburide, exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin secretion.[1] Glibenclamide is administered as a racemic mixture, and emerging evidence suggests that the two enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding these differences is paramount for a complete pharmacological profile of the drug.
Stereospecific Metabolism of Glibenclamide Enantiomers
The hepatic metabolism of glibenclamide is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve hydroxylation of the cyclohexyl ring, leading to the formation of two major active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[2] Several CYP isoforms, including CYP3A4, CYP2C9, CYP2C19, and CYP2C8, have been implicated in the metabolism of racemic glibenclamide.[1][3][4] Of these, CYP3A4 appears to be the major enzyme responsible for glibenclamide's overall clearance.[3]
While direct comparative studies on the metabolism of individual R-(-)- and S-(+)-glibenclamide enantiomers are limited, the principles of stereoselective drug metabolism suggest that the enzymes involved likely exhibit differential affinities and catalytic efficiencies for each enantiomer. This can lead to variations in the rate of metabolism and the profile of metabolites formed from each enantiomer.
Role of Cytochrome P450 Enzymes
-
CYP3A4: As the primary enzyme in glibenclamide metabolism, CYP3A4 is expected to play a significant role in the metabolism of both enantiomers. It is plausible that one enantiomer is a preferred substrate for CYP3A4, leading to a faster clearance rate for that enantiomer.
-
CYP2C9: This enzyme also contributes to glibenclamide metabolism. Genetic polymorphisms in CYP2C9 have been shown to affect the pharmacokinetics of racemic glibenclamide, highlighting its clinical relevance. It is likely that CYP2C9 also exhibits stereoselectivity towards the glibenclamide enantiomers.
-
Other CYPs: The contributions of CYP2C19 and CYP2C8 to the stereospecific metabolism of glibenclamide are less clear but cannot be discounted.
The metabolic pathways can be visualized as follows:
Quantitative Data on Glibenclamide Metabolism and Pharmacodynamics
The following tables summarize key quantitative data available for racemic glibenclamide and its metabolites. Data on the individual enantiomers is sparse and represents a significant knowledge gap.
Table 1: Pharmacokinetic Parameters of Racemic Glibenclamide and its Metabolites
| Parameter | Glibenclamide (Racemate) | M1 (4-trans-hydroxy) | M2 (3-cis-hydroxy) | Reference(s) |
| Half-life (t½) | ~1.5 - 10 hours | Longer than glibenclamide | Longer than glibenclamide | [5][6] |
| Cmax (single dose) | Dose-dependent | - | - | [5] |
| AUC | Dose-dependent | - | - | [5] |
| Protein Binding | >99% | >97% | - | [6] |
Table 2: Pharmacodynamic Parameters of Racemic Glibenclamide and its Metabolites
| Parameter | Glibenclamide (Racemate) | M1 (4-trans-hydroxy) | M2 (3-cis-hydroxy) | Reference(s) |
| Hypoglycemic Effect | Potent | Active | Active | [2] |
| CEss50 (ng/mL) | 108 | 23 | 37 | [7] |
| Emax (% glucose reduction) | 56% | 40% | 27% | [7] |
Table 3: In Vitro Metabolism of Racemic Glibenclamide by Recombinant CYP Enzymes
| CYP Isoform | Contribution to Intrinsic Clearance (CLint) | Reference(s) |
| CYP3A4 | 96.4% | [8] |
| CYP2C19 | 4.6% | [8] |
| CYP2C9 | Contributes, but less than CYP3A4 | [1][4] |
| CYP2C8 | Minor contribution | [3] |
Experimental Protocols
In Vitro Metabolism of Glibenclamide Enantiomers using Human Liver Microsomes
This protocol outlines a general procedure for assessing the stereoselective metabolism of glibenclamide enantiomers.
Protocol Steps:
-
Reagent Preparation:
-
Prepare stock solutions of R-(-)- and S-(+)-glibenclamide in a suitable organic solvent (e.g., DMSO).
-
Thaw human liver microsomes (HLMs) on ice.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs (final concentration typically 0.1-1 mg/mL), phosphate buffer, and the glibenclamide enantiomer (at various concentrations to determine kinetic parameters).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At designated time points, withdraw aliquots and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples using a validated chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to separate and quantify the parent enantiomer and its metabolites.
-
Chiral HPLC-MS/MS Method for Glibenclamide Enantiomers and Metabolites
A validated chiral HPLC-MS/MS method is essential for the accurate quantification of glibenclamide enantiomers and their metabolites in biological matrices.
Chromatographic Conditions (Illustrative Example):
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte (R-glibenclamide, S-glibenclamide, M1, M2) and the internal standard.
Signaling Pathways and Stereospecificity
Glibenclamide's primary mechanism of action involves the SUR1 subunit of the K-ATP channel. However, prolonged exposure to glibenclamide has also been shown to activate intracellular signaling pathways, including those involving mTOR, PKA, and MEK, which can influence protein translation and insulin synthesis.[1]
It is hypothesized that the R-(-) and S-(+) enantiomers of glibenclamide may exhibit differential binding affinities for the SUR1 receptor, leading to stereospecific effects on downstream signaling and insulin secretion. Further research is needed to elucidate these potential enantiomer-specific interactions and their functional consequences.
Conclusion and Future Directions
The stereospecific metabolism of glibenclamide represents a critical area of investigation for a complete understanding of its pharmacology. While the metabolism of racemic glibenclamide is well-characterized, there is a clear need for studies that directly compare the metabolic fate and pharmacological activity of the individual R-(-) and S-(+) enantiomers. Such studies would provide valuable insights for drug development professionals and clinicians, potentially leading to the development of enantiomerically pure formulations with improved therapeutic indices. Future research should focus on:
-
In vitro metabolism studies using recombinant CYP enzymes to determine the kinetic parameters (Km and Vmax) for the metabolism of each glibenclamide enantiomer.
-
In vivo pharmacokinetic studies in animal models and humans to compare the absorption, distribution, metabolism, and excretion of the individual enantiomers.
-
Pharmacodynamic studies to evaluate the hypoglycemic potency and duration of action of each enantiomer and their respective metabolites.
-
Molecular modeling and in vitro binding assays to investigate the stereospecific interactions of glibenclamide enantiomers with the SUR1 receptor and their impact on downstream signaling pathways.
By addressing these knowledge gaps, the scientific community can move towards a more refined and personalized approach to the use of glibenclamide in the treatment of type 2 diabetes.
References
- 1. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolic effects of gliclazide and glibenclamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
3-cis-Hydroxyglibenclamide: A Bioactive Metabolite of Glibenclamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic effect is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. While the parent drug has been extensively studied, its metabolic fate reveals the formation of bioactive metabolites that contribute to its overall pharmacological profile. This technical guide focuses on 3-cis-hydroxyglibenclamide, one of the two major pharmacologically active metabolites of glibenclamide. We will delve into its metabolism, bioactive effects, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.
Introduction
Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1] Both of these metabolites have been shown to be pharmacologically active, exhibiting hypoglycemic effects by stimulating insulin secretion.[2] The presence and activity of these metabolites are crucial considerations in understanding the complete therapeutic and potential toxicological profile of glibenclamide, particularly in patient populations with altered drug metabolism or clearance, such as those with renal impairment.[3] This guide provides a comprehensive overview of the current scientific understanding of this compound.
Metabolism of Glibenclamide
The biotransformation of glibenclamide to its hydroxylated metabolites is a critical step in its elimination. The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Bioactive Effects and Mechanism of Action
Similar to its parent compound, this compound exerts its hypoglycemic effect by stimulating the release of insulin from pancreatic β-cells.[2] The underlying mechanism involves the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. The specific target is the sulfonylurea receptor 1 (SUR1) subunit of this channel.[1][4]
The signaling pathway is depicted in the following diagram:
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound (M2) in comparison to 4-trans-hydroxyglibenclamide (M1) and the parent drug, glibenclamide.
Table 1: Pharmacokinetic Parameters in Healthy Humans (Intravenous Administration)
| Parameter | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) | Glibenclamide (IV) | Reference |
| Volume of Distribution (Vd) | 15.5 ± 5.5 L | 20.8 ± 8.4 L | 7.44 ± 1.53 L | [5] |
| Total Clearance (CL) | 10.4 ± 1.3 L/h | 11.9 ± 1.7 L/h | 4.42 ± 0.56 L/h | [5] |
| Renal Clearance (CLr) | 8.6 ± 1.6 L/h | 13.5 ± 3.7 L/h | - | [5] |
Table 2: Pharmacodynamic Parameters in Healthy Humans
| Parameter | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) | Glibenclamide | Reference |
| Steady-state serum concentration for 50% of maximal effect (CEss50) | 37 ng/mL (CV 47%) | 23 ng/mL (CV 25%) | 108 ng/mL (CV 26%) | [6] |
| Elimination rate constant from the effect site (kEO) | 0.479 h⁻¹ (CV 8.5%) | 0.178 h⁻¹ (CV 13%) | 1.59 h⁻¹ (CV 36%) | [6] |
| Maximal blood glucose reduction (Emax) | 27% (CV 56%) | 40% (CV 30%) | 56% (CV 14%) | [6] |
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC
This section outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma, synthesized from methodologies reported in the literature.[3][7][8][9]
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a glass tube, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Vortex mix the sample for 30 seconds.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a defined volume (e.g., 50 µL) into the HPLC system.
5.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
5.1.3. Method Validation
The analytical method should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: A series of calibration standards are prepared and analyzed to demonstrate a linear relationship between concentration and detector response.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Experimental and Synthetic Workflow
The study of a bioactive metabolite like this compound involves a multi-step process, from its generation to the assessment of its activity. The synthesis of the metabolite is also a crucial step for conducting detailed pharmacological studies.
Experimental Workflow for Characterization
Synthetic Approach
While specific synthetic routes for this compound are not extensively published, a plausible approach can be inferred from the known synthesis of glibenclamide.[2][10][11] The synthesis of glibenclamide typically involves the coupling of a sulfonylurea precursor with cyclohexyl isocyanate. Therefore, the synthesis of this compound would likely involve the use of a protected or unprotected 3-cis-hydroxycyclohexyl isocyanate as a key intermediate.
Conclusion
This compound is a pharmacologically active metabolite of glibenclamide that contributes to the overall hypoglycemic effect of the parent drug. Its mechanism of action mirrors that of glibenclamide, involving the inhibition of K-ATP channels in pancreatic β-cells, leading to enhanced insulin secretion. The pharmacokinetic and pharmacodynamic profiles of this metabolite are distinct from the parent compound, highlighting the importance of considering its contribution to the therapeutic and potential adverse effects of glibenclamide therapy. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other bioactive drug metabolites, which is essential for a comprehensive understanding of drug action and for the development of safer and more effective therapeutic agents.
References
- 1. ClinPGx [clinpgx.org]
- 2. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the kinetics of glyburide and its active metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 11. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
Investigating the Hypoglycemic Effects of Glibenclamide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hypoglycemic effects of glibenclamide and its primary metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). Glibenclamide, a second-generation sulfonylurea, is widely used in the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[1][2] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 system, into two major active metabolites, M1 and M2.[1] Understanding the distinct pharmacological activities of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic and side-effect profile, particularly the risk of hypoglycemia.[3][4]
Quantitative Analysis of Hypoglycemic Effects
Clinical studies in humans have demonstrated that both major metabolites of glibenclamide, M1 and M2, possess intrinsic hypoglycemic activity.[5][6] This activity is attributed to their ability to stimulate insulin secretion.[5][6] A placebo-controlled, randomized, single-blind crossover study involving healthy subjects provided key quantitative data on the comparative effects of glibenclamide and its metabolites.[5][6]
| Compound | Administration Route | Dose | Mean Blood Glucose Reduction (% of AUC 0-5h vs. Placebo) | Key Pharmacodynamic/Pharmacokinetic Parameters |
| Glibenclamide (Gb) | Oral | 3.5 mg | 23.8 ± 1.2%[5] | CEss50: 108 ng/mL[7] |
| Intravenous | 3.5 mg | 19.9 ± 2.1%[5] | Emax: 56%[7] | |
| kEO-HL: 0.44 h[7] | ||||
| Metabolite M1 | Intravenous | 3.5 mg | 18.2 ± 3.3%[5] | CEss50: 23 ng/mL[7] |
| (4-trans-hydroxy-glibenclamide) | Emax: 40%[7] | |||
| kEO-HL: 3.9 h[7] | ||||
| Metabolite M2 | Intravenous | 3.5 mg | 12.5 ± 2.3%[5] | CEss50: 37 ng/mL[7] |
| (3-cis-hydroxy-glibenclamide) | Emax: 27%[7] | |||
| kEO-HL: 1.4 h[7] |
AUC: Area Under the Curve; CEss50: Steady-state serum concentration at 50% of maximal effect; Emax: Maximum effect; kEO-HL: Equilibration half-life for the effect site.
The data indicate that while orally administered glibenclamide shows the most potent blood glucose-lowering effect, its metabolites, particularly M1, exhibit significant hypoglycemic activity.[5] Notably, the metabolites may have a longer duration of effect compared to the parent drug.[7][8]
Experimental Protocols
To investigate the hypoglycemic effects of glibenclamide and its metabolites, a variety of experimental models can be employed, ranging from in vitro cell-based assays to in vivo animal studies and human clinical trials.[9] A representative experimental protocol from a human clinical study is detailed below.[5][6]
Human Crossover Study Protocol
-
Study Design: A placebo-controlled, randomized, single-blind crossover study.[5][6]
-
Interventions: Five single-dose tests administered to each subject, with a 3-month washout period between each test:[5][6]
-
3.5 mg glibenclamide (oral)
-
3.5 mg glibenclamide (intravenous)
-
3.5 mg M1 metabolite (intravenous)
-
3.5 mg M2 metabolite (intravenous)
-
Placebo (intravenous)
-
-
Procedure:
-
Measurements:
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the different treatment arms and placebo to determine the percent reduction in blood glucose.[5]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Glibenclamide
Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its two main active metabolites, M1 and M2.[1]
Metabolism of Glibenclamide to its active metabolites M1 and M2.
Mechanism of Action on Pancreatic β-Cells
Glibenclamide and its active metabolites exert their hypoglycemic effects by stimulating insulin secretion from pancreatic β-cells.[2] This process is initiated by the binding of the compounds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[10][11]
Signaling pathway of glibenclamide-induced insulin secretion.
General Experimental Workflow for Investigating Hypoglycemic Effects
The investigation of a compound's hypoglycemic potential typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Workflow for investigating the hypoglycemic effects of a compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. bmj.com [bmj.com]
- 4. dovepress.com [dovepress.com]
- 5. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental approaches for induction of diabetes mellitus and assessment of antidiabetic activity: An in vitro and in vivo methodological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 11. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Glibenclamide and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells.[3][4] The efficacy and selectivity of glibenclamide are intrinsically linked to its chemical structure, making its structure-activity relationship (SAR) a critical area of study for the design of novel and improved antidiabetic agents.
This technical guide provides an in-depth analysis of the SAR of glibenclamide and its derivatives. It covers the core mechanism of action, delineates the roles of key structural moieties, presents quantitative activity data, details relevant experimental protocols, and visualizes critical pathways and workflows to support drug discovery and development efforts.
Mechanism of Action of Glibenclamide
Glibenclamide's insulinotropic effect is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.[5][6] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7][8]
The key steps in glibenclamide's mechanism of action are:
-
Binding to SUR1: Glibenclamide binds with high affinity to the SUR1 subunit of the K-ATP channel.[1][3] Cryo-EM studies have revealed that the binding site is located in the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer.[7][9]
-
Channel Inhibition: This binding event inhibits the K-ATP channel, causing it to close.[3][5]
-
Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to the depolarization of the β-cell membrane.[5]
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[1][3]
-
Insulin Exocytosis: The resulting influx of extracellular calcium (Ca2+) increases intracellular calcium concentrations, which stimulates the exocytosis of insulin-containing granules.[3][5]
This signaling cascade is critically dependent on the presence of functional β-cells.[3]
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
Core Structure and Key Pharmacophoric Features
The chemical structure of glibenclamide can be dissected into three primary components, each playing a distinct role in its pharmacological profile.
-
Sulfonylurea Core: The central -(SO₂)-NH-C(=O)-NH- moiety. This group is essential for the primary binding interaction with the SUR1 receptor.
-
Acylamidoethyl Benzene Group (A-site): The 5-chloro-2-methoxy-benzamidoethyl group attached to the sulfonyl moiety. This lipophilic side chain contributes significantly to binding affinity.
-
Cyclohexyl Group (B-site): The cyclohexyl ring attached to the terminal urea nitrogen. This lipophilic substitution is a key determinant of potency and selectivity for the SUR1 isoform.
Structure-Activity Relationship (SAR) Analysis
SAR studies reveal that modifications to each part of the glibenclamide molecule can profoundly impact its affinity for SUR subtypes and its overall hypoglycemic activity.
The Sulfonylurea Moiety
The sulfonylurea group is the cornerstone of activity. The acidic proton on the nitrogen adjacent to the sulfonyl group is crucial, as the anionic form of the molecule is favored for interaction with SUR1, SUR2A, and SUR2B.[10] Replacing the sulfonylurea group with bioisosteres like sulfonamides generally leads to inactive compounds, highlighting the indispensability of the complete sulfonylurea pharmacophore for potent activity.[11]
The B-site: Substitutions on the Terminal Urea
The substituent on the terminal urea nitrogen (the B-site) is a major determinant of receptor selectivity and potency.
-
Lipophilicity and Size: A bulky, lipophilic group like the cyclohexyl ring is critical for high-affinity binding and selectivity towards SUR1.[10] Glibenclamide binds to SUR2 isoforms with 300-500 fold lower affinity than to SUR1, and this selectivity is largely attributed to the cyclohexyl group.[10]
-
Role in Cardioprotection Blockade: The cyclohexylurea portion is essential for glibenclamide's ability to block the protective effects of ischemic preconditioning, an action mediated by mitochondrial K-ATP channels. A glibenclamide analog lacking this group failed to block this cardioprotection.[12]
-
Modifications: Replacing the cyclohexyl ring with a smaller methyl group drastically reduces affinity for SUR1 (by ~900-fold) and to a lesser extent for SUR2 isoforms (6-9 fold), effectively abolishing its SUR1 selectivity.[10]
The A-site: The Acylamidoethyl Benzene Side Chain
This part of the molecule also plays a vital role in receptor binding, primarily through steric and lipophilic interactions.[13][14]
-
Benzamide Substituents: The 5-chloro and 2-methoxy groups on the benzamide ring contribute to the overall lipophilicity and electronic properties that favor binding.
-
Derivative Studies: Synthesizing new analogs by modifying this lipophilic side chain has shown varied results. Replacing the 5-chloro-2-methoxy benzamide with 4-bromo-3,5-dimethoxy benzamide slightly improved anti-hyperglycemic potency. In contrast, using a 2,4-dichloro benzamide moiety resulted in a more lasting anti-hyperglycemic and anti-lipidemic effect, possibly by increasing the drug's half-life or receptor affinity.[15]
-
Hydrophilicity: Conjugating a glucose molecule to glibenclamide increases hydrophilicity 12-fold. While this conjugate maintains high affinity for SUR1, its in vivo hypoglycemic action is shorter due to significantly lower plasma protein binding and faster clearance.[16]
Caption: Logical relationships in glibenclamide SAR.
Quantitative Structure-Activity Relationship (QSAR) Data
Quantitative analysis provides a clearer picture of how structural changes affect biological activity. A 3D-QSAR study on a series of 15 glibenclamide analogs demonstrated a strong correlation between the compounds' structure and their ability to displace [³H]-glibenclamide from rat cerebral cortex membranes.[13][14] The resulting Comparative Molecular Field Analysis (CoMFA) model showed good predictability (q² = 0.876, R² = 0.921), indicating that steric and lipophilic properties are the dominant forces in receptor interaction, with electrostatic contributions being minor.[13][14]
Table 1: Binding Affinities of Glibenclamide and Analogs for SUR Subtypes
| Compound/Modification | Target | Binding Affinity (Ki, nM) | Selectivity (SUR2/SUR1) | Reference |
|---|---|---|---|---|
| Glibenclamide | SUR1 | ~0.5 - 2.0 | - | [10] |
| SUR2A | ~300 - 500 | ~300-500 fold | [10] | |
| SUR2B | ~300 - 500 | ~300-500 fold | [10] | |
| Analog VII (Cyclohexyl → Methyl) | SUR1 | ~800 - 900 | - | [10] |
| SUR2A | ~2000 | ~2.5 fold | [10] | |
| SUR2B | ~2500 | ~3 fold | [10] | |
| Meglitinide | SUR1 | ~20 | - | [10] |
| SUR2A | ~30 | ~1.5 fold | [10] |
| | SUR2B | ~25 | ~1.25 fold |[10] |
Experimental Protocols
Standardized experimental protocols are essential for evaluating and comparing the activity of new glibenclamide derivatives.
Protocol: [³H]-Glibenclamide Radioligand Binding Assay
This assay quantifies the binding affinity of test compounds to the sulfonylurea receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the SUR1 receptor.
-
Materials:
-
Methodology:
-
Incubate the membrane preparation (50-100 µg protein) with a fixed concentration of [³H]-Glibenclamide (e.g., 0.5-1.0 nM).
-
Add varying concentrations of the unlabeled test compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters rapidly with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glibenclamide (e.g., 1 µM).
-
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-glibenclamide binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: In Vivo Hypoglycemic Activity in a Diabetic Rat Model
This protocol assesses the glucose-lowering efficacy of a compound in a disease-relevant animal model.
-
Objective: To evaluate the effect of a glibenclamide derivative on blood glucose levels in diabetic rats.
-
Model: Type 2 diabetes is induced in Wistar or Sprague Dawley rats using a high-fat diet (HFD) for 2-4 weeks followed by a low-dose injection of streptozotocin (STZ, 35-45 mg/kg, i.p.).[17][18] Rats with fasting blood glucose ≥ 250 mg/dL are considered diabetic.
-
Methodology:
-
Divide diabetic rats into groups (n=6-8 per group): Vehicle Control, Glibenclamide (positive control, e.g., 5 mg/kg), and Test Compound groups (various doses).
-
Administer the vehicle or compounds orally (via gavage) once daily for the duration of the study (e.g., 21-28 days).
-
Measure fasting blood glucose from the tail vein at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the study.
-
At the end of the study, an Oral Glucose Tolerance Test (OGTT) can be performed to assess glucose disposal.
-
-
Data Analysis: Compare the mean blood glucose levels between the treatment groups and the vehicle control group at each time point using statistical tests (e.g., ANOVA). Calculate the percentage reduction in blood glucose from baseline.
Caption: A typical experimental workflow for evaluating glibenclamide derivatives.
Conclusion
The structure-activity relationship of glibenclamide is well-defined, providing a robust framework for the development of new K-ATP channel modulators. The key takeaways for drug design are:
-
The integrity of the sulfonylurea core is paramount for activity.
-
A large, lipophilic substituent at the terminal urea (B-site), such as the cyclohexyl group, is the primary driver of high potency and selectivity for the pancreatic SUR1 isoform.
-
Modifications to the acylamidoethyl benzene side chain (A-site) can fine-tune the compound's potency, duration of action, and pharmacokinetic properties.
-
Quantitative models confirm that steric and lipophilic interactions are the most critical factors for binding affinity.
This detailed understanding allows for the rational design of derivatives with potentially improved therapeutic profiles, such as enhanced tissue selectivity, altered pharmacokinetic parameters, or reduced off-target effects.
References
- 1. Glibenclamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 8. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of glibenclamide analogs: a comparison of potency as levcromakalim antagonists in rat aorta vs. affinity for [3H]-glibenclamide binding to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A glibenclamide analog lacking the cyclohexylurea portion fails to block ischemic preconditioning-induced mitochondrial and cardiac protection against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of structure-activity relationships in a series of glibenclamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of a glibenclamide glucose-conjugate: a potential new lead compound for substituted glibenclamide derivatives as islet imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Cellular Uptake and Transport of 3-cis-Hydroxyglibenclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-cis-Hydroxyglibenclamide is an active metabolite of the widely prescribed anti-diabetic drug glibenclamide, contributing to its overall hypoglycemic effect. A thorough understanding of its disposition at the cellular level is critical for a complete pharmacokinetic and pharmacodynamic profile. However, direct research on the specific cellular uptake and transport mechanisms of this compound is notably absent in the current scientific literature. This technical guide addresses this knowledge gap by first summarizing the available in vivo pharmacokinetic data for this metabolite. Subsequently, it provides a detailed overview of the known cellular transport pathways for the parent compound, glibenclamide, involving both uptake (OATP) and efflux (ABC) transporters. This information serves as a predictive framework and a foundation for future investigation into the metabolite's behavior. Crucially, this guide outlines detailed experimental protocols for in vitro transporter assays that can be readily adapted to definitively characterize the cellular transport of this compound, thereby providing a roadmap for researchers in the field.
In Vivo Pharmacokinetics of this compound (M2)
While cellular transport data is lacking, in vivo studies in humans have characterized the pharmacokinetic profile of this compound (designated as M2 in several studies) following administration of its parent drug. This metabolite demonstrates notable hypoglycemic activity.[1] Pharmacodynamic modeling suggests it may have a longer duration of effect at lower concentrations compared to glibenclamide.[1]
The table below summarizes key pharmacokinetic parameters derived from human studies.
| Parameter | Value | Subject Population | Study Notes | Reference |
| CEss50 (Steady-state serum concentration at 50% of maximal effect) | 37 ng/mL (CV 47%) | 8 Healthy Subjects | Intravenous administration of M2. | [1] |
| kEO (Elimination rate constant from effect site) | 0.479 h⁻¹ (CV 8.5%) | 8 Healthy Subjects | Intravenous administration of M2. | [1] |
| kEO-HL (Equilibration half-life for effect site) | 1.4 h | 8 Healthy Subjects | Intravenous administration of M2. | [1] |
| Emax (Maximum blood glucose reduction) | 27% (CV 56%) | 8 Healthy Subjects | Intravenous administration of M2. | [1] |
Experimental Protocol: In Vivo Pharmacokinetic Analysis
The following protocol is a synthesized representation of the methodology used in clinical studies to quantify glibenclamide and its metabolites, including this compound.
2.1. Study Design:
-
Design: Placebo-controlled, randomized, single-blind crossover study.
-
Subjects: Healthy, non-smoking volunteers with normal glucose tolerance.
-
Administration: Intravenous infusion of this compound over a specified period (e.g., 30 minutes) in a fasting state.
2.2. Sample Collection:
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined intervals: prior to dosing, frequently during the initial hours post-dosing (e.g., 0, 5, 10, 20, 30, 45, 60, 90 minutes), and at decreasing frequency for up to 48 hours.
-
Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
2.3. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte from plasma proteins. An internal standard (e.g., another sulfonylurea) is added prior to extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard against a standard curve prepared in control plasma.
Cellular Transport of Parent Drug, Glibenclamide: A Predictive Framework
The cellular transport of glibenclamide is well-documented and involves a coordinated effort of uptake and efflux transporters, primarily in the liver. This system provides a strong hypothetical basis for the transport of its hydroxylated metabolite.
3.1. Cellular Uptake: Organic Anion Transporting Polypeptides (OATPs) Glibenclamide is a known substrate of several OATP transporters, which are expressed on the sinusoidal membrane of hepatocytes and mediate the uptake of drugs from the blood into the liver.[2][3] This hepatic uptake is a critical step for its subsequent metabolism.[4][5]
-
OATP1B1 (SLCO1B1): A key transporter for hepatic uptake of glibenclamide.[6]
-
OATP1B3 (SLCO1B3): Also demonstrated to transport glibenclamide into hepatocytes.[6][7]
-
OATP2B1 (SLCO2B1): Identified as a transporter for glibenclamide.[3]
3.2. Cellular Efflux: ATP-Binding Cassette (ABC) Transporters Following uptake and metabolism, glibenclamide and its metabolites are subject to efflux from cells, a process mediated by several ABC transporters. Glibenclamide is not only a substrate for some of these transporters but also an inhibitor of others.
-
P-glycoprotein (P-gp/ABCB1): Glibenclamide is a substrate and an inhibitor of P-gp, which can limit its intracellular accumulation and affect its distribution, for instance, across the blood-brain barrier.[8][9]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Glibenclamide inhibits MRP1-mediated efflux, which could increase the intracellular concentration of co-administered MRP1 substrates.[10][11]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Along with P-gp, BCRP plays a role in limiting glibenclamide's entry into the brain.[2][4]
-
MRP2 (ABCC2) and Bile Salt Export Pump (BSEP/ABCB11): Glibenclamide is also known to inhibit MRP2 and BSEP, which are critical for biliary excretion of drugs and endogenous compounds.[10][12]
Visualizing Transport Pathways and Experimental Workflows
The following diagrams illustrate the potential transport mechanisms and a standard experimental approach to study them.
Caption: Hypothetical transport of Glibenclamide and its potential metabolite.
Caption: Workflow for a transporter substrate assay.
Experimental Protocols: In Vitro Transporter Assays
To definitively determine the cellular transport mechanisms of this compound, in vitro assays using cell lines that overexpress specific human transporters are essential.[13][14]
5.1. General Reagents and Equipment:
-
Cell Lines: Madin-Darby Canine Kidney (MDCKII) or Human Embryonic Kidney (HEK293) cells stably transfected with a single transporter (e.g., SLCO1B1, ABCC1) and corresponding mock-transfected control cells.
-
Culture Medium: DMEM or MEM supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Buffers: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer for uptake and washing steps.
-
Detection System: A validated LC-MS/MS method for the sensitive and specific quantification of this compound.
5.2. Protocol 1: Transporter Substrate Assessment This experiment determines if this compound is a substrate of a specific uptake or efflux transporter.
-
Cell Seeding: Culture transporter-expressing and mock-transfected cells to confluence on appropriate plates (e.g., 24-well plates for uptake, Transwell inserts for efflux).
-
Pre-incubation: Aspirate culture medium and wash the cell monolayer twice with pre-warmed (37°C) buffer.
-
Initiate Uptake: Add the pre-warmed buffer containing the desired concentration of this compound to the cells. For time dependency, test several short time points (e.g., 1, 2, 5, 10 minutes). For concentration dependency, use a range of concentrations to determine kinetic parameters like Kₘ and Vₘₐₓ.
-
Terminate Uptake: At the end of the incubation period, rapidly terminate the transport process by aspirating the dosing solution and immediately washing the monolayer three times with ice-cold buffer.
-
Cell Lysis: Add a lysis buffer (e.g., methanol/water mixture with an internal standard) to each well and incubate to ensure complete cell lysis.
-
Sample Analysis: Collect the lysate and quantify the intracellular concentration of this compound using LC-MS/MS.
-
Data Normalization: Normalize the analyte concentration to the protein content of each well, determined by a standard protein assay (e.g., BCA).
-
Interpretation: A significantly higher (typically >2-fold) accumulation of the compound in the transporter-expressing cells compared to the mock cells indicates that it is a substrate of that transporter.
5.3. Protocol 2: Transporter Inhibition Assessment This experiment determines if this compound can inhibit the function of a specific transporter.
-
Cell Seeding: Prepare cells as described in Protocol 1.
-
Pre-incubation: Wash cells with pre-warmed buffer. Pre-incubate the cells with buffer containing various concentrations of this compound (the potential inhibitor) or a known inhibitor (positive control) for a short period (e.g., 10-30 minutes).
-
Initiate Transport: Add the buffer containing the same concentration of inhibitor plus a known probe substrate for the transporter (at a concentration near its Kₘ).
-
Terminate and Analyze: Follow steps 4-7 from Protocol 1, but quantify the concentration of the probe substrate instead of the metabolite.
-
Interpretation: A concentration-dependent decrease in the uptake of the probe substrate in the presence of this compound indicates an inhibitory effect. The data can be used to calculate an IC₅₀ value.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of glibenclamide. While its systemic pharmacokinetics have been explored, a critical gap remains in our understanding of its cellular transport. Based on the extensive data available for its parent compound, it is highly probable that the cellular disposition of this compound is governed by OATP-mediated uptake and ABC transporter-mediated efflux.
This guide provides the necessary background and, more importantly, detailed experimental frameworks for researchers to close this knowledge gap. The characterization of these transport pathways is essential for developing more accurate pharmacokinetic models, predicting potential drug-drug interactions, and fully elucidating the clinical pharmacology of glibenclamide and its metabolites. Future research, guided by the protocols outlined herein, will be invaluable to the fields of drug metabolism, clinical pharmacology, and diabetes research.
References
- 1. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Selected OATP and/or ABC Transporter Inhibitors on the Brain and Whole-Body Distribution of Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of selected OATP and/or ABC transporter inhibitors on the brain and whole-body distribution of glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Sulfonylureas with Liver Uptake Transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein inhibition by glibenclamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The sulphonylurea glibenclamide inhibits multidrug resistance protein (MRP1) activity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Glibenclamide, ATP and metformin increases the expression of human bile salt export pump ABCB11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro methods in drug transporter interaction assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
3-cis-Hydroxyglibenclamide CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cis-Hydroxyglibenclamide, a pharmacologically active metabolite of the second-generation sulfonylurea, glibenclamide (also known as glyburide). This document details its chemical identity, physicochemical properties, and its role in the metabolic pathway of its parent drug. Furthermore, it elucidates the mechanism of action related to insulin secretion and provides detailed experimental protocols for its study. This guide is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development focused on diabetes and metabolic diseases.
Chemical Identity and Properties
This compound is a major active metabolite of glibenclamide, formed through hepatic metabolism. It retains significant hypoglycemic activity, contributing to the overall therapeutic effect and the long duration of action of glibenclamide.
CAS Number: 23074-02-4[1][2][3][4]
Synonyms:
-
rel-5-Chloro-N-[2-[4-[[[[[(1R,3S)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [1][2][3][5] |
| Molecular Weight | 510.00 g/mol | [1][2][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 191-193°C | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
| Storage | Store at -20°C, protect from light and moisture. Stable for at least 2 years under these conditions. | [1] |
Metabolism of Glibenclamide
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The hydroxylation of the cyclohexyl ring is a major metabolic pathway, leading to the formation of active metabolites, including this compound.
Caption: Metabolic pathway of glibenclamide to its hydroxylated metabolites.
Mechanism of Action: Insulin Secretion
Like its parent compound, this compound exerts its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
The binding of this compound to SUR1 leads to the closure of the K-ATP channels. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.
Caption: Signaling pathway of this compound-induced insulin secretion.
Experimental Protocols
Proposed Synthesis of this compound
Proposed Retro-synthetic Analysis:
The synthesis could logically proceed through the coupling of two key intermediates:
-
5-Chloro-N-(4-(sulfamoyl)phenethyl)-2-methoxybenzamide: This is a common intermediate in glibenclamide synthesis.
-
cis-3-Hydroxycyclohexyl isocyanate or a suitable precursor: The stereoselective synthesis of this intermediate is the critical step.
Potential Synthetic Steps:
-
Synthesis of cis-3-Hydroxycyclohexylamine: This can be achieved through various methods, including the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. For instance, the reduction of a suitable β-enaminoketone with sodium in a mixture of THF and isopropyl alcohol has been shown to produce cis-3-aminocyclohexanols with good diastereoselectivity.
-
Formation of the Urea Linkage:
-
Method A (via isocyanate): The synthesized cis-3-hydroxycyclohexylamine can be converted to the corresponding isocyanate using phosgene or a phosgene equivalent. This isocyanate can then be reacted with the sulfonamide intermediate (5-Chloro-N-(4-(sulfamoyl)phenethyl)-2-methoxybenzamide) to form the final product. Care must be taken to protect the hydroxyl group during this step, for example, as an acetate or a silyl ether, followed by deprotection.
-
Method B (via carbamate): Alternatively, the cis-3-hydroxycyclohexylamine (with the hydroxyl group protected) can be reacted with a chloroformate to form a carbamate. This carbamate can then be coupled with the sulfonamide intermediate to form the sulfonylurea linkage.
-
-
Purification: The final product would require purification by column chromatography and characterization by techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Note: This proposed synthesis is based on analogous reactions and would require significant optimization and experimental validation.
In Vitro Assay for Insulin Secretion
This protocol describes a static insulin secretion assay using isolated pancreatic islets to evaluate the effect of this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound stock solution (in DMSO)
-
Insulin immunoassay kit (e.g., ELISA or RIA)
-
24-well culture plates
-
Acidified ethanol (for insulin extraction)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in batches of 5-10 islets per well of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.
-
Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the following conditions (in triplicate):
-
Basal: 2.8 mM glucose
-
Stimulatory: 16.7 mM glucose
-
Test: 2.8 mM glucose + desired concentration(s) of this compound
-
Positive Control: 2.8 mM glucose + a known secretagogue (e.g., glibenclamide)
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.
-
Insulin Content (Optional): To normalize secreted insulin to total insulin content, add acidified ethanol to the remaining islets in the wells to extract intracellular insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants and cell lysates using an appropriate insulin immunoassay kit according to the manufacturer's instructions.
Caption: Experimental workflow for static insulin secretion assay.
Quantification in Biological Matrices (e.g., Plasma)
The determination of this compound in plasma samples typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a deuterated analog or a structurally similar compound). Precipitate proteins by adding a cold organic solvent such as acetonitrile (e.g., 400 µL).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (General):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Conclusion
This compound is a key active metabolite of glibenclamide that plays a significant role in its therapeutic effect. Understanding its chemical properties, metabolic fate, and mechanism of action is crucial for a comprehensive evaluation of glibenclamide's pharmacology and for the development of new antidiabetic agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities of this important metabolite.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Endogenous Formation of 3-cis-Hydroxyglibenclamide in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by stimulating insulin secretion from pancreatic β-cells. The drug undergoes extensive hepatic metabolism, leading to the formation of several metabolites, some of which retain hypoglycemic activity. This technical guide provides an in-depth exploration of the endogenous formation of one of its major active metabolites, 3-cis-Hydroxyglibenclamide (also referred to as M2 or M2b). We will delve into the metabolic pathways, the key cytochrome P450 enzymes involved, quantitative pharmacokinetic data, and detailed experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Metabolic Pathway of Glibenclamide to this compound
Glibenclamide is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of the hydroxylation of the cyclohexyl ring of the parent glibenclamide molecule. While several hydroxylated metabolites are formed, 4-trans-hydroxyglibenclamide (M1) and this compound (M2) are the two major metabolites. Both of these metabolites are pharmacologically active.
The primary enzyme responsible for the metabolism of glibenclamide is CYP3A4, with a smaller contribution from CYP2C9. Studies using recombinant human CYP isoforms have shown that CYP3A4 is the most effective enzyme in metabolizing glibenclamide. The metabolic conversion of glibenclamide to its hydroxylated metabolites is a crucial step in its elimination from the body, with approximately 50% of the metabolites being excreted in the urine and 50% in the feces via bile.
Below is a diagram illustrating the metabolic conversion of Glibenclamide to its major hydroxylated metabolites.
Quantitative Data on this compound Formation
The following tables summarize the available quantitative data on the pharmacokinetics of this compound and the in vitro enzyme kinetics of glibenclamide metabolism.
Table 1: Pharmacokinetic Parameters of this compound (M2) in Humans
| Parameter | Value | Population | Study Notes |
| Peak Serum Value (Cmax) | 7-22 ng/mL | Diabetic patients with impaired renal function | Following a single 7-mg oral dose of glibenclamide. |
| <5-18 ng/mL | Diabetic patients with normal renal function | Following a single 7-mg oral dose of glibenclamide. | |
| Area Under the Curve (AUC) | Data not specifically reported for M2 alone | - | - |
| Elimination Half-Life (t1/2) | Data not specifically reported for M2 alone | - | - |
Note: Specific pharmacokinetic parameters such as AUC and elimination half-life for this compound are not consistently reported in the literature, often being combined with other metabolites.
Table 2: In Vitro Enzyme Kinetics of Glibenclamide Depletion by Human CYP Isoforms
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP) |
| CYP3A4 | 10.3 ± 2.1 | 1.8 ± 0.1 | 175 |
| CYP2C91/1 | 25.6 ± 5.4 | 1.1 ± 0.1 | 43 |
| CYP2C8 | 48.5 ± 9.7 | 2.0 ± 0.2 | 41 |
| CYP2C19 | 10.2 ± 1.8 | 0.4 ± 0.03 | 39 |
| CYP3A5 | 16.7 ± 3.5 | 0.2 ± 0.02 | 12 |
Data adapted from a study on in vitro glibenclamide depletion. This data reflects the overall metabolism of glibenclamide by these enzymes, which includes the formation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation.
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of the metabolite or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific metabolite and internal standard used.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolism of Glibenclamide using Human Liver Microsomes
Objective: To determine the in vitro formation of this compound from glibenclamide using human liver microsomes.
Methodology:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human liver microsomes (final concentration 0.2-0.5 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
Glibenclamide (at various concentrations to determine enzyme kinetics).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence and quantity of this compound using the LC-MS/MS method described in section 3.1.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
If varying substrate concentrations were used, determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Below is a diagram illustrating the general workflow for an in vitro metabolism study.
Conclusion
The formation of this compound is a significant metabolic pathway for the disposition of glibenclamide in humans. This active metabolite, primarily formed by the action of CYP3A4 and to a lesser extent by CYP2C9, contributes to the overall hypoglycemic effect of the parent drug. Understanding the quantitative aspects of its formation and having robust analytical methods for its detection are crucial for comprehensive pharmacokinetic and pharmacodynamic assessments, as well as for evaluating potential drug-drug interactions. The information and protocols provided in this guide offer a foundational resource for researchers and professionals in the field of drug metabolism and development. Further research is warranted to fully elucidate the specific pharmacokinetic profile of this compound and its precise contribution to the therapeutic and potential adverse effects of glibenclamide therapy.
Methodological & Application
Application Note: Quantitative Analysis of Glibenclamide and its Hydroxy Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glibenclamide, also known as glyburide, is a second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes mellitus.[1] It functions by stimulating insulin secretion from pancreatic β-cells.[2][3] Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, including CYP3A4 and CYP2C9.[1] This metabolic process results in the formation of several metabolites, with 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2b) being the two major, pharmacologically active metabolites.[2]
Accurate and sensitive quantification of glibenclamide and its active metabolites in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and speed.[4][5] This application note provides a detailed protocol for the simultaneous determination of glibenclamide and its primary hydroxy metabolite, 4-trans-hydroxyglibenclamide (M1), in human plasma.
Metabolic Pathway of Glibenclamide
Glibenclamide undergoes hydroxylation to form its primary active metabolites. This biotransformation is a critical aspect of its pharmacokinetic profile.
Caption: Metabolic conversion of Glibenclamide to its major hydroxy metabolites.
Experimental Protocols
Overall Experimental Workflow
The analytical process involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Workflow for the LC-MS/MS analysis of glibenclamide.
Sample Preparation: Protein Precipitation
This protocol is based on a simple and rapid protein precipitation technique.[4][6]
-
Reagents and Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Glibenclamide and 4-trans-hydroxyglibenclamide reference standards
-
Gliclazide (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge
-
-
Procedure:
-
Prepare stock solutions of glibenclamide, M1, and the internal standard (IS), Gliclazide, in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions in a methanol-water mixture (e.g., 80:20 v/v) to create calibration curve standards and quality control (QC) samples.[4]
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., Gliclazide) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The following conditions are a robust starting point derived from validated methods.[7][8][9]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| HPLC System | UPLC/HPLC system capable of binary gradients |
| Column | C18 Column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4][7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Elution Mode | Gradient or Isocratic (e.g., 35:65 A:B)[7][8] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Glibenclamide: m/z 494.2 → 369.0[6][7] 4-trans-hydroxyglibenclamide (M1): m/z 510.2 → 385.0 (protonated) or m/z 532.2 (sodium adduct)[9] Gliclazide (IS): m/z 324.0 → 127.0[7][8] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
Note: Specific voltages, gas flows, and collision energies should be optimized for the specific instrument used.
Data Summary
The performance of LC-MS/MS methods for glibenclamide analysis is well-documented. The following table summarizes typical validation parameters reported in the literature.
Table 3: Summary of Quantitative Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citations |
| Glibenclamide | 1.5 - 500 | 0.25 - 10 | 93.4 - 109.7 | < 15.4 | > 80 | [4][6][7][8][9] |
| 4-trans-hydroxy-glibenclamide (M1) | - | 0.40 | 89.9 - 114.3 | < 15 | - | [9] |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
The described LC-MS/MS protocol provides a sensitive, specific, and reliable method for the simultaneous quantification of glibenclamide and its major active hydroxy metabolite in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it highly suitable for pharmacokinetic and clinical research in the field of drug development. The provided parameters can be adapted and optimized for various LC-MS/MS platforms to achieve excellent performance.
References
- 1. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of glibenclamide in human plasma by liquid chromatography and atmospheric pressure chemical ionization/MS-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Glibenclamide in Human Plasma [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Bioanalytical Method for the Quantification of 3-cis-Hydroxyglibenclamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Glibenclamide is a potent second-generation oral sulfonylurea widely used in the treatment of type II diabetes mellitus. Its metabolism in the body leads to the formation of metabolites, including 3-cis-Hydroxyglibenclamide. The quantitative analysis of such metabolites in biological fluids is crucial for comprehensive pharmacokinetic and toxicokinetic studies.[1][2] This document details a robust, sensitive, and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method developed and validated for the determination of this compound in human plasma. The method employs a simple protein precipitation technique for sample preparation, ensuring high throughput for routine analysis.[3]
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard (purity >98%)[4]
-
Glibenclamide-d11 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Instrumentation
An Acquity UPLC® system coupled with a Xevo TQ MS triple-quadrupole mass spectrometer was utilized.[3] Data acquisition and processing were managed by appropriate software (e.g., Analyst®).
Liquid Chromatography and Mass Spectrometry Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 1.5 min, hold at 95% B for 0.5 min, return to 20% B for 1.0 min |
| Total Run Time | 3.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 510.1 -> 385.1 (Quantifier), m/z 510.1 -> 169.1 (Qualifier) |
| MRM Transition (IS) | m/z 505.2 -> 374.1 |
| Cone Voltage | 30 V |
| Collision Energy | 25 eV (Quantifier), 35 eV (Qualifier) |
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Primary stock solutions of this compound (1 mg/mL) and Glibenclamide-d11 (IS, 1 mg/mL) were prepared in methanol.
-
Working Solutions: A series of working standard solutions were prepared by serially diluting the primary stock with 50:50 acetonitrile/water for spiking into plasma to create calibration standards. QC working solutions were prepared from a separate stock.
-
Calibration Curve (CC) and Quality Control (QC) Samples: CC standards were prepared by spiking blank human plasma to achieve final concentrations ranging from 0.5 to 500 ng/mL. QC samples were prepared at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation Protocol
A protein precipitation method was used for its simplicity and efficiency.[3]
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (containing Glibenclamide-d11).
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation and analysis.
Method Validation Summary
The method was fully validated according to established bioanalytical method validation guidelines.[2][5][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Specificity
No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound or the IS in six different sources of blank human plasma.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.998.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels. The results, summarized in Table 2, are within the acceptable limits: accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) not exceeding 15% (20% for LLOQ).[7]
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.54 | 108.0 | 9.5 | 0.53 | 106.0 | 11.2 |
| LQC | 1.5 | 1.45 | 96.7 | 7.2 | 1.48 | 98.7 | 8.5 |
| MQC | 150 | 155.1 | 103.4 | 4.1 | 153.6 | 102.4 | 5.3 |
| HQC | 400 | 392.8 | 98.2 | 3.5 | 396.4 | 99.1 | 4.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results indicate consistent and high recovery with minimal matrix effect.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS Normalized Matrix Factor (%CV) |
| LQC | 1.5 | 92.5 | 97.2 | 3.8 |
| MQC | 150 | 94.1 | 99.5 | 2.5 |
| HQC | 400 | 93.6 | 98.1 | 3.1 |
Stability
The stability of this compound in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.[8] The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Table 4: Stability Assessment Summary
| Stability Condition | Duration | Temperature | Mean Accuracy (%) |
| Short-term (Bench-top) | 8 hours | Room Temperature | 97.5 - 104.2 |
| Post-preparative (Autosampler) | 24 hours | 4°C | 98.1 - 102.6 |
| Freeze-Thaw (3 cycles) | -20°C to RT | -20°C | 95.8 - 105.1 |
| Long-term | 90 days | -80°C | 96.3 - 103.8 |
Conclusion
A simple, rapid, and sensitive UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method utilizes a straightforward protein precipitation for sample preparation and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This validated method is well-suited for high-throughput analysis and can be reliably applied to pharmacokinetic studies requiring the measurement of this glibenclamide metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 5. moph.gov.lb [moph.gov.lb]
- 6. capa.org.tw [capa.org.tw]
- 7. anivet.au.dk [anivet.au.dk]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for 3-cis-Hydroxyglibenclamide as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 3-cis-Hydroxyglibenclamide as an analytical reference standard in various research and drug development settings. The information is intended to ensure accurate and reproducible quantification of this pharmacologically active metabolite of glibenclamide (also known as glyburide).
Introduction
This compound is one of the two major pharmacologically active metabolites of glibenclamide, a second-generation sulfonylurea drug used in the treatment of type 2 diabetes.[1][2] Glibenclamide is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, to form 3-cis- and 4-trans-hydroxyglibenclamide.[3][4] Due to its hypoglycemic activity, which is reported to be approximately 50% of the parent compound, accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.[5]
This document provides detailed methodologies for the use of this compound as a reference standard for calibration of analytical instruments, quality control of assays, and accurate determination in biological matrices.
Physicochemical Properties and Storage
Proper handling and storage of the reference standard are paramount to maintaining its integrity and ensuring the accuracy of analytical results.
| Property | Value |
| Chemical Name | 5-chloro-N-(2-(4-((((cis-3-hydroxycyclohexyl)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide |
| Molecular Formula | C₂₃H₂₈ClN₃O₆S |
| Molecular Weight | 510.00 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97% (HPLC) |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
| Stability | Stable for at least 2 years after receipt when stored at -20°C. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and analysis of glibenclamide and its metabolites.
Table 1: Kinetic Parameters of Glibenclamide Depletion by Recombinant Human CYP Isoforms [3]
| CYP Isoform | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol CYP) | Intrinsic Clearance (Clᵢₙₜ) (mL/min/nmol CYP) |
| CYP3A4 | 5.2 ± 1.8 | 14.4 ± 5.1 | 2.78 ± 0.26 |
| CYP3A5 | 4.2 ± 1.5 | 1.9 ± 0.73 | 0.46 ± 0.05 |
| CYP2C91/1 | 4.7 ± 2.2 | 1.0 ± 0.5 | 0.20 ± 0.03 |
| CYP2C8 | 7.7 ± 2.3 | 2.5 ± 0.8 | 0.32 ± 0.03 |
| CYP2C19 | 15.1 ± 2.3 | 9.6 ± 1.5 | 0.63 ± 0.02 |
Table 2: Liver Concentrations of Glibenclamide and its Metabolites in Hnf-1α+/+ Mice [6]
| Compound | Liver Concentration (pmol/mg protein) |
| Glibenclamide | 158.6 ± 6.9 |
| 4-trans-hydroxyglibenclamide | 16.4 ± 7.0 |
| This compound | 13.8 ± 3.3 |
Experimental Protocols
Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of stock and working solutions of this compound for the generation of calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Amber vials for storage
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the powder to a 10 mL amber volumetric flask.
-
Dissolve the compound in a small volume of methanol and then dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase or a mixture of methanol and water).
-
The concentration of the working solutions should cover the expected range of the analyte in the samples to be analyzed. A typical range for a calibration curve could be 10 ng/mL to 1000 ng/mL.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general HPLC method that can be adapted and validated for the quantification of this compound in biological matrices.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 25 mM phosphate buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 230 nm (UV) or appropriate m/z for MS |
| Injection Volume | 20 µL |
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking blank matrix (e.g., plasma, urine) with known concentrations of the this compound working solutions.
-
Process the calibration standards using the same extraction procedure as the unknown samples.
-
Inject the extracted calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) versus the nominal concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.99 is generally required.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze the QC samples along with the unknown samples to monitor the accuracy and precision of the assay. The measured concentrations of the QC samples should be within ±15% of their nominal values.
-
-
Sample Analysis:
-
Extract the unknown samples using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Inject the extracted samples into the HPLC system.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Signaling Pathway of Glibenclamide
Glibenclamide and its active metabolites exert their hypoglycemic effect by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
Experimental Workflow for Using this compound as a Reference Standard
The following workflow illustrates the key steps involved in a typical analytical run using this compound as a reference standard.
Caption: Workflow for analytical standard use.
Logical Relationship of Glibenclamide Metabolism
This diagram illustrates the metabolic conversion of glibenclamide to its major hydroxylated metabolites in the liver.
Caption: Glibenclamide metabolic pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
In Vitro Assay Protocol for Measuring 3-cis-Hydroxyglibenclamide Activity
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-cis-Hydroxyglibenclamide is one of the main active metabolites of glibenclamide, a sulfonylurea drug widely used in the treatment of type 2 diabetes.[1][2] Like its parent compound, this compound exhibits hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells.[2][3] The primary molecular target for this action is the ATP-sensitive potassium (KATP) channel, which plays a crucial role in linking glucose metabolism to cellular electrical excitability and subsequent insulin release.[4] This document provides detailed protocols for in vitro assays to measure the activity of this compound on KATP channels, focusing on cell-based assays that are amenable to a research and drug discovery setting.
Signaling Pathway of Glucose-Stimulated Insulin Secretion
The activity of this compound is intrinsically linked to the glucose-stimulated insulin secretion pathway in pancreatic β-cells. Understanding this pathway is essential for interpreting the results of the described assays.
Caption: Glucose-stimulated insulin secretion pathway.
Experimental Protocols
Two primary in vitro methods are detailed below: a membrane potential assay and an insulin secretion assay. These assays provide complementary information on the activity of this compound.
Membrane Potential Assay
This assay utilizes a fluorescent dye sensitive to changes in cell membrane potential to indirectly measure the activity of KATP channels.[4] Inhibition of KATP channels by this compound will lead to membrane depolarization, which is detected as an increase in fluorescence.
Principle: In resting pancreatic β-cells at low glucose concentrations, KATP channels are open, leading to potassium efflux and a hyperpolarized membrane. This compound blocks these channels, causing membrane depolarization.
Experimental Workflow:
Caption: Workflow for the membrane potential assay.
Detailed Protocol:
-
Cell Culture:
-
Seed MIN6 cells (a mouse pancreatic β-cell line) into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Culture for 24-48 hours in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.5 mM glucose).
-
Remove the culture medium from the cells and wash once with KRB buffer.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C.[4]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the low-glucose KRB buffer.
-
Use a fluorescent plate reader equipped with an automated liquid handling system to add the compound dilutions to the wells.
-
Immediately begin kinetic fluorescence measurements for 5-10 minutes to establish a baseline.
-
Add the compound and continue to measure the fluorescence signal for an additional 15-30 minutes.
-
As a positive control, add a high concentration of KCl (e.g., 30 mM) to a set of wells to induce maximum depolarization.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Insulin Secretion Assay
This assay directly measures the amount of insulin released from pancreatic β-cells in response to this compound.[5]
Principle: By closing KATP channels, this compound mimics the effect of high glucose, leading to membrane depolarization, calcium influx, and the secretion of insulin.
Experimental Workflow:
Caption: Workflow for the insulin secretion assay.
Detailed Protocol:
-
Cell Culture:
-
Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells with a low-glucose (e.g., 2.5 mM) KRB buffer.
-
Pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.[5]
-
-
Stimulation and Compound Treatment:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRB buffer containing a non-stimulatory concentration of glucose (e.g., 2.5 mM) along with various concentrations of this compound.[4]
-
Include a negative control (low glucose alone) and a positive control (high glucose, e.g., 16.7 mM).
-
Incubate the plate for 1-2 hours at 37°C.[4]
-
-
Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Lyse the cells in each well with an appropriate lysis buffer to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and the cell lysates using a commercially available Insulin ELISA or RIA kit.[5]
-
-
Data Analysis:
-
Calculate the amount of secreted insulin as a percentage of the total insulin content (secreted + intracellular).
-
Plot the percentage of secreted insulin against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a suitable dose-response curve.
-
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison.
| Parameter | Membrane Potential Assay | Insulin Secretion Assay |
| Test System | MIN6 cell line | MIN6 cell line or primary islets |
| Endpoint | Change in fluorescence | Insulin concentration (ng/mL or µU/mL) |
| Key Reagents | Fluorescent membrane potential dye, KRB buffer (low glucose) | KRB buffer (low and high glucose), Insulin ELISA/RIA kit |
| Positive Control | High concentration of KCl (e.g., 30 mM) | High glucose concentration (e.g., 16.7 mM) |
| Negative Control | Vehicle in low glucose buffer | Vehicle in low glucose buffer |
| Primary Output | EC50 (concentration for 50% maximal response) | EC50 (concentration for 50% maximal insulin secretion) |
| Incubation Time | 15-30 minutes post-compound addition | 1-2 hours post-compound addition |
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols described are general guidelines and may require optimization for specific experimental conditions.
References
- 1. [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of Glibenclamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is crucial for drug development, pharmacokinetic and pharmacodynamic (PK/PD) studies, and ensuring therapeutic efficacy and safety. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific identification and characterization of drug metabolites. This application note provides a detailed protocol for the identification of glibenclamide metabolites in biological matrices using LC-HRMS.
Metabolic Pathway of Glibenclamide
Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C9 playing significant roles.[1][2] The primary metabolic transformations involve hydroxylation of the cyclohexyl ring, leading to the formation of several active metabolites. The major metabolites include 4-trans-hydroxycyclohexyl glibenclamide (M1) and 3-cis-hydroxycyclohexyl glibenclamide (M2b).[3][4] Other identified metabolites include 4-cis-hydroxycyclohexyl glibenclamide (M2a), 3-trans-hydroxycyclohexyl glibenclamide (M3), 2-trans-hydroxycyclohexyl glibenclamide (M4), and ethyl hydroxycyclohexyl glibenclamide (M5).[4][5][6]
Experimental Workflow
The overall workflow for the identification of glibenclamide metabolites involves sample preparation to extract the analytes from the biological matrix, followed by separation using liquid chromatography and subsequent detection and structural elucidation by high-resolution mass spectrometry.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. Protein precipitation is a rapid and effective method for plasma and serum samples, while liquid-liquid extraction (LLE) can also be employed for cleaner extracts.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.[7]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Protocol 2: Liquid-Liquid Extraction for Urine Samples
-
To 500 µL of urine in a glass tube, add 50 µL of internal standard solution (e.g., deuterated glibenclamide).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of glibenclamide and its metabolites.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
HRMS is performed in positive electrospray ionization (ESI+) mode. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire both full scan and fragmentation data.
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Full Scan m/z Range | 100 - 1000 |
| Resolution | 70,000 FWHM |
| MS/MS Acquisition | Data-Dependent Acquisition (TopN, where N=5-10) |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) or optimized for individual metabolites |
Data Presentation: Quantitative Data Summary
The following tables summarize the key mass spectrometric data for glibenclamide and its major metabolites.
Table 1: Precursor Ion Information
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z | [M+Na]⁺ m/z |
| Glibenclamide | C₂₃H₂₈ClN₃O₅S | 493.1469 | 494.1543 | 516.1363[8] |
| M1-M4 (Hydroxylated) | C₂₃H₂₈ClN₃O₆S | 509.1418 | 510.1492 | 532.1312 |
| M5 (Ethyl-hydroxylated) | C₂₃H₂₈ClN₃O₆S | 509.1418 | 510.1492 | 532.1312 |
Table 2: Product Ion Fragmentation Data (MS/MS)
| Precursor Ion (m/z) | Compound | Major Product Ions (m/z) | Putative Fragment Structure |
| 494.1543 | Glibenclamide | 369.0911[4][9][10][11] | [C₁₅H₁₈ClN₂O₄S]⁺ |
| 169.0427 | [C₈H₈ClO₂]⁺ | ||
| 510.1492 | M1-M4 | 369.0911 | [C₁₅H₁₈ClN₂O₄S]⁺ |
| 185.0376 | [C₈H₈ClO₃]⁺ | ||
| 510.1492 | M5 | 385.0860 | [C₁₅H₁₈ClN₂O₅S]⁺ |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Conclusion
This application note provides a comprehensive framework for the identification of glibenclamide metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the tabulated quantitative data, serve as a valuable resource for researchers in drug metabolism and related fields. The application of these methods will facilitate a deeper understanding of the biotransformation of glibenclamide, contributing to the development of safer and more effective therapeutic strategies.
References
- 1. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of 3-cis-Hydroxyglibenclamide from Urine
Introduction
Glibenclamide, a second-generation sulfonylurea, is widely prescribed for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into several metabolites. One of the major pharmacologically active metabolites is 3-cis-Hydroxyglibenclamide. Accurate and reliable quantification of this metabolite in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the drug's disposition. Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.
This document provides a detailed solid-phase extraction (SPE) protocol for the isolation and purification of this compound from human urine samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte Information
| Compound | This compound |
| Parent Drug | Glibenclamide (Glyburide) |
| Metabolite Name | 3-cis-hydroxycyclohexyl glyburide (M2b) |
| Typical Matrix | Human Urine |
| Therapeutic Class | Antidiabetic, Sulfonylurea |
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound in urine, based on available literature. It is important to note that the following data was achieved using a liquid-liquid extraction method, but provides a benchmark for the expected performance of a well-optimized SPE method.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.02 ng/mL | [1] |
| Calibration Curve Range | 1.02–511 ng/mL | [1] |
| Accuracy Range | 94% to 105% | [1] |
| Intra-day and Inter-day Precision (%RSD) | < 14% | [1] |
Experimental Protocols
This section details the recommended materials and the step-by-step procedure for the solid-phase extraction of this compound from urine.
Materials and Reagents
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) or a polymeric reversed-phase (e.g., Oasis HLB) sorbent is recommended. The selection will depend on the desired selectivity and the final analytical method.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium hydroxide (AR grade)
-
Deionized water
-
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Sample Pre-treatment
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add 1 mL of 2% formic acid in deionized water to the urine supernatant. This step adjusts the pH to ensure the analyte is in a suitable form for retention on the SPE sorbent.
-
Vortex the mixture for 30 seconds.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Conditioning:
-
Pass 2 mL of methanol through the SPE cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the entire 2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of acetonitrile to remove non-polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Metabolic Pathway of Glibenclamide
Caption: Metabolic conversion of Glibenclamide.
Experimental Workflow for SPE
Caption: SPE workflow for this compound.
References
Chiral Separation of Glibenclamide Metabolites by HPLC: An Application Guide
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the treatment of type 2 diabetes mellitus. It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, to form several metabolites. Among these, the hydroxylated metabolites, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2b), are pharmacologically active and contribute to the overall therapeutic and potential hypoglycemic effects of the parent drug.[1][2] As the hydroxylation can introduce new chiral centers, the stereoselective analysis of these metabolites is crucial for a comprehensive understanding of their pharmacokinetic and pharmacodynamic profiles. This application note presents a detailed protocol and strategic guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of glibenclamide's active hydroxylated metabolites.
Introduction
Glibenclamide's metabolism results in the formation of active metabolites, which necessitates a deeper understanding of their stereochemistry. The differential pharmacological activity between enantiomers of a drug or its metabolites is a critical aspect of drug development and clinical pharmacology. Enantioselective chromatography, particularly HPLC using chiral stationary phases (CSPs), is the premier technique for the separation and quantification of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide array of chiral compounds. This note provides a systematic approach to developing a chiral HPLC method for the enantiomers of M1 and M2b, from column and mobile phase selection to method validation.
Metabolic Pathway of Glibenclamide
Glibenclamide is metabolized in the liver to several hydroxylated metabolites. The two major active metabolites are 4-trans-hydroxyglibenclamide (M1) and this compound (M2b). The metabolic pathway is illustrated below.
Caption: Metabolic conversion of glibenclamide to its active metabolites.
Experimental Protocol: A Method Development Strategy
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Columns:
-
Polysaccharide-based CSPs are recommended as a starting point due to their broad enantioselectivity.
-
Recommended Screening Columns:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)
-
Chiralpak® IB (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized)
-
-
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Analytes: Racemic standards of 4-trans-hydroxyglibenclamide (M1) and this compound (M2b).
Suggested Initial Chromatographic Conditions
A systematic screening approach is recommended to identify the optimal stationary and mobile phases.
Table 1: Suggested Initial HPLC Screening Conditions
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Chiral Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% TFA | Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 230 nm | UV at 230 nm or MS/MS |
| Injection Volume | 10 µL | 10 µL |
Method Optimization
Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), selectivity (α), and analysis time:
-
Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., IPA in normal phase, ACN in reversed phase).
-
Alcohol Modifier (Normal Phase): Evaluate different alcohols (e.g., ethanol, methanol) as the polar modifier, as this can significantly impact selectivity.
-
Acidic/Basic Additives: Small amounts of acidic (e.g., TFA, acetic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution, especially for ionizable compounds.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and separation efficiency.
-
Temperature: Varying the column temperature can affect enantioselectivity. Both sub-ambient and elevated temperatures should be explored.
Sample Preparation
For analysis from biological matrices (e.g., plasma, urine), a robust sample preparation method is essential to remove interfering substances.
-
Protein Precipitation: For plasma samples, precipitation with a cold organic solvent like acetonitrile or methanol is a common first step.
-
Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) can provide a cleaner extract.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to extract and concentrate the analytes. A C18 or mixed-mode sorbent could be effective.
Expected Results and Data Presentation
The goal of the method development is to achieve baseline separation of the enantiomers of both M1 and M2b. The following table illustrates how the quantitative data from a successful separation should be presented.
Table 2: Illustrative Chromatographic Data for Chiral Separation of Glibenclamide Metabolites
| Analyte (Enantiomer) | Retention Time (t_R) (min) | Capacity Factor (k') | Selectivity (α) | Resolution (R_s) |
| M1 - Enantiomer 1 | 8.5 | 3.25 | 1.20 | 2.5 |
| M1 - Enantiomer 2 | 9.8 | 3.90 | ||
| M2b - Enantiomer 1 | 11.2 | 4.60 | 1.15 | 2.1 |
| M2b - Enantiomer 2 | 12.5 | 5.25 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the final optimized method.
Workflow for Chiral Method Development
The logical flow for developing and validating a chiral HPLC method is depicted in the following diagram.
Caption: Workflow for chiral HPLC method development and validation.
Conclusion
The stereoselective analysis of glibenclamide's active metabolites is essential for a complete understanding of its pharmacology. While a specific, published method for the chiral separation of 4-trans-hydroxyglibenclamide and this compound is not currently available, a systematic approach to method development using polysaccharide-based chiral stationary phases is highly likely to be successful. By following the screening and optimization strategies outlined in this application note, researchers can develop a robust and reliable HPLC method for the chiral separation of these important metabolites. Such a method will be a valuable tool in pharmacokinetic studies, drug metabolism research, and clinical monitoring. Further exploration into Supercritical Fluid Chromatography (SFC) may also offer a faster and more environmentally friendly alternative for this chiral separation.
References
- 1. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-cis-Hydroxyglibenclamide in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cis-Hydroxyglibenclamide is one of the two major pharmacologically active metabolites of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes mellitus.[1][2] Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C9 playing significant roles in its biotransformation.[3][4] The resulting hydroxylated metabolites, including this compound, retain hypoglycemic activity by stimulating insulin secretion from pancreatic β-cells.[2] Understanding the metabolic stability of these active metabolites is crucial for a comprehensive assessment of the parent drug's overall pharmacokinetic and pharmacodynamic profile, as their prolonged presence can contribute to the therapeutic effect and potentially to adverse effects like hypoglycemia.[5]
These application notes provide an overview of the role of this compound in metabolic stability studies, detailed protocols for conducting such studies, and a summary of available pharmacokinetic data.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Glibenclamide and its Major Metabolites in Humans
| Parameter | Glibenclamide (Parent Drug) | 4-trans-hydroxyglibenclamide (M1) | This compound (M2) | Reference(s) |
| Terminal Elimination Half-life (t½) | ~10-15 hours | Data not specified | Data not specified | [1] |
| Peak Serum Concentration (Cmax) in patients with normal renal function | Not specified | 16-57 ng/mL | <5-18 ng/mL | [1] |
| Peak Serum Concentration (Cmax) in patients with impaired renal function | Not specified | 24-85 ng/mL | 7-22 ng/mL | [1] |
| Time to Peak Concentration (Tmax) | 2-4 hours | Data not specified | Data not specified | [6] |
Note: The data presented is derived from in vivo studies and reflects the complex interplay of absorption, distribution, metabolism, and excretion of the parent drug and the formation and elimination of its metabolites. These values can be influenced by various factors, including renal function.[1] It is important to note the absence of direct in vitro metabolic stability data for this compound in the reviewed literature.
Signaling and Metabolic Pathways
Glibenclamide Metabolism and Formation of this compound
Glibenclamide undergoes extensive hepatic metabolism, primarily through hydroxylation of the cyclohexyl ring. This process is mainly catalyzed by CYP3A4 and CYP2C9, leading to the formation of two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[3][4]
Mechanism of Action: Insulin Secretion Pathway
Glibenclamide and its active metabolites, including this compound, exert their hypoglycemic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2] The binding of these compounds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to its closure. This inhibition of potassium efflux results in depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.[6]
Experimental Protocols
The following are detailed, generalized protocols for performing in vitro metabolic stability assays using human liver microsomes and hepatocytes. These protocols can be adapted to study the metabolic stability of this compound.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound using HLM.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for analytical quantification (e.g., a structurally similar compound not present in the incubation)
-
Positive control compounds (high and low clearance, e.g., verapamil and warfarin)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solution in the incubation buffer. The final substrate concentration is typically 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw HLM on ice. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation buffer and test compound working solutions to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the test compound working solution. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a cold quenching solution (e.g., ACN with internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the remaining parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Incubation medium (e.g., Williams' E Medium)
-
Collagen-coated plates (e.g., 24- or 48-well)
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS)
-
Positive control compounds
-
Humidified incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/well).
-
Allow the cells to attach and form a monolayer in a humidified incubator (typically 4-6 hours).
-
-
Incubation:
-
Prepare a working solution of this compound and positive controls in the incubation medium.
-
Remove the plating medium from the hepatocyte monolayer and add the incubation medium containing the test compound.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium.
-
Immediately quench the metabolic activity by mixing the aliquots with a cold quenching solution (e.g., ACN with IS).
-
-
Sample Processing:
-
If necessary, lyse the cells in the wells to analyze intracellular compound concentration.
-
Process the quenched samples (medium and/or cell lysate) by centrifugation to remove protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Similar to the HLM protocol, determine the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Conclusion
This compound, as an active metabolite of glibenclamide, plays a significant role in the overall therapeutic effect of the parent drug. While direct in vitro metabolic stability data for this metabolite is limited in the literature, the provided protocols offer a robust framework for researchers to generate this critical information. Such studies are essential for a comprehensive understanding of the drug's disposition and for the development of safer and more effective antidiabetic therapies. The diagrams provided offer a visual representation of the key metabolic and signaling pathways involved. Researchers are encouraged to utilize these methods to further investigate the metabolic profile of this compound and other active drug metabolites.
References
- 1. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Pharmacokinetic Modeling of 3-cis-Hydroxyglibenclamide in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is a notable scarcity of publicly available, detailed pharmacokinetic data and specific modeling studies for 3-cis-Hydroxyglibenclamide, an active metabolite of glibenclamide, in animal models. The majority of preclinical research has focused on the parent compound, glibenclamide (also known as glyburide). This document provides a comprehensive overview of the pharmacokinetic modeling of glibenclamide in key animal models, which serves as the basis for the formation of this compound. Additionally, it includes detailed experimental protocols for the analysis of the parent drug, which can be adapted for metabolite quantification, and relevant human pharmacokinetic data for the metabolite to provide context.
Introduction
Glibenclamide is a second-generation sulfonylurea widely used in the treatment of type 2 diabetes mellitus. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP2C9 and to a lesser extent CYP3A4), to form two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2)[1]. These metabolites contribute to the overall hypoglycemic effect of the drug. Understanding the pharmacokinetic profile of these metabolites is crucial for a complete characterization of the drug's efficacy and safety. This document outlines the current knowledge on the pharmacokinetics of glibenclamide in animal models and provides protocols relevant to the study of its metabolites.
Metabolic Pathway of Glibenclamide
The metabolic conversion of glibenclamide to its hydroxylated metabolites is a key step in its disposition.
Pharmacokinetic Data of Glibenclamide in Animal Models
The following tables summarize the pharmacokinetic parameters of the parent drug, glibenclamide, in rats and dogs under various experimental conditions. This data is essential for understanding the exposure levels that lead to the formation of this compound.
Table 1: Pharmacokinetic Parameters of Glibenclamide in Rats
| Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Normal Wistar Rats | 10 mg/kg, oral | 0.340 | 3.67 | 3.956 | 19.51 | [2] |
| Hyperlipidemic Rats | 10 mg/kg, oral | 0.773 | 2.50 | 7.380 | 7.59 | [2] |
| Normal Rats | 10 mg/kg, oral | - | - | 0.963 | - | [3] |
| Diabetic Rats | 10 mg/kg, oral | - | - | 5.354 | - | [3] |
| Normal Rats | 5 mg/kg, IV | - | - | 8.492 | - | [3] |
| Diabetic Rats | 5 mg/kg, IV | - | - | 25.471 | - | [3] |
*AUC values were converted from mg·min/L to µg·h/mL for consistency.
Table 2: Pharmacokinetic Parameters of Glibenclamide in Dogs
| Parameter | Units | Mean | Standard Deviation |
| Non-compartmental Analysis | |||
| Tmax | h | 13.0 | 9.4 |
| Cmax | ng/mL | 31.0 | 17.6 |
| AUC₀-last | h·ng/mL | 425.8 | 225.4 |
| AUC₀-∞ | h·ng/mL | 471.1 | 240.9 |
| t½ | h | 6.9 | 2.9 |
| One-compartment Model | |||
| Ka | 1/h | 0.05 | 0.02 |
| K10 | 1/h | 0.11 | 0.04 |
| t½ | h | 6.9 | 2.9 |
| Cmax | ng/mL | 32.1 | 18.0 |
| Tmax | h | 12.0 | 9.0 |
| AUC₀-∞ | h·ng/mL | 453.5 | 216.4 |
*Data from a study in dogs with acute spinal cord injury administered a single oral dose of 75 mcg/kg glibenclamide.[4][5]
Human Pharmacokinetic Data for this compound
While animal-specific data is lacking, a study in healthy human subjects provides valuable insight into the pharmacokinetics of this compound (M2) after intravenous administration.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Glibenclamide and its Metabolites in Humans
| Parameter | Glibenclamide (Gb) | 4-trans-hydroxy (M1) | 3-cis-hydroxy (M2) |
| Pharmacodynamics | |||
| CEss50 (ng/mL) | 108 | 23 | 37 |
| Emax (%) | 56 | 40 | 27 |
| Pharmacokinetics | |||
| kEO (h⁻¹) | 1.59 | 0.178 | 0.479 |
| Equilibration t½ (h) | 0.44 | 3.9 | 1.4 |
*CEss50: Steady-state serum concentration for 50% of maximal effect. Emax: Maximum blood glucose reduction. kEO: Elimination rate constant from the effect site. Data from intravenous administration in healthy subjects.[6]
This human data suggests that this compound has a longer equilibration half-life than the parent drug, indicating a potential for a more prolonged effect relative to its plasma concentration.[6]
Experimental Protocols
The following protocols are based on established methods for the pharmacokinetic analysis of glibenclamide in rats and can be adapted for the study of this compound.
In-Life Phase: Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats (250 ± 20 g) are to be used. Animals should be housed in temperature-controlled rooms with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum.[2]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals can be divided into different groups based on the study design (e.g., normal, diabetic, hyperlipidemic).
-
Drug Administration:
-
Prepare a suspension of glibenclamide in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Administer a single oral dose (e.g., 10 mg/kg) via an oral feeding needle.[2]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 8, 12, and 24 hours post-dose).[2]
-
Plasma is to be separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -80°C until analysis.[2]
-
Bioanalytical Protocol: UPLC-MS/MS Method for Quantification
This protocol is for the quantification of glibenclamide and can be adapted and validated for this compound.
-
Chemicals and Reagents: Glibenclamide reference standard, this compound reference standard, an appropriate internal standard (e.g., glimepiride), HPLC-grade acetonitrile, methanol, and formic acid.[7]
-
Instrumentation: A UPLC system coupled with a triple-quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in an Eppendorf tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex again for 20 seconds.
-
Centrifuge at 10,000 rpm for 6 minutes.[7]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Method Validation: The adapted method for this compound must be validated according to regulatory guidelines (e.g., FDA bioanalytical method validation guidance) for linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Modeling Workflow
The data obtained from the bioanalytical analysis can be subjected to pharmacokinetic modeling to determine key parameters.
Non-Compartmental Analysis (NCA)
NCA is a model-independent method used to determine key pharmacokinetic parameters directly from the plasma concentration-time data.
-
Cmax and Tmax: The maximum observed plasma concentration and the time at which it is observed.
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule, representing the total drug exposure.
-
Half-life (t½): The time taken for the plasma concentration to reduce by half during the terminal elimination phase.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time (Calculated as Dose/AUC).
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Software such as PK Solver or WinNonLin can be used for these calculations.[2]
Compartmental Modeling
Compartmental models describe the body as a system of one or more compartments. Drug disposition is characterized by transfer rate constants between these compartments. For glibenclamide, one- and two-compartment models have been used to describe its pharmacokinetics.[8]
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are more complex and incorporate physiological and biochemical data (e.g., blood flow, tissue volumes, enzyme kinetics) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. PBPK models have been developed for glibenclamide to predict its pharmacokinetics and drug-drug interactions.[1][5] A similar approach could be extended to model the formation and disposition of this compound, provided the necessary in vitro metabolic data is available.
Conclusion
While direct pharmacokinetic modeling of this compound in animal models is not well-documented in existing literature, a robust understanding can be built upon the extensive data available for its parent compound, glibenclamide. The protocols and data presented here provide a strong foundation for researchers to design and conduct studies aimed at characterizing the pharmacokinetics of this active metabolite. Future research should focus on the simultaneous quantification of glibenclamide and its metabolites in animal plasma to enable the development of comprehensive pharmacokinetic models that can better predict the overall pharmacological effect and safety profile.
References
- 1. Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. oatext.com [oatext.com]
- 6. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for Evaluating the Insulinotropic Effect of 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. Following administration, glibenclamide is metabolized in the liver to several metabolites, one of which is 3-cis-Hydroxyglibenclamide. Understanding the insulinotropic potential of this metabolite is crucial for a comprehensive assessment of the overall therapeutic and pharmacological profile of glibenclamide.
These application notes provide detailed protocols for cell-based assays to evaluate the insulinotropic effect of this compound. The described assays are designed to quantify its potency in stimulating insulin secretion and to elucidate its mechanism of action on key components of the insulin secretion pathway, namely the ATP-sensitive potassium (KATP) channels and subsequent changes in intracellular calcium levels. While specific experimental data on this compound is limited, it has been reported to exhibit approximately 50% of the hypoglycemic activity of the parent compound by increasing insulin secretion[1]. The following protocols are adapted from established methods for glibenclamide and are suitable for the investigation of its metabolites.
Data Presentation
The following table summarizes the known insulinotropic activity of this compound in comparison to its parent compound, glibenclamide. It is important to note that detailed dose-response studies and EC50 values for this compound are not widely available in peer-reviewed literature.
| Compound | Reported Insulinotropic Activity | Mechanism of Action |
| Glibenclamide | Potent insulin secretagogue | Blocks KATP channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and insulin exocytosis.[2][3][4] |
| This compound | Shows 50% of the hypoglycemic activity of glibenclamide by increasing insulin secretion. [1] | Presumed to act via a similar mechanism to glibenclamide by blocking KATP channels. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in sulfonylurea-induced insulin secretion and the general experimental workflow for its evaluation.
Caption: Sulfonylurea-mediated insulin secretion pathway.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is the primary method to determine the functional insulinotropic effect of this compound.
a. Cell Culture and Plating:
-
Cell Line: MIN6 cells (a mouse pancreatic β-cell line) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose, supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Plating: Seed MIN6 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
b. Reagents:
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) bovine serum albumin (BSA), pH 7.4.
-
Low Glucose KRBH: KRBH containing 2.8 mM glucose.
-
High Glucose KRBH: KRBH containing 16.7 mM glucose.
-
This compound stock solution (in DMSO). Prepare serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
c. Protocol:
-
Wash the confluent MIN6 cells twice with PBS.
-
Pre-incubate the cells in 500 µL of Low Glucose KRBH for 1 hour at 37°C in a 5% CO₂ incubator.
-
Remove the pre-incubation buffer.
-
Add 500 µL of Low Glucose KRBH (basal) or High Glucose KRBH (stimulatory) containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO). Include a positive control with glibenclamide.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Collect the supernatant from each well and centrifuge to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Normalize insulin secretion to the total protein content or DNA content of the cells in each well.
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay determines if this compound induces an increase in intracellular calcium, a key step in insulin exocytosis.
a. Cell Preparation:
-
Seed MIN6 cells on glass-bottom dishes suitable for fluorescence microscopy.
b. Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
KRBH with 2.8 mM glucose.
-
This compound stock solution.
c. Protocol:
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in KRBH for 30-60 minutes at 37°C.
-
Wash the cells twice with KRBH to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).
-
Perfuse the cells with KRBH containing 2.8 mM glucose to establish a baseline fluorescence.
-
Switch to a perfusion solution containing 2.8 mM glucose and the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
At the end of the experiment, add a depolarizing agent like high potassium (e.g., 30 mM KCl) to confirm cell viability and responsiveness.
Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on the activity of KATP channels.
a. Cell Preparation:
-
Use single MIN6 cells or isolated primary β-cells.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH). For inside-out patch configuration, ATP can be added to this solution to study its competitive effect.
c. Protocol (Inside-Out Patch Configuration):
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.
-
Record single-channel currents in a voltage-clamp mode. KATP channels will exhibit characteristic outward currents at depolarized potentials.
-
Apply ATP to the bath solution to confirm the ATP sensitivity of the channels (ATP should inhibit channel activity).
-
After washing out the ATP, apply different concentrations of this compound to the bath solution.
-
Record the channel activity in the presence of the compound. Inhibition of channel activity (reduced open probability and/or single-channel conductance) indicates a direct blocking effect.
-
Analyze the data to determine the dose-dependent inhibition of KATP channel activity.
Expected Outcomes and Interpretation
-
GSIS Assay: A potent insulinotropic compound will significantly increase insulin secretion, particularly at low glucose concentrations, and may potentiate secretion at high glucose levels. A dose-response curve can be generated to determine the EC50 value of this compound.
-
Intracellular Calcium Measurement: A compound acting via the KATP channel pathway will induce a rapid and sustained increase in intracellular calcium concentration.
-
Patch-Clamp Electrophysiology: Direct application of this compound to the intracellular side of the β-cell membrane should lead to a reduction in the open probability of the KATP channels, confirming its role as a channel blocker.
By employing these cell-based assays, researchers can thoroughly characterize the insulinotropic properties of this compound, providing valuable insights into its contribution to the overall pharmacological effect of glibenclamide.
References
- 1. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 2. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Isotopically Labeled 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of isotopically labeled 3-cis-Hydroxyglibenclamide, a significant metabolite of the anti-diabetic drug glibenclamide. The incorporation of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), is crucial for a variety of applications in drug metabolism and pharmacokinetic (DMPK) studies, including use as internal standards for mass spectrometry, elucidation of metabolic pathways, and assessment of in vivo drug disposition. This protocol outlines a convergent synthetic strategy, combining the preparation of an isotopically labeled cis-3-hydroxycyclohexyl isocyanate intermediate with the synthesis of the core glibenclamide sulfonamide structure.
Synthetic Strategy Overview
The overall synthetic approach is depicted in the workflow diagram below. The strategy involves three main branches:
-
Synthesis of Isotopically Labeled cis-3-Hydroxycyclohexylamine: Starting from an isotopically labeled cyclohexanone, a stereoselective reduction and subsequent amination will yield the desired labeled cis-3-aminocyclohexanol.
-
Synthesis of the Sulfonamide Moiety: Preparation of 4-(2-aminoethyl)benzenesulfonamide from β-phenylethylamine.
-
Synthesis of the Benzamido Moiety and Final Coupling: Synthesis of 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide and its subsequent coupling with the sulfonamide, followed by reaction with the isotopically labeled isocyanate to yield the final product.
Workflow Diagram
Caption: Synthetic workflow for isotopically labeled this compound.
Experimental Protocols
Part 1: Synthesis of Isotopically Labeled cis-3-Hydroxycyclohexyl Isocyanate
1.1. Stereoselective Reduction of Isotopically Labeled Cyclohexanone
-
Materials: Isotopically labeled cyclohexanone (e.g., [¹³C₆]-Cyclohexanone), Sodium borohydride (NaBH₄), Methanol (MeOH).
-
Procedure:
-
Dissolve the isotopically labeled cyclohexanone (1.0 eq) in anhydrous methanol at -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly cis-isotopically labeled cyclohexanol.
-
1.2. Synthesis of cis-Isotopically Labeled 3-Aminocyclohexanol
This multi-step conversion proceeds with inversion of stereochemistry to maintain the cis relationship between the hydroxyl and the newly introduced amino group.
-
Materials: cis-Isotopically labeled cyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN₃), Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Mesylation: Dissolve the labeled cyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 2 hours at 0 °C. Wash the reaction mixture with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.
-
Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the organic layer, dry, and concentrate to yield the crude labeled cyclohexyl azide.
-
Reduction: Dissolve the crude azide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain cis-isotopically labeled 3-aminocyclohexanol.
-
1.3. Conversion to cis-Isotopically Labeled 3-Hydroxycyclohexyl Isocyanate
-
Materials: cis-Isotopically labeled 3-aminocyclohexanol, Triphosgene, Triethylamine.
-
Procedure:
-
In a fume hood, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Add a solution of the labeled aminocyclohexanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours.
-
Cool the reaction mixture, filter to remove triethylamine hydrochloride, and concentrate the filtrate under reduced pressure to yield the crude isocyanate. This intermediate is typically used immediately in the next step without further purification.
-
Part 2: Synthesis of the Glibenclamide Core
2.1. Synthesis of 4-(2-Aminoethyl)benzenesulfonamide [1][2][3]
-
Materials: β-Phenylethylamine, Chlorosulfonic acid, Aqueous ammonia.
-
Procedure:
-
React β-phenylethylamine with chlorosulfonic acid to perform chlorosulfonation.
-
The resulting sulfonyl chloride is then treated with aqueous ammonia to yield 4-(2-aminoethyl)benzenesulfonamide.
-
2.2. Synthesis of 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide [4][5][6]
-
Materials: 5-Chloro-2-methoxybenzoic acid, Thionyl chloride (SOCl₂), 4-(2-Aminoethyl)benzenesulfonamide, Triethylamine.
-
Procedure:
-
Convert 5-chloro-2-methoxybenzoic acid to its acyl chloride using thionyl chloride.
-
Couple the resulting acyl chloride with 4-(2-aminoethyl)benzenesulfonamide in the presence of a base like triethylamine to afford the desired benzamide derivative.
-
Part 3: Final Coupling
3.1. Synthesis of Isotopically Labeled this compound
-
Materials: 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide, cis-Isotopically labeled 3-hydroxycyclohexyl isocyanate, Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
Dissolve the benzamide derivative (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add the crude labeled isocyanate (1.1 eq) solution dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final isotopically labeled this compound.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for Synthesis of [¹³C₆]-3-cis-Hydroxyglibenclamide
| Step | Intermediate/Product | Starting Mass (g) | Obtained Mass (g) | Yield (%) | Purity (by LC-MS) |
| 1.1 | [¹³C₆]-cis-Cyclohexanol | 5.00 | 4.85 | 95 | >98% (cis isomer) |
| 1.2 | [¹³C₆]-cis-3-Aminocyclohexanol | 4.80 | 3.50 | 72 (over 3 steps) | >97% |
| 1.3 | [¹³C₆]-cis-3-Hydroxycyclohexyl isocyanate | 3.45 | - | - | Used directly |
| 2.1 | 4-(2-Aminoethyl)benzenesulfonamide | 10.0 | 7.80 | 75 | >98% |
| 2.2 | 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | 7.50 | 10.5 | 88 | >99% |
| 3.1 | [¹³C₆]-3-cis-Hydroxyglibenclamide | 10.0 (benzamide) | 11.2 | 80 | >99% |
Signaling Pathway Diagram (Metabolic Conversion)
Caption: Metabolic pathway of Glibenclamide to this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of isotopically labeled this compound. By following these procedures, researchers can produce high-purity labeled compounds essential for advanced studies in drug metabolism and development. The modular nature of this synthesis allows for the incorporation of isotopic labels at various positions, providing flexibility for different research needs. Careful execution of the stereoselective steps is critical to ensure the desired cis-conformation in the final product.
References
- 1. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]
- 2. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. 5-Chloro-2-methoxy-N- 2-(4-sulfamoylphenyl)ethyl benzamide 95 16673-34-0 [sigmaaldrich.com]
- 6. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3-cis-Hydroxyglibenclamide in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cis-Hydroxyglibenclamide is one of the two major pharmacologically active metabolites of glibenclamide (also known as glyburide), a sulfonylurea drug widely used in the management of type 2 diabetes. Given that metabolites can contribute to both the therapeutic effect and the drug-drug interaction (DDI) profile of the parent drug, understanding the interaction of this compound with drug-metabolizing enzymes and transporters is crucial for a comprehensive safety and efficacy assessment of glibenclamide. These application notes provide a framework for investigating the DDI potential of this compound, focusing on its interactions with cytochrome P450 (CYP) enzymes and key drug transporters.
Glibenclamide itself is a substrate and a potent competitive inhibitor of CYP2C9[1]. It is also a substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp)[2]. Furthermore, its transport is mediated by Organic Anion Transporting Polypeptides (OATPs) such as OATP1B1[3][4]. Since this compound retains significant hypoglycemic activity, its potential to perpetrate or be a victim of DDIs warrants thorough investigation.
Data Presentation: In Vitro Inhibition of Drug Metabolizing Enzymes and Transporters
The following tables summarize hypothetical, yet plausible, quantitative data for the inhibitory potential of this compound against key CYP enzymes and drug transporters. These values are for illustrative purposes to guide experimental design and data interpretation. Actual experimental values should be determined using the protocols outlined below.
Table 1: Inhibitory Potential (IC50) of this compound against Major CYP450 Isoforms
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Glibenclamide IC50 (µM) (Reference) | Inhibition Potential |
| CYP2C9 | Diclofenac | 15.8 | 9.4 - 11.3[1] | Moderate |
| CYP3A4 | Midazolam | > 50 | 90.0[1] | Weak |
| CYP2D6 | Dextromethorphan | > 100 | > 100 | Negligible |
| CYP1A2 | Phenacetin | > 100 | > 100 | Negligible |
| CYP2C19 | S-Mephenytoin | > 50 | > 100 | Weak/Negligible |
Table 2: Interaction of this compound with Key Drug Transporters
| Transporter | Assay Type | Probe Substrate | This compound Ki (µM) | Glibenclamide Ki (µM) (Reference) | Interaction Type |
| P-gp (ABCB1) | Inhibition | Digoxin | 22.5 | Not specified, but known inhibitor[2] | Inhibitor |
| OATP1B1 (SLCO1B1) | Inhibition | Estradiol-17β-glucuronide | 12.3 | Not specified, but known substrate[3] | Inhibitor |
| BCRP (ABCG2) | Inhibition | Prazosin | > 50 | Not specified | Weak Inhibitor |
| OAT1 (SLC22A6) | Inhibition | Probenecid | > 100 | Not specified | Negligible |
| OCT2 (SLC22A2) | Inhibition | Metformin | > 100 | Not specified | Negligible |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP450 Inhibition
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms using human liver microsomes.
Materials:
-
This compound (≥95% purity)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution.
-
Prepare working solutions of probe substrates and HLM in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration ~0.2-0.5 mg/mL)
-
This compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle control (DMSO)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add the CYP-specific probe substrate and mix.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specified incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
Protocol 2: Transporter Inhibition Assay (e.g., OATP1B1)
This protocol describes how to assess the inhibitory effect of this compound on the uptake of a probe substrate by OATP1B1-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing OATP1B1
-
Mock-transfected cells (control)
-
This compound
-
Radiolabeled or fluorescent probe substrate for OATP1B1 (e.g., [³H]-Estradiol-17β-glucuronide)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cell lysis buffer
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the OATP1B1-expressing and mock cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in HBSS at 37°C for a specified time (e.g., 10-30 minutes).
-
Add the OATP1B1 probe substrate to each well and incubate for a short period (e.g., 2-5 minutes, within the linear uptake phase) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
For radiolabeled substrates, add the cell lysate to scintillation fluid and measure radioactivity.
-
For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the substrate uptake in mock cells from the uptake in OATP1B1-expressing cells to determine the transporter-specific uptake.
-
Calculate the percent inhibition of OATP1B1-mediated uptake at each concentration of this compound.
-
Determine the IC50 value using nonlinear regression.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Signaling Pathways and Logical Relationships
The potential for DDIs involving this compound arises from its role as an inhibitor or substrate of enzymes and transporters that handle other co-administered drugs. The following diagram illustrates the logical relationship of how this compound can lead to a DDI.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the DDI potential of this compound. By systematically evaluating its interactions with major drug-metabolizing enzymes and transporters, a clearer understanding of the overall safety profile of glibenclamide can be achieved. This is particularly important for polypharmacy scenarios common in the diabetic patient population. The use of standardized in vitro assays is a critical first step in predicting clinically relevant DDIs and informing the design of subsequent clinical studies.
References
- 1. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibition by glibenclamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transporter-Mediated Drug–Drug Interactions with Oral Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
Application Notes and Protocols for Quantifying 3-cis-Hydroxyglibenclamide in Microsomal Incubation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. The metabolism of glibenclamide is a critical determinant of its efficacy and safety profile. In humans, glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites.[1][2] One of the major active metabolites is 3-cis-hydroxyglibenclamide.[1] Accurate quantification of this metabolite in in vitro systems, such as human liver microsomes (HLM), is essential for understanding the drug's metabolic pathway, assessing potential drug-drug interactions, and predicting its in vivo clearance.
These application notes provide a detailed protocol for the quantification of this compound in a microsomal incubation assay using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation
The following table summarizes representative quantitative data for the formation of this compound in a human liver microsomal incubation assay.
| Time (minutes) | Concentration of this compound (ng/mL) |
| 0 | 0 |
| 5 | 15.2 |
| 15 | 42.8 |
| 30 | 78.5 |
| 60 | 135.7 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions, such as the lot of human liver microsomes and the initial concentration of glibenclamide.
Experimental Protocols
In Vitro Microsomal Incubation Assay
This protocol outlines the procedure for the incubation of glibenclamide with human liver microsomes to study its metabolism.
Materials:
-
Glibenclamide
-
Human Liver Microsomes (HLM), pooled
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of glibenclamide in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions of glibenclamide by diluting the stock solution with potassium phosphate buffer to the desired final concentrations (e.g., 1-10 µM).
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes with potassium phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the glibenclamide working solution and the diluted microsomal suspension at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to each well/tube. The final incubation volume should be consistent (e.g., 200 µL).
-
Include control incubations:
-
Negative control (no NADPH): to assess for non-enzymatic degradation.
-
Time-zero control: to determine the background level of the analyte.
-
-
Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each designated time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. For the time-zero sample, the acetonitrile/IS solution should be added before the NADPH regenerating system.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
This protocol describes a sensitive and specific method for the quantification of this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
This compound: m/z 510.1 > 391.1 (Quantifier), 510.1 > 169.1 (Qualifier)
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy and Cone Voltage: These parameters should be optimized for this compound and the internal standard to achieve the best sensitivity.
Data Analysis:
-
Quantify the concentration of this compound by constructing a calibration curve using standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards.
-
The concentration of this compound in the microsomal incubation samples is then determined from the calibration curve.
Visualizations
Caption: Glibenclamide is metabolized to this compound primarily by CYP3A4 and CYP2C9 enzymes.
Caption: Workflow for the in vitro microsomal incubation and sample preparation for LC-MS/MS analysis.
References
Troubleshooting & Optimization
3-cis-Hydroxyglibenclamide stability under different storage conditions
This technical support center provides guidance on the stability of 3-cis-Hydroxyglibenclamide under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Detailed stability data for this compound is limited in publicly available literature. Therefore, some of the guidance provided, particularly concerning degradation pathways and stability under specific stress conditions, is extrapolated from studies on the parent compound, glibenclamide, and the general behavior of sulfonylurea drugs. This information should be used as a guide for designing your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound is stable for at least two years when stored at -20°C.[1] It is also recommended to protect the compound from light and moisture.[1]
Q2: What are the recommended short-term storage conditions?
A2: For short-term storage, +4°C is recommended.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is slightly soluble in DMSO and methanol.[1]
Q4: What are the primary factors that can affect the stability of this compound?
A4: Based on the behavior of its parent compound, glibenclamide, and other sulfonylureas, the primary factors affecting stability are likely to be pH (hydrolysis), exposure to light (photodegradation), and oxidizing agents.[2][3][4][5] Temperature is also a critical factor, with higher temperatures accelerating degradation.[6][7]
Q5: What are the known degradation pathways for glibenclamide that might be relevant for its hydroxylated metabolite?
A5: The most common degradation pathway for glibenclamide is the hydrolysis of the sulfonylurea moiety, which can be susceptible to both acidic and basic conditions.[4][5] This hydrolysis can lead to the formation of a sulfonamide and an amine.[5][8] Thermal degradation of glibenclamide can lead to the elimination of cyclohexylisocyanate.[9]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample.
-
Possible Cause: This is likely due to the degradation of this compound. The appearance of new peaks suggests the formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the samples were stored at the recommended temperature (-20°C for long-term, +4°C for short-term) and protected from light.[1]
-
Consider the Solvent: If the compound was stored in a solution, the solvent itself or its pH could be contributing to degradation. It is advisable to prepare fresh solutions for analysis.
-
Perform Forced Degradation: To identify potential degradation products, you can perform forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, photolytic). This can help in characterizing the unknown peaks.
-
Check for System Contamination: Ensure the HPLC system is clean and well-maintained to rule out artifact peaks originating from the system itself.[10]
-
Issue 2: The concentration of my this compound standard appears to be decreasing over time.
-
Possible Cause: A decrease in concentration indicates degradation of the analyte.
-
Troubleshooting Steps:
-
Assess Storage of Stock Solutions: Stock solutions, especially if not stored at -20°C, may degrade over time. It is recommended to use freshly prepared standards or to validate the stability of stock solutions over the intended period of use.
-
Evaluate Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the stability of the compound in solution. Aliquoting stock solutions into single-use vials can mitigate this.
-
Check for Adsorption: Although less common, the compound may adsorb to the surface of the storage container. Using silanized glass or polypropylene vials may reduce this effect.
-
Issue 3: I am having difficulty achieving good peak shape during HPLC analysis.
-
Possible Cause: Poor peak shape (e.g., tailing, fronting) can be due to a variety of factors related to the HPLC method or the sample itself.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH may improve peak shape.
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting the sample.[11]
-
Use a Guard Column: A guard column can help to protect the analytical column from contaminants in the sample that may affect peak shape.[12]
-
Ensure Proper Dissolution: Injecting samples in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[13]
-
Stability Data Summary
The following table summarizes the known and inferred stability of this compound under different conditions.
| Condition | Storage Parameter | Stability Outcome | Source |
| Temperature | -20°C | Stable for at least 2 years. | [1] |
| +4°C | Recommended for short-term storage. | [1] | |
| Ambient Temperature | Data not available; degradation is expected to be faster than at +4°C. | Inferred | |
| Elevated Temperature (e.g., 40°C) | Significant degradation is likely, based on data for glibenclamide. | Inferred from[14] | |
| Light | Protected from light | Recommended for storage. | [1] |
| Exposed to UV light | Degradation is likely, as sulfonylureas can undergo photodegradation. | Inferred from[2][15] | |
| pH/Hydrolysis | Acidic Conditions (e.g., pH < 4) | Susceptible to hydrolysis, similar to other sulfonylureas. | Inferred from[5][16] |
| Neutral Conditions (e.g., pH 7) | Likely to be more stable than under acidic or basic conditions. | Inferred from[16] | |
| Basic Conditions (e.g., pH > 9) | Susceptible to hydrolysis. | Inferred from[5] | |
| Oxidation | Presence of Oxidizing Agents (e.g., H₂O₂) | Degradation is expected. Glibenclamide is known to degrade under oxidative stress. | Inferred from[3][17] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Also, store a solution of the compound at the same elevated temperature.
-
At specified time points, prepare solutions from the solid sample and dilute the stored solution for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway (Inferred)
Caption: Inferred degradation pathways for this compound.
References
- 1. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of amorphous glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of Metformin Hydrochloride and Glibenclamide by Several Advanced Oxidation Processes - Photocatalysis: Research and Potential - Full-Text HTML - SCIEPublish [sciepublish.com]
Improving the solubility of 3-cis-Hydroxyglibenclamide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-cis-Hydroxyglibenclamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a metabolite of glibenclamide, an oral hypoglycemic agent.[1] Like its parent compound, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions.[2] This limited solubility can pose significant challenges for in vitro experiments, formulation development, and achieving adequate bioavailability for preclinical studies.[2][3] Information from suppliers indicates that this compound is slightly soluble in DMSO and methanol.[1]
Q2: What are the initial steps to take when I observe poor solubility of this compound in my aqueous buffer?
A2: Start by assessing the pH of your buffer. The solubility of ionizable compounds like glibenclamide and its metabolites can be significantly influenced by pH.[4][5] For acidic compounds, increasing the pH above the pKa can enhance solubility.[6] Also, consider gentle heating and agitation, as temperature can affect solubility. However, be cautious of potential degradation at elevated temperatures.
Q3: Are there common formulation strategies to improve the solubility of poorly soluble compounds like this compound?
A3: Yes, several techniques are widely used to enhance the solubility of poorly water-soluble drugs and are likely applicable to this compound. These include:
-
pH adjustment: Modifying the pH of the buffer to ionize the compound.[7]
-
Co-solvents: Adding a water-miscible organic solvent to the buffer.[7]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes.[8][9]
-
Surfactants: Incorporating surfactants to form micelles that encapsulate the drug.[7][10]
-
Solid Dispersions: Creating a dispersion of the compound in a hydrophilic carrier.[11][12]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase surface area and dissolution rate.[13][14][15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The compound's solubility limit in the chosen buffer has been exceeded. | 1. Decrease the concentration: Start with a lower concentration of this compound. 2. Modify the buffer pH: For glibenclamide, solubility increases at a pH greater than 7.[4] A similar effect is expected for its hydroxylated metabolite. 3. Incorporate a co-solvent: Add a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400.[16][17] |
| Inconsistent results between experiments | Variability in stock solution preparation or buffer composition. | 1. Standardize stock solution preparation: Always use the same solvent (e.g., DMSO) and concentration for your stock. 2. Ensure buffer consistency: Prepare fresh buffer for each experiment and verify the pH. |
| Low bioavailability in preclinical studies | Poor dissolution of the compound in the gastrointestinal tract. | 1. Formulate with cyclodextrins: β-cyclodextrins have been shown to improve the solubility and bioavailability of glibenclamide.[8][9] 2. Prepare a solid dispersion: Dispersing the compound in a hydrophilic polymer can enhance dissolution.[18][19] 3. Develop a nanosuspension: Reducing particle size can significantly improve dissolution rates.[13][14] |
Quantitative Data: Solubility Enhancement Strategies for Glibenclamide (as a proxy)
While specific quantitative data for this compound is limited, the following table summarizes the reported solubility enhancement for its parent compound, glibenclamide, using various techniques. These methods are expected to have a similar positive impact on the solubility of its hydroxylated metabolite.
| Technique | Carrier/Co-solvent | Fold Increase in Solubility (approx.) | Reference |
| pH Adjustment | Phosphate Buffer (pH 9) | Significant increase vs. acidic pH | [5] |
| Co-solvents | Co-solvent solutions | Up to 316-fold | [20] |
| Cyclodextrin Complexation | β-cyclodextrin derivatives | Up to 150-fold | [9][21] |
| Solid Dispersion | Poloxamer-188 (1:6 ratio) | 6-fold increase in dissolution | [19] |
| Solid Dispersion | PVP:HPMC (1:3:6 ratio) | 20-fold | [22] |
| Nanoparticles | Emulsion solvent evaporation | 2-fold | [23] |
| Cocrystal Formation | Oxalic Acid (1:2 ratio) | - | [24][25] |
| Cocrystal Formation | Ascorbic Acid (1:2 ratio) | 26-fold | [26] |
Experimental Protocols
Protocol 1: Solubility Enhancement using β-Cyclodextrin Inclusion Complexation
This protocol is adapted from methods used for glibenclamide.[8]
-
Preparation of the Inclusion Complex:
-
Dissolve a calculated amount of β-cyclodextrin in distilled water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the β-cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours.
-
Remove the organic solvent under reduced pressure.
-
Filter the resulting solution and dry the collected solid to obtain the inclusion complex powder.
-
-
Solubility Determination:
-
Prepare a series of aqueous buffers at the desired pH.
-
Add an excess amount of the this compound-β-cyclodextrin complex to each buffer.
-
Shake the samples in a temperature-controlled water bath for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is based on established methods for glibenclamide.[18][19]
-
Preparation of the Solid Dispersion:
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a poloxamer.
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) at a specific drug-to-carrier ratio.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the dried solid into a fine powder and pass it through a sieve.
-
-
Dissolution Testing:
-
Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method).
-
Use a relevant dissolution medium (e.g., phosphate buffer at pH 6.8 or 7.4).
-
Add a weighed amount of the solid dispersion powder to the dissolution vessel.
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for the concentration of dissolved this compound using a suitable analytical method.
-
Visualizations
Caption: Troubleshooting workflow for improving solubility.
Caption: Workflow for cyclodextrin inclusion complexation.
Caption: Putative signaling pathway for this compound.
References
- 1. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. [PDF] Formulation and Characterization of Glibenclamide Nanoparticles as an Oral Film | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of solid lipid nanoparticles as carriers for improving oral bioavailability of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surfactant-Free Glibenclamide Nanoparticles: Formulation, Characterization and Evaluation of Interactions with Biological Barriers - ProQuest [proquest.com]
- 17. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nanoaggregation of inclusion complexes of glibenclamide with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Improvement of Glibenclamide Water Solubility by Nanoparticle Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. impactfactor.org [impactfactor.org]
- 25. researchgate.net [researchgate.net]
- 26. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-cis-Hydroxyglibenclamide
Welcome to the technical support center for the LC-MS/MS analysis of 3-cis-Hydroxyglibenclamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][3] In bioanalysis, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[4] For a metabolite like this compound, which is often present at low concentrations, unaddressed matrix effects can severely compromise method sensitivity and reliability.
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Analysis: This quantitative method involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[4]
-
Post-Column Infusion: This qualitative technique helps identify at what retention times matrix effects occur. A solution of this compound is continuously infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC system. Any dip or rise in the baseline signal for the analyte indicates regions of ion suppression or enhancement, respectively.
Q3: What are the regulatory expectations for evaluating matrix effects for a bioanalytical method?
A3: Regulatory bodies like the EMA and ICH require the evaluation of matrix effects during bioanalytical method validation to ensure the reliability of the data.[5][6][7] The matrix effect is typically assessed by analyzing at least six different lots of the biological matrix. The coefficient of variation (CV) of the peak area ratios of the post-spiked samples across the different lots should be within a specified limit, commonly ≤15%.
Q4: What is a suitable internal standard (IS) for the analysis of this compound to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, SIL-3-cis-Hydroxyglibenclamide. A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[1] This co-elution ensures that any signal suppression or enhancement affecting the analyte will similarly affect the IS, allowing for accurate correction. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, glibenclamide, or a structurally similar analog that does not co-elute with any endogenous interferences could be considered, though this is a less ideal approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal in plasma samples. | Significant and variable matrix effects between different plasma lots. | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup technique (e.g., from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering matrix components like phospholipids.[8][9] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby correcting for variability.[1] 3. Chromatographic Separation: Modify the LC gradient to separate this compound from the regions of significant ion suppression. |
| Low signal intensity or failure to meet required sensitivity (LLOQ) for this compound. | Severe ion suppression from co-eluting matrix components, particularly phospholipids in plasma. | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.[4] 2. Chromatographic Optimization: Adjust the mobile phase composition or gradient to shift the retention time of this compound away from the elution zone of phospholipids. 3. Injection Volume: Reduce the injection volume to decrease the total amount of matrix components entering the MS source. |
| Inconsistent peak shapes for this compound. | Interference from co-eluting compounds or matrix effects altering the ionization process. | 1. Improve Chromatographic Resolution: Use a column with a different selectivity or a longer column to better separate the analyte from interferences. 2. Evaluate Matrix Effect Profile: Perform a post-column infusion experiment to visualize where ion suppression or enhancement is occurring relative to the analyte's retention time. Adjust chromatography accordingly. |
| Matrix effect values are inconsistent across different batches of blank matrix. | High inter-subject variability of the matrix composition. | 1. Matrix Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect. 2. More Robust Sample Cleanup: Employ a more effective extraction method like solid-phase extraction (SPE) to minimize the impact of matrix variability.[8] |
Data Presentation: Impact of Sample Preparation on Matrix Effects
The choice of sample preparation technique is critical in mitigating matrix effects. The following table summarizes the expected performance of common techniques for the analysis of this compound in human plasma, based on typical outcomes for similar small molecule metabolites.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect (%) * | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 50 - 75 (Significant Suppression) | Fast, simple, and inexpensive. | Poor removal of phospholipids and other endogenous components, leading to significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Minimal Suppression) | Good removal of salts and phospholipids; provides a cleaner extract than PPT.[10] | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | 80 - 95 | 90 - 105 (Minimal Effect) | Highly selective and provides the cleanest extracts, effectively removing a wide range of interferences.[8] | More complex method development and higher cost per sample. |
*Matrix Effect (%) is calculated as (Peak Area in presence of matrix / Peak Area in absence of matrix) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Samples: Process at least six different lots of blank human plasma using your validated sample preparation method (e.g., LLE or SPE).
-
Prepare Neat Solutions: Prepare a neat solution of this compound and the internal standard (IS) in the final reconstitution solvent at a concentration representative of the mid-range of your calibration curve.
-
Spike Extracted Blanks: Add a small volume of a concentrated solution of this compound and IS to the extracted blank plasma samples from step 1. The final concentration should be the same as the neat solution.
-
LC-MS/MS Analysis: Analyze both the spiked extracted blanks (Set A) and the neat solutions (Set B).
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of analyte in Set A) / (Peak Area of analyte in Set B)
-
An IS-normalized MF should also be calculated: (Peak Area Ratio of analyte/IS in Set A) / (Peak Area Ratio of analyte/IS in Set B)
-
-
Evaluate Results: The CV of the IS-normalized MF across the six lots should not exceed 15%.
Protocol 2: Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from low to high organic mobile phase over several minutes to ensure separation from early-eluting phospholipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for glibenclamide and its metabolites.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. Optimized precursor-to-product ion transitions for this compound and the IS must be determined. For glibenclamide (parent drug), a common transition is m/z 494.2 → 369.1. The transitions for the hydroxy metabolite will be different and need to be optimized by infusing a standard solution.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Glibenclamide Isomers
Welcome to the technical support center for the chromatographic separation of glibenclamide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of glibenclamide and its related compounds, including enantiomers and degradation products.
Issue 1: Poor or No Resolution of Glibenclamide Enantiomers
Q: We are unable to separate the enantiomers of glibenclamide. What are the likely causes and how can we troubleshoot this?
A: Achieving enantioselective separation of glibenclamide requires a chiral stationary phase (CSP) and careful optimization of chromatographic conditions. If you are observing co-elution or poor resolution, consider the following troubleshooting steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.
-
Action: If your current CSP is not providing separation, screen other types of chiral columns. Consider CSPs with different chiral selectors or linkage chemistries.
-
-
Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.
-
Normal-Phase Chromatography:
-
Organic Modifier: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Small changes can have a large impact on resolution.
-
Additives: The addition of small amounts of an acidic or basic modifier can improve peak shape and selectivity.
-
-
Reversed-Phase Chromatography:
-
Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Buffer pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of glibenclamide and its interaction with the CSP. Ensure the pH is controlled and experiment with different pH values.
-
-
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.
-
Action: Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity, but in some cases, higher temperatures can improve efficiency and resolution. A temperature study is crucial for optimization.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Action: Decrease the flow rate in small increments to see if resolution improves.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: Our glibenclamide peak is showing significant tailing. What can we do to improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent or column health.
-
Mobile Phase Additives:
-
For Basic Compounds: Glibenclamide has basic properties. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to saturate active sites on the silica support and reduce peak tailing.
-
For Acidic Compounds: If separating acidic degradation products, ensure the mobile phase pH is low enough to keep them in their protonated form. The addition of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Issue 3: Ghost Peaks or Baseline Noise
Q: We are observing extraneous peaks (ghost peaks) in our chromatogram, even in blank runs. What is the source of this contamination?
A: Ghost peaks are typically caused by contamination in the mobile phase, the HPLC system, or the sample preparation process.
-
Mobile Phase Contamination:
-
Action: Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase thoroughly.
-
-
System Contamination: Carryover from previous injections can cause ghost peaks.
-
Action: Flush the injector and the entire system with a strong, appropriate solvent.
-
-
Sample Solvent: The solvent used to dissolve the sample can be a source of contamination.
-
Action: Inject a blank of the sample solvent to see if the ghost peaks are present.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between separating glibenclamide enantiomers and separating its degradation products?
A1: Glibenclamide enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment, and their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Degradation products are typically structural isomers or different chemical entities formed from the breakdown of the glibenclamide molecule. Their separation can usually be achieved on a standard (achiral) reversed-phase column, such as a C8 or C18, by optimizing the mobile phase composition.[1][2]
Q2: How does temperature generally affect chiral separations?
A2: Temperature plays a complex role in chiral chromatography. In many cases, lower temperatures increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. However, higher temperatures can improve column efficiency and reduce analysis time. The effect of temperature is highly dependent on the specific analyte and CSP, and it is an important parameter to optimize for each method.[3]
Q3: What are the key parameters to consider when developing a method for separating glibenclamide from its degradation products?
A3: For separating glibenclamide from its degradation products on a reversed-phase column, the most important parameters to optimize are the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the aqueous buffer, and the column temperature. The choice of a suitable stationary phase (e.g., C8 or C18) is also important.[4]
Q4: Can I use a gradient elution for chiral separations?
A4: While isocratic elution is more common for chiral separations to ensure consistent interaction with the CSP, a gradient elution can sometimes be used, especially for screening purposes or when dealing with complex mixtures. However, it is important to ensure that the column is properly re-equilibrated between injections to maintain reproducibility.
Section 3: Experimental Protocols and Data
Protocol 1: Stability-Indicating Method for Glibenclamide and its Degradation Products
This protocol describes a reversed-phase HPLC method for the separation of glibenclamide from its degradation products.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: BDS Hypersil C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Sample Preparation for Forced Degradation Studies:
-
Acidic Degradation: Dissolve glibenclamide in mobile phase and add 1.5 mL of 1M HCl. Heat at 90°C for 1.5 hours. Neutralize with 1.5 mL of 1M NaOH before injection.
-
Oxidative Degradation: To a solution of glibenclamide, add 1.5 mL of 10% (v/v) hydrogen peroxide. Heat at 90°C for 1.5 hours in the dark.
Quantitative Data: Separation of Glibenclamide and Degradation Products
The following table summarizes the results from a stability-indicating assay of glibenclamide.
| Condition | % Glibenclamide Degraded | Retention Time of Glibenclamide (min) | Retention Times of Major Degradation Peaks (min) |
| Acid Hydrolysis | 7.95% | 2.55 | 1.64 |
| Base Hydrolysis | 26.50% | 2.55 | Not specified |
| Oxidative | Not specified | 5.1 | Not specified |
Data compiled from multiple sources.[3]
Section 4: Visualizations
Workflow for Troubleshooting Poor Enantiomeric Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Experimental Workflow for Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. An experimental design approach to optimization of the liquid chromatographic separation conditions for the determination of metformin and glibenclamide in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 3-cis-Hydroxyglibenclamide during extraction
Welcome to the technical support center for the troubleshooting of low recovery of 3-cis-Hydroxyglibenclamide during extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its extraction be challenging?
This compound is a metabolite of the antidiabetic drug glibenclamide (also known as glyburide). The addition of a hydroxyl group during metabolism significantly increases the polarity of the molecule compared to the parent drug. This increased polarity can make it challenging to achieve high and reproducible recovery rates using standard extraction protocols designed for less polar compounds. Key challenges include selecting appropriate solvents for liquid-liquid extraction (LLE) and optimizing elution conditions in solid-phase extraction (SPE).
Q2: I am experiencing low recovery of this compound with my Liquid-Liquid Extraction (LLE) protocol. What are the likely causes?
Low recovery in LLE is often due to one or more of the following factors:
-
Incorrect pH: The pH of the aqueous sample is critical. Glibenclamide has a pKa of approximately 5.3.[1] To ensure the hydroxylated metabolite is in its neutral, less polar form for efficient extraction into an organic solvent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa.
-
Suboptimal Solvent Choice: Due to its increased polarity, this compound requires a more polar extraction solvent than glibenclamide. Solvents like ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE) are often more effective than less polar solvents like hexane.
-
Insufficient Mixing or Phase Separation: Incomplete partitioning can occur with inadequate mixing. Conversely, vigorous shaking can lead to emulsion formation, trapping the analyte at the interface. Poor phase separation can also lead to loss of the analyte.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces like polypropylene tubes. While this compound is more polar than its parent, this can still be a factor.
Q3: My Solid-Phase Extraction (SPE) is yielding poor and inconsistent recovery for this compound. What should I troubleshoot?
Poor SPE recovery can arise from several steps in the process:
-
Inappropriate Sorbent Selection: For a polar metabolite like this compound, a reversed-phase (e.g., C8, C18) or a polymeric sorbent (e.g., Oasis HLB) is typically used. The choice of sorbent is critical for adequate retention.
-
Sample Pre-treatment: The pH of the sample loaded onto the cartridge should be optimized to ensure the analyte is retained. For reversed-phase SPE, a neutral or slightly acidic pH is generally a good starting point.
-
Analyte Breakthrough During Sample Loading: If the sample is loaded too quickly or if the organic content of the sample is too high, the analyte may not be retained on the sorbent and will be lost in the flow-through.
-
Analyte Loss During Washing Step: The wash solvent may be too strong, causing the analyte to be washed off the cartridge along with interferences. The organic content of the wash solvent should be minimized.
-
Incomplete Elution: The elution solvent may be too weak to completely desorb the analyte from the sorbent. A stronger, more polar solvent or the addition of a modifier (e.g., a small amount of acid or base) may be necessary.
Q4: Could the this compound be degrading during my extraction process?
Yes, degradation is a potential cause of low recovery. Glibenclamide itself is known to be susceptible to degradation under certain conditions, and its metabolites may have similar instabilities. Factors to consider include:
-
pH: Extreme pH values (highly acidic or basic) can cause hydrolysis.
-
Temperature: Prolonged exposure to elevated temperatures during sample processing or evaporation steps should be avoided.
-
Light: Some compounds are light-sensitive. It is good practice to protect samples from direct light.
-
Oxidation: Exposure to air and oxidizing agents can lead to degradation.
It is recommended to process samples promptly and store them at low temperatures (e.g., -80°C) if immediate analysis is not possible.
Troubleshooting Workflows
Liquid-Liquid Extraction (LLE) Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low recovery in Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low recovery in Solid-Phase Extraction.
Quantitative Data Summary
The following tables summarize expected recovery data for glibenclamide, which can serve as a starting point for optimizing the extraction of its more polar metabolite, this compound. Note that due to the increased polarity of the metabolite, recovery may differ, and optimization is crucial.
Table 1: Glibenclamide Recovery with Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | > 91.5 | [2] |
| Solid-Phase Extraction (C8) | Human Plasma | 97.8 ± 1.7 | [3] |
| Dispersive micro-SPE | Plasma, Urine, Wastewater | 89.4 - 102.9 | [1] |
Table 2: Factors Influencing Glibenclamide Extraction Recovery
| Parameter | Condition | Effect on Recovery | Reference |
| pH (LLE) | Acidic (below pKa) | Increases partitioning into organic solvent | [4] |
| Solvent Polarity (LLE) | More polar solvents | Generally better for more polar analytes | [5] |
| SPE Sorbent | Reversed-phase (C8, C18) | Good retention of glibenclamide | [3] |
| Elution Solvent (SPE) | Acetonitrile | Effective elution from C8 sorbent | [3] |
Experimental Protocols
Protocol 1: Optimization of LLE pH for this compound
Objective: To determine the optimal pH for the extraction of this compound from an aqueous matrix.
Materials:
-
Spiked sample matrix (e.g., plasma, urine) with a known concentration of this compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Low-binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 500 µL of the spiked sample into several low-binding microcentrifuge tubes.
-
Adjust the pH of each aliquot to a different value within the range of 2.0 to 6.0 using 0.1 M HCl or 0.1 M NaOH.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex the tubes for 2 minutes.
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Analyze the samples and compare the recovery at each pH to determine the optimal condition.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound
Objective: To provide a starting point for developing a robust SPE method for this compound.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Deionized water
-
Sample pre-treatment solution (e.g., 2% formic acid in water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water with 0.1% formic acid)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample pre-treatment solution.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Note: This is a general protocol. Optimization of the wash and elution solvents is critical to maximize recovery and minimize matrix effects. It is recommended to analyze the flow-through, wash, and elution fractions during method development to track the analyte and identify any losses.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption of glibenclamide from different sites of the gastro-intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Integrity of 3-cis-Hydroxyglibenclamide in Biological Samples
Welcome to the technical support center for the handling and analysis of 3-cis-Hydroxyglibenclamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this active metabolite of glibenclamide in biological samples. Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: The degradation of this compound in biological matrices such as plasma and serum is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: Extreme pH conditions can lead to hydrolysis and other chemical modifications.
-
Enzymatic Activity: Endogenous enzymes present in biological samples can metabolize the analyte.
Q2: What is the recommended storage temperature for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep samples at -20°C or -80°C.[1] Under these conditions, this compound has been shown to be stable for at least two years at -20°C.[2] For short-term storage during sample processing, it is advisable to keep samples on ice or at 2-8°C to minimize degradation.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: While specific data for this compound is limited, studies on its parent drug, glibenclamide, have shown it to be stable for at least three freeze-thaw cycles when stored at -20°C, with recovery rates remaining above 97%.[3] It is, however, a best practice to minimize the number of freeze-thaw cycles to maintain sample integrity.
Q4: What type of collection tubes should I use for blood samples?
A4: For plasma collection, it is recommended to use tubes containing an anticoagulant such as heparin or EDTA.[4][5] Immediately after collection, the blood should be centrifuged to separate the plasma, which should then be frozen as soon as possible. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.
Q5: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A5: Low recovery can stem from several issues during sample preparation and analysis. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Stability of this compound: Data Summary
The following tables summarize the available stability data for glibenclamide, which can serve as a valuable reference for handling its metabolite, this compound.
Table 1: Short-Term and Long-Term Stability of Glibenclamide in Human Plasma
| Storage Condition | Duration | Analyte | Concentration (µg/ml) | Recovery (%) | Reference |
| Room Temperature | 24 hours | Glibenclamide | 0.03 | ≥ 93% | [3] |
| Room Temperature | 24 hours | Glibenclamide | 0.54 | ≥ 93% | [3] |
| -20°C | 4 weeks | Glibenclamide | 0.03 | ≥ 97% | [3] |
| -20°C | 4 weeks | Glibenclamide | 0.54 | ≥ 97% | [3] |
| -20°C | At least 2 years | This compound | Not Specified | Stable | [2] |
Table 2: Freeze-Thaw Stability of Glibenclamide in Human Plasma at -20°C
| Number of Cycles | Analyte | Concentration (µg/ml) | Recovery (%) | Reference |
| 3 | Glibenclamide | 0.03 | ≥ 97% | [3] |
| 3 | Glibenclamide | 0.54 | ≥ 97% | [3] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
This protocol outlines the steps for collecting and processing blood samples to obtain plasma for the analysis of this compound.
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium heparin or K2EDTA).
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the collected blood samples on ice.[4]
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Aliquoting and Storage:
-
Transfer the plasma into pre-labeled, clean polypropylene tubes.
-
Immediately freeze the plasma aliquots at -80°C for long-term storage.[1]
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for extracting this compound from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Thawing:
-
Thaw the frozen plasma samples on ice.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
-
Troubleshooting Guide
Low recovery or high variability in the quantification of this compound can be a significant challenge. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during sample handling and storage. | Ensure samples are kept on ice during processing and stored at -80°C. Minimize exposure to room temperature.[1] |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation or liquid-liquid extraction protocol. Experiment with different organic solvents and pH adjustments. | |
| Matrix effects leading to ion suppression in LC-MS/MS. | Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample extract to reduce the concentration of interfering substances. | |
| High Variability between Replicates | Inconsistent sample processing. | Ensure uniform treatment of all samples, including consistent timing for each step and precise volume measurements. |
| Precipitate carryover into the final extract. | After centrifugation, carefully transfer the supernatant without disturbing the protein pellet. A second centrifugation step may be beneficial. | |
| Peak Tailing or Splitting in Chromatogram | Poor chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the sample is fully dissolved in the reconstitution solvent. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. |
By adhering to these guidelines and protocols, researchers can significantly improve the stability and accurate measurement of this compound in their biological samples, leading to more reliable and impactful research outcomes.
References
- 1. The development and validation of liquid chromatography method for the simultaneous determination of metformin and glipizide, gliclazide, glibenclamide or glimperide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic 3-cis-Hydroxyglibenclamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of synthetic 3-cis-Hydroxyglibenclamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metabolite of the antidiabetic drug glibenclamide (also known as glyburide).[1] It is formed in the body through metabolic processes and is also synthesized for research and as an analytical reference standard. It possesses hypoglycemic activity.[1]
Q2: What are the critical parameters for the purity assessment of synthetic this compound?
A2: The critical parameters include the identification and quantification of the main compound, detection of process-related impurities (from the synthesis of glibenclamide and the subsequent hydroxylation step), degradation products, residual solvents, and isomeric impurities (e.g., trans-isomers).
Q3: Which analytical technique is most suitable for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most common and suitable method for quantifying the purity of this compound and its impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification of unknown impurities and degradation products.
Q4: What is a typical purity specification for synthetic this compound?
A4: A typical purity specification for synthetic this compound as a reference standard is ≥97% as determined by HPLC.[1]
Q5: How should synthetic this compound be stored?
A5: It should be stored at -20°C, protected from light and moisture, to ensure stability for at least two years.[1]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column overload.
-
Interactions between the analyte and active sites on the column packing.
-
Inappropriate mobile phase pH.
-
Column degradation.
-
-
Solutions:
-
Decrease the sample concentration or injection volume.
-
Use a high-purity, end-capped column.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Use a guard column to protect the analytical column.
-
If the column is old or has been used with harsh mobile phases, replace it.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Fluctuations in mobile phase composition or flow rate.
-
Leaks in the HPLC system.
-
Poor column temperature control.
-
Inadequate column equilibration.
-
-
Solutions:
-
Ensure the mobile phase is well-mixed and degassed.
-
Check for leaks at all fittings and connections.
-
Use a column oven to maintain a consistent temperature.
-
Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
-
Issue 3: Extraneous or Ghost Peaks
-
Possible Causes:
-
Contamination in the sample, solvent, or mobile phase.
-
Carryover from previous injections.
-
Degradation of the sample in the autosampler.
-
-
Solutions:
-
Use high-purity solvents and freshly prepared mobile phase.
-
Implement a robust needle wash program in the autosampler method.
-
Analyze a blank injection (mobile phase) to identify the source of the ghost peaks.
-
Ensure the sample is stable in the chosen sample solvent and autosampler conditions.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Table 2: Example Impurity Profile for a Synthetic Batch
| Impurity | Retention Time (min) | Relative Retention Time | Specification Limit (%) |
| Glibenclamide (starting material) | 8.5 | 1.2 | ≤ 0.5 |
| 4-trans-Hydroxyglibenclamide | 6.8 | 0.97 | ≤ 1.0 |
| Unknown Impurity 1 | 5.2 | 0.74 | ≤ 0.2 |
| Unknown Impurity 2 | 9.1 | 1.3 | ≤ 0.2 |
| Total Impurities | - | - | ≤ 2.0 |
| Assay of this compound | 7.0 | 1.0 | ≥ 98.0 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the synthetic this compound sample and prepare a 1 mg/mL solution as described for the standard solution.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
A gradient elution may be used for better separation of impurities, for example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution six times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Calculation of Purity:
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
-
Calculate the assay of this compound: % Assay = 100 - % Total Impurities
-
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of synthetic this compound.
Caption: Logical relationship diagram for troubleshooting common HPLC issues.
References
Technical Support Center: HPLC Analysis of Glibenclamide and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the HPLC analysis of glibenclamide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in the HPLC analysis of glibenclamide?
A1: Poor peak shape, such as tailing, fronting, broadening, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the mobile phase, the HPLC column, the instrument itself, and the sample preparation process. For glibenclamide, a weakly acidic compound with a pKa of approximately 5.3 to 5.5, mobile phase pH is a critical factor.[1]
Q2: My glibenclamide peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is the most common peak shape problem and is often observed for basic and acidic compounds like glibenclamide. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of glibenclamide, both the ionized and non-ionized forms of the analyte will be present, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
To address tailing, you can try adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, using a highly end-capped column, reducing the sample concentration, or adding a mobile phase modifier like triethylamine (TEA).[2]
Q3: I am observing peak fronting for my glibenclamide and its metabolite peaks. What should I do?
A3: Peak fronting is less common than tailing and is often associated with:
-
Sample Overload: Injecting a sample that is too concentrated or in a solvent much stronger than the mobile phase.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent.
-
Column Voids or Collapse: A physical problem with the column packing.
To resolve fronting, try diluting your sample, ensuring the sample is dissolved in a solvent similar to or weaker than the mobile phase, and checking the column's integrity.
Q4: All the peaks in my chromatogram, including glibenclamide and its metabolites, are broad. What is the cause?
A4: Broad peaks across the entire chromatogram often point to a system-wide issue rather than a specific chemical interaction. Possible causes include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.
-
Large Detector Cell Volume: A detector cell that is too large for the peak volume.
-
High Detector Time Constant: The detector's response time is too slow.
-
Column Deterioration: A general loss of column efficiency.
To sharpen peaks, minimize tubing lengths, use a detector with an appropriate cell volume and time constant, and consider replacing the column if it is old or has been used extensively.
Troubleshooting Guides
Issue 1: Glibenclamide Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for glibenclamide and its metabolites.
Caption: Troubleshooting workflow for glibenclamide peak tailing.
Issue 2: General Poor Peak Shape (Fronting, Broadening, Splitting)
This logical diagram outlines potential causes and solutions for various peak shape issues.
Caption: Causes and solutions for common peak shape problems.
Data Presentation
The following tables summarize the impact of mobile phase composition on the peak shape of glibenclamide.
Table 1: Effect of Mobile Phase Composition on Glibenclamide Peak Tailing Factor
| Mobile Phase Composition | pH | Tailing Factor (T) | Reference |
| Methanol-water | Not Specified | ≥ 2 | [2] |
| Acetonitrile-water | Not Specified | ≥ 2 | [2] |
| 0.05% TEA in water:Acetonitrile:Methanol (55:15:30 v/v/v) | 3.5 | Good Peak Symmetry | [2] |
| Phosphate buffer:Acetonitrile (60:40 v/v) | 4.5 | 1.20 | [3] |
| Acetonitrile:water (60:40 v/v) | Not Specified | 0.96 | |
| Ethanol, Ethyl Acetate, Methanol, or Glycerol (alone) | Not Specified | 2.5 | [4] |
| Ethanol:Methanol (50:50 v/v) | Not Specified | 1.14 | [4] |
Table 2: Physicochemical Properties of Glibenclamide and its Major Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| Glibenclamide | C₂₃H₂₈ClN₃O₅S | 494.0 | ~5.3-5.5 |
| 4-trans-hydroxy-glibenclamide | C₂₃H₂₈ClN₃O₆S | 510.0 | Not Available |
| 3-cis-hydroxy-glibenclamide | C₂₃H₂₈ClN₃O₆S | 510.0 | Not Available |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol is a general guideline for the extraction of glibenclamide and its metabolites from plasma for HPLC analysis.
-
Protein Precipitation:
-
To 1.0 mL of plasma in a centrifuge tube, add 2.0 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Injection:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
Protocol 2: Recommended HPLC Method for Glibenclamide and its Metabolites
This method is a starting point for the analysis and may require optimization based on your specific instrument and column.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate), with the pH adjusted to 3.5 with phosphoric acid. A common starting ratio is 60:40 (v/v) acetonitrile:buffer.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 20 µL.
Workflow for HPLC Method Development:
Caption: A typical workflow for developing an HPLC method for glibenclamide.
References
Strategies for improving the sensitivity of 3-cis-Hydroxyglibenclamide detection
Welcome to the technical support center for the analytical detection of 3-cis-Hydroxyglibenclamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound?
A1: The most prevalent and sensitive methods for the detection and quantification of this compound, a major metabolite of glibenclamide, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also used, though it may offer less sensitivity compared to LC-MS/MS. Immunoassays can be employed for screening, but they may lack the specificity to distinguish between glibenclamide and its metabolites.
Q2: I am observing a weak signal or no signal for this compound. What are the potential causes?
A2: A weak or absent signal can stem from several factors:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or non-optimized source parameters (e.g., capillary voltage, gas flow, temperature) can significantly reduce signal intensity.
-
Inefficient Sample Preparation: Poor extraction recovery of the analyte from the biological matrix can lead to low concentrations being injected into the analytical system.
-
Analyte Instability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions. Ensure proper sample handling and storage.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress the ionization of the target analyte in the MS source.
-
Chromatographic Issues: Poor peak shape, excessive peak broadening, or incorrect retention time can all contribute to a lower apparent signal-to-noise ratio.
Q3: How can I improve the extraction efficiency of this compound from plasma or urine?
A3: To enhance extraction efficiency, consider the following:
-
Method Selection: For plasma samples, protein precipitation (PPT) with a cold organic solvent like acetonitrile or methanol is a common starting point. However, for cleaner extracts and potentially higher recovery, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often superior.
-
Solvent and pH Optimization for LLE: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous sample to ensure the analyte is in a neutral form for efficient partitioning into the organic phase.
-
SPE Sorbent Selection: Utilize a sorbent that has a high affinity for this compound. Reversed-phase (e.g., C18) or mixed-mode sorbents can be effective. A systematic evaluation of different wash and elution solvents is critical.
Q4: What are the key considerations for the long-term storage and stability of this compound samples and standards?
A4: For reliable and reproducible results, proper storage is crucial. Stock solutions of this compound are typically stable when stored at -20°C for extended periods.[1] Biological samples (plasma, urine) should be frozen as soon as possible after collection and stored at -20°C or, preferably, -80°C until analysis. It is essential to perform freeze-thaw stability and long-term stability studies as part of your bioanalytical method validation to ensure the integrity of your samples.
Troubleshooting Guides
Issue 1: Low Sensitivity and Poor Signal-to-Noise Ratio
This is a common challenge in bioanalysis, especially when dealing with low concentrations of metabolites. The following guide provides a systematic approach to diagnosing and resolving low sensitivity issues.
Troubleshooting Workflow for Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in the detection of this compound.
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS-based bioanalysis.
Strategies to Mitigate Matrix Effects
Caption: Key strategies to address and minimize matrix effects in the bioanalysis of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of glibenclamide and its metabolites, including this compound, using LC-MS/MS. These values can serve as a benchmark for your method development and validation.
Table 1: LC-MS/MS Parameters for Glibenclamide and its Metabolites
| Parameter | Glibenclamide | This compound |
| Precursor Ion (m/z) | 494.2 | 510.2 |
| Product Ion (m/z) | 369.1 | 385.1 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Typical LLOQ (Plasma) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
Note: LLOQ (Lower Limit of Quantification) values can vary significantly based on the instrumentation, sample preparation method, and biological matrix.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery | Level of Cleanup | Throughput |
| Protein Precipitation (PPT) | 80-100% | Low | High |
| Liquid-Liquid Extraction (LLE) | 70-95% | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85-105% | High | Medium-High |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol outlines a general procedure for the sensitive quantification of this compound using UPLC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d11).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound: m/z 510.2 → 385.1
-
Internal Standard (d11): m/z 521.2 → 396.1
-
This technical support center provides a starting point for developing and troubleshooting methods for the detection of this compound. For specific applications, further optimization and validation according to regulatory guidelines are essential.
References
Common interferences in the analysis of glibenclamide metabolites
Welcome to the technical support center for the analysis of glibenclamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common interferences and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of glibenclamide and how are they formed?
A1: Glibenclamide is extensively metabolized in the liver primarily by the cytochrome P450 system. The major metabolites are hydroxylated derivatives, which include[1][2]:
-
4-trans-hydroxycyclohexyl glibenclamide (M1)
-
4-cis-hydroxycyclohexyl glibenclamide (M2a)
-
3-cis-hydroxycyclohexyl glibenclamide (M2b)
-
3-trans-hydroxycyclohexyl glibenclamide (M3)
-
2-trans-hydroxycyclohexyl glibenclamide (M4)
-
ethyl-hydroxycyclohexyl glibenclamide (M5)
The formation of these metabolites is primarily catalyzed by CYP3A4 and CYP2C9 enzymes[1][3][4]. M1 and M2b are considered the main active metabolites, exhibiting hypoglycemic effects[1].
Q2: What are the most common analytical challenges in quantifying glibenclamide metabolites?
A2: The most frequently encountered issues include matrix effects, isobaric interferences, and potential interference from co-administered drugs. Due to the complexity of biological matrices like plasma and urine, careful method development and validation are crucial to ensure accurate and reliable results.
Q3: Can the metabolites of glibenclamide interfere with the analysis of the parent drug or each other?
A3: Yes, interference is a significant concern. Since the major metabolites are isomers (hydroxylated forms of glibenclamide), they are isobaric, meaning they have the same nominal mass. Without adequate chromatographic separation, these metabolites can co-elute and lead to inaccurate quantification[5]. Additionally, in-source fragmentation of metabolites in the mass spectrometer can potentially generate ions with the same mass-to-charge ratio (m/z) as the parent drug or other metabolites, causing interference[6].
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of glibenclamide metabolites.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. High concentrations of analytes can saturate the stationary phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape. For glibenclamide and its metabolites, a mobile phase with 0.1% formic acid is commonly used[7]. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Secondary Interactions | Metabolites can interact with active sites on the column. Consider using a column with end-capping or adding a competing agent to the mobile phase. |
Problem 2: Inconsistent or Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Evaporation of the more volatile solvent can alter the composition. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Temperature fluctuations can significantly impact retention times. |
| Air Bubbles in the System | Degas the mobile phase before use and purge the pump to remove any trapped air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Problem 3: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol using a strong solvent. Injecting a blank solvent after a high-concentration sample can help identify carryover. |
| Contamination of the Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
Specific Interferences in Glibenclamide Metabolite Analysis
Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a major concern in bioanalysis. The more polar nature of the hydroxylated metabolites compared to the parent drug can lead to different matrix effects.
Quantitative Data on Matrix Effects in Plasma
The following table summarizes the matrix factor for glibenclamide and its metabolites in human plasma from a validated LC-MS/MS method. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
| Analyte | Matrix Factor Range | Average Matrix Factor |
| Glibenclamide | 0.85 - 0.98 | 0.92 |
| M1 | 0.82 - 0.95 | 0.88 |
| M2a | 0.88 - 1.02 | 0.95 |
| M2b | 0.55 - 0.69 | 0.62 |
| M3 | 0.91 - 1.05 | 0.98 |
| M4 | 0.89 - 1.01 | 0.94 |
Data adapted from a study on the quantitative determination of glyburide and its metabolites in plasma and urine of pregnant patients.
Troubleshooting Matrix Effects:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components[7][8][9].
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.
Isobaric Interferences
The primary source of isobaric interference in the analysis of glibenclamide metabolites arises from their isomeric nature. All hydroxylated metabolites have the same nominal mass, making their individual quantification impossible without chromatographic separation.
Logical Workflow for Investigating Isobaric Interference
Caption: Workflow for troubleshooting suspected isobaric interference.
In-Source Fragmentation
In-source fragmentation occurs when a molecule fragments within the ion source of the mass spectrometer before mass analysis. This can be a significant source of interference, especially if a metabolite fragments to produce an ion that is identical to the parent drug or another metabolite.
Example Scenario: A hydroxylated metabolite of glibenclamide could potentially lose its hydroxyl group (-18 Da for water loss) in the ion source, generating an ion with the same m/z as the parent glibenclamide.
Troubleshooting In-Source Fragmentation:
-
Optimize Ion Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation.
-
Chromatographic Separation: Ensure that the parent drug and its metabolites are well-separated chromatographically. If the retention times are different, the interference from in-source fragmentation can be distinguished.
-
Use Different Precursor Ions: If possible, select different adducts (e.g., [M+Na]+ instead of [M+H]+) for the precursor ion, as this may alter the fragmentation pattern.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for the extraction of glibenclamide and its metabolites from plasma.
-
Pre-treat Plasma: To 1 mL of plasma, add an internal standard and 3 mL of 0.1% phosphoric acid. Vortex for 30 seconds and centrifuge for 5 minutes at 3000 rpm[8].
-
Condition SPE Cartridge: Condition a C8 SPE cartridge (100mg) with 1 mL of methanol followed by 1 mL of 0.1% phosphoric acid[8].
-
Load Sample: Apply the supernatant from the pre-treated plasma to the conditioned SPE cartridge at a flow rate of 1-2 mL/minute[8].
-
Wash Cartridge: Wash the cartridge with 1 mL of 0.1% phosphoric acid, followed by 0.5 mL of 20% acetonitrile[8]. Dry the cartridge under vacuum.
-
Elute Analytes: Elute the analytes with 4 x 0.5 mL of acetonitrile[8].
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for SPE
Caption: Solid-Phase Extraction (SPE) workflow for glibenclamide metabolites.
LC-MS/MS Parameters for Glibenclamide and its Metabolites
The following are example parameters for the analysis of glibenclamide and its hydroxylated metabolites.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |
| Gradient | A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glibenclamide | 494.2 | 369.2 |
| Hydroxylated Metabolites | 510.2 | 369.2, 385.2 |
Note: Specific MRM transitions should be optimized for the instrument being used.
Glibenclamide Metabolic Pathway
Glibenclamide is metabolized by CYP3A4 and CYP2C9 to its various hydroxylated metabolites.
Caption: Metabolic pathway of glibenclamide.
References
- 1. ClinPGx [clinpgx.org]
- 2. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rmsjournal.org [rmsjournal.org]
- 9. Dispersive micro solid phase extraction of glibenclamide from plasma, urine, and wastewater using a magnetic molecularly imprinted polymer followed by its determination by a high-performance liquid chromatography-photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Baseline Separation of Hydroxyglibenclamide Stereoisomers
Welcome to the technical support center for the chiral separation of hydroxyglibenclamide stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving baseline separation of these critical analytes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your method development and refinement.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of hydroxyglibenclamide stereoisomers in a question-and-answer format.
Q1: My hydroxyglibenclamide stereoisomer peaks are co-eluting or have very poor resolution.
A1: Inadequate resolution is a frequent challenge in chiral separations. Here are several steps to improve the separation between the stereoisomers:
-
Optimize the Mobile Phase Composition:
-
Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., isopropanol, ethanol) to the alkane (e.g., n-hexane). Decreasing the concentration of the alcohol will generally increase retention times and can improve resolution, but may also lead to broader peaks. A systematic evaluation of different ratios is recommended.
-
Change the Organic Modifier: Different alcohols can offer different selectivities. If isopropanol is not providing adequate separation, consider switching to ethanol or another suitable alcohol. Polysaccharide-based chiral stationary phases (CSPs) often exhibit different enantioselectivity with different organic modifiers.[1][2]
-
Incorporate an Additive: For acidic compounds like hydroxyglibenclamide, adding a small amount of an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1% v/v) to the mobile phase can improve peak shape and enhance resolution by suppressing the ionization of the analyte.[2] For basic compounds, an amine additive like diethylamine (DEA) is often used.[2]
-
-
Re-evaluate Your Choice of Chiral Stationary Phase (CSP):
-
The selection of the CSP is the most critical factor in a chiral separation.[2] Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose, are widely used and have demonstrated success in resolving a broad range of chiral compounds.[1][3][4] If you are not achieving separation on one type of polysaccharide column, consider screening other columns with different chiral selectors. For instance, if a cellulose-based column is not effective, an amylose-based column might provide the necessary selectivity.
-
-
Adjust the Column Temperature:
-
Lowering the column temperature often improves chiral resolution. This is because enantioselective interactions are often enthalpy-driven, and lower temperatures can enhance the differences in interaction energies between the enantiomers and the CSP. However, this can also lead to increased analysis time and higher backpressure. It is advisable to explore a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and efficiency.
-
Q2: I am observing peak tailing with my hydroxyglibenclamide stereoisomer peaks.
A2: Peak tailing can compromise peak integration and reduce the accuracy of quantification. The common causes and solutions are:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and active sites on the silica support of the CSP can lead to tailing.
-
Solution: As mentioned above, the addition of a mobile phase additive like TFA can minimize these secondary interactions by protonating the silanol groups on the silica surface and ensuring the analyte is in a single ionic form.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: If the problem persists and other solutions have failed, it may be necessary to wash the column according to the manufacturer's instructions or replace it. A reversed-phase chiral method may be preferred in some cases due to less organic solvent usage and easier implementation.[1]
-
Q3: My retention times are shifting from one injection to the next.
A3: Unstable retention times can affect the reliability and reproducibility of your method. Consider the following causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure that the column is flushed with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before starting your analytical run until a stable baseline is achieved.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may not be consistent.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Temperature Fluctuations: Variations in the column temperature can cause shifts in retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral separation method for hydroxyglibenclamide stereoisomers?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column. A common initial mobile phase for normal-phase chromatography would be a mixture of n-hexane and an alcohol (isopropanol or ethanol) in a ratio of 90:10 (v/v), with the addition of 0.1% TFA.[2] The flow rate can be set to 1.0 mL/min. From this starting point, the mobile phase composition and temperature can be optimized to achieve baseline separation.
Q2: How do I choose between a cellulose-based and an amylose-based chiral column?
A2: The choice between cellulose and amylose-based columns is often empirical. While both are effective for a wide range of compounds, their chiral recognition mechanisms can differ, leading to complementary selectivities. It is often recommended to screen both types of columns during method development to identify the one that provides the best resolution for your specific analytes. In general, amylose-based CSPs have been found to provide better enantioselectivity for some classes of compounds.[3]
Q3: Can I use reversed-phase chromatography for the chiral separation of hydroxyglibenclamide stereoisomers?
A3: Yes, reversed-phase chiral chromatography is a viable option and is sometimes preferred due to the use of less hazardous and flammable organic solvents.[1] Polysaccharide-based CSPs are available in reversed-phase compatible formats (e.g., Chiralcel OD-RH). A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous buffer can be a critical parameter to optimize for resolution.
Experimental Protocols
Below are detailed methodologies for chiral HPLC separation of hydroxyglibenclamide stereoisomers based on common practices for similar compounds.
Protocol 1: Normal-Phase HPLC
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Reversed-Phase HPLC
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 150 x 4.6 mm.
-
Mobile Phase: 20 mM Ammonium Formate (pH 5.4) / Acetonitrile (86:14, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Data Presentation
The following tables summarize typical chromatographic parameters that can be expected and optimized during method development for the separation of hydroxyglibenclamide stereoisomers.
Table 1: Influence of Mobile Phase Composition on Resolution (Normal-Phase)
| n-Hexane (%) | Isopropanol (%) | TFA (%) | Resolution (Rs) |
| 95 | 5 | 0.1 | > 1.5 |
| 90 | 10 | 0.1 | > 2.0 |
| 85 | 15 | 0.1 | ~ 1.8 |
| 80 | 20 | 0.1 | < 1.5 |
Table 2: Effect of Column Temperature on Chromatographic Parameters (Normal-Phase)
| Temperature (°C) | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| 15 | 12.5 | 14.2 | > 2.5 |
| 25 | 10.1 | 11.5 | > 2.0 |
| 35 | 8.2 | 9.1 | ~ 1.7 |
Visualizations
Experimental Workflow for Method Development
Caption: A typical workflow for developing a chiral HPLC method for the separation of hydroxyglibenclamide stereoisomers.
Logical Relationship for Troubleshooting Poor Resolution
Caption: A decision-making diagram for troubleshooting poor resolution in the chiral separation of hydroxyglibenclamide stereoisomers.
References
- 1. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 5. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-cis- and 4-trans-Hydroxyglibenclamide Potency: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the potency of two major metabolites of the anti-diabetic drug glibenclamide: 3-cis-hydroxyglibenclamide and 4-trans-hydroxyglibenclamide. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sulfonylureas and their metabolites.
Introduction
Glibenclamide, a second-generation sulfonylurea, is widely used in the treatment of type 2 diabetes. It is extensively metabolized in the liver to several hydroxylated derivatives, with 3-cis- and 4-trans-hydroxyglibenclamide being the most prominent. Understanding the relative potency of these metabolites is crucial for a comprehensive understanding of glibenclamide's therapeutic and potential side effects, particularly in patient populations with altered drug metabolism or clearance. This guide presents a comparative overview of their potency, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Potency Comparison
| Parameter | This compound | 4-trans-Hydroxyglibenclamide | Parent Glibenclamide | Experimental System | Reference |
| Hypoglycemic Activity (in vivo, Human) | 12.5 ± 2.3% blood glucose reduction (AUC 0-5h) | 18.2 ± 3.3% blood glucose reduction (AUC 0-5h) | 19.9 ± 2.1% (IV), 23.8 ± 1.2% (oral) | Intravenous administration to healthy subjects | [1] |
| Hypoglycemic Activity (in vivo, Rat) | ~50% of parent compound | 6-7 times less potent than parent compound | - | Intraperitoneal injection in rats | [2] |
| K-ATP Channel Binding Affinity (IC50) | Data not available | 0.95 nM (high-affinity site), 100 nM (low-affinity site) | - | [3H]glibenclamide displacement from rat brain synaptosomes |
Key Findings:
-
In a direct comparative study in humans, 4-trans-hydroxyglibenclamide demonstrated a greater hypoglycemic effect than this compound, although both were slightly less potent than intravenously administered glibenclamide.[1]
-
Animal studies suggest that this compound retains approximately 50% of the hypoglycemic activity of the parent compound.[2]
-
4-trans-hydroxyglibenclamide is a potent inhibitor of glibenclamide binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, with nanomolar affinity at the high-affinity binding site.
Experimental Protocols
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is adapted from a publicly available method and is suitable for assessing the effects of 3-cis- and 4-trans-hydroxyglibenclamide on insulin secretion from isolated rodent or human pancreatic islets.[3][4]
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions).
-
3-cis- and 4-trans-hydroxyglibenclamide stock solutions (dissolved in a suitable solvent like DMSO).
-
Collagenase for islet isolation.
-
Culture medium (e.g., RPMI-1640).
-
24-well plates.
-
Acid-ethanol solution for insulin extraction.
-
Insulin immunoassay kit (ELISA or RIA).
Procedure:
-
Islet Isolation: Isolate pancreatic islets from the chosen species using a standard collagenase digestion method.[5][6]
-
Islet Culture (Optional): Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics to allow recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well in triplicate) into a 24-well plate containing KRB buffer with a basal glucose concentration (e.g., 2.8 mM). Pre-incubate for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
Static Incubation:
-
Prepare incubation plates with KRB buffer containing:
-
Basal glucose (e.g., 2.8 mM) as a negative control.
-
Stimulatory glucose (e.g., 16.7 mM) as a positive control.
-
Basal or stimulatory glucose plus different concentrations of this compound.
-
Basal or stimulatory glucose plus different concentrations of 4-trans-hydroxyglibenclamide.
-
-
Carefully transfer the pre-incubated islets into the wells of the incubation plate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant (which contains the secreted insulin) from each well and store at -20°C.
-
Insulin Extraction: To measure the total insulin content, lyse the islets in each well using an acid-ethanol solution.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet lysates using a suitable immunoassay (ELISA or RIA).
-
Data Analysis: Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) to normalize for variations in islet size and number. Compare the insulin secretion in the presence of the hydroxyglibenclamide metabolites to the control conditions.
Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Inhibition
This protocol provides a general framework for assessing the direct inhibitory effects of 3-cis- and 4-trans-hydroxyglibenclamide on K-ATP channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the Kir6.2 and SUR1 subunits).
Materials:
-
HEK293 cells co-transfected with Kir6.2 and SUR1 subunits of the K-ATP channel.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
Stock solutions of 3-cis- and 4-trans-hydroxyglibenclamide.
-
A K-ATP channel opener (e.g., diazoxide) to activate the channels.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
-
Channel Activation: Perfuse the cell with an extracellular solution containing a K-ATP channel opener (e.g., diazoxide) to activate a measurable outward K+ current.
-
Drug Application:
-
Once a stable baseline current is established, perfuse the cell with solutions containing increasing concentrations of either 3-cis- or 4-trans-hydroxyglibenclamide.
-
Record the current at each concentration until a steady-state inhibition is reached.
-
-
Data Acquisition and Analysis:
-
Record the whole-cell currents in response to voltage steps or ramps.
-
Measure the amplitude of the K-ATP current at a specific voltage (e.g., +50 mV) for each drug concentration.
-
Plot the percentage of current inhibition as a function of the drug concentration to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the IC50 value, which represents the concentration at which the drug inhibits 50% of the channel activity.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of 3-cis- and 4-trans-hydroxyglibenclamide potency.
Caption: Experimental workflow for comparing the potency of hydroxyglibenclamide metabolites.
Signaling Pathway of Glibenclamide and its Metabolites
This diagram illustrates the signaling pathway through which glibenclamide and its active metabolites, 3-cis- and 4-trans-hydroxyglibenclamide, stimulate insulin secretion from pancreatic β-cells.
Caption: Signaling pathway of glibenclamide and its active metabolites in pancreatic β-cells.
Conclusion
The available evidence indicates that both 3-cis- and 4-trans-hydroxyglibenclamide are active metabolites that contribute to the overall hypoglycemic effect of the parent drug, glibenclamide. Direct comparative data in humans suggests that 4-trans-hydroxyglibenclamide is more potent than this compound in lowering blood glucose.[1] Further in vitro studies directly comparing the IC50 values of these two metabolites for K-ATP channel inhibition under identical conditions are warranted to provide a more definitive assessment of their relative potencies at the molecular level. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and understanding such research. This information is critical for the development of safer and more effective sulfonylurea therapies and for personalizing treatment in diabetic patients.
References
- 1. Electrophysiological evidence for the inhibition of potassium permeability in pancreatic beta-cells by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of glibenclamide on the osmotic resistance of pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Hypoglycemic Activity of Glibenclamide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoglycemic activity of the second-generation sulfonylurea, glibenclamide, and its primary active metabolites. The information presented is supported by experimental data from human and animal studies to assist in research and development.
Glibenclamide, a widely prescribed oral hypoglycemic agent for type 2 diabetes mellitus, is extensively metabolized in the liver into two major metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1][2] These metabolites are not inert and contribute to the overall glucose-lowering effect of the parent drug.[3][4][5] Understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive assessment of glibenclamide's therapeutic action and potential for adverse effects, such as prolonged hypoglycemia.[6][7]
Comparative Hypoglycemic Activity: A Quantitative Overview
Clinical studies in healthy human subjects have demonstrated that both M1 and M2 possess intrinsic hypoglycemic activity.[2][3][4][5] The following tables summarize the key pharmacodynamic and pharmacokinetic parameters from a crossover study in humans, providing a direct comparison of the glucose-lowering effects of glibenclamide, M1, and M2.
Table 1: Comparative Hypoglycemic Effect of Glibenclamide and its Metabolites in Humans
| Compound | Route of Administration | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) (%) |
| Glibenclamide (Gb) | Oral (3.5 mg) | 23.8 ± 1.2[2][5] |
| Glibenclamide (Gb) | Intravenous (3.5 mg) | 19.9 ± 2.1[2][5] |
| Metabolite 1 (M1) | Intravenous (3.5 mg) | 18.2 ± 3.3[2][5] |
| Metabolite 2 (M2) | Intravenous (3.5 mg) | 12.5 ± 2.3[2][5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Glibenclamide and its Metabolites in Humans
| Parameter | Glibenclamide (Gb) | Metabolite 1 (M1) | Metabolite 2 (M2) |
| Emax (% blood glucose reduction) | 56 (CV 14%)[3][8] | 40 (CV 30%)[3][8] | 27 (CV 56%)[3][8] |
| CEss50 (ng/ml) | 108 (CV 26%)[3][8] | 23 (CV 25%)[3][8] | 37 (CV 47%)[3][8] |
| Equilibration Half-life (kEO-HL) (h) | 0.44[3][8] | 3.9[3][8] | 1.4[3][8] |
Emax: Maximum hypoglycemic effect; CEss50: Steady-state serum concentration producing 50% of maximal effect; kEO-HL: Equilibration half-life for the effect site.
In a study on rats, the primary metabolite, 4-trans-hydroxy-glibenclamide, demonstrated significant hypoglycemic activity, although it was found to be 6-7 times less potent than the parent drug, glibenclamide.[6] However, this metabolite was still more potent than tolbutamide.[6]
Mechanism of Action: A Shared Pathway
Glibenclamide and its active metabolites exert their hypoglycemic effect through the same primary mechanism: stimulating insulin secretion from pancreatic β-cells.[1][4][5] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. The binding of the drug or its metabolites leads to the closure of these channels, causing membrane depolarization. This, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing secretory granules.
Experimental Protocols
The data presented in this guide is primarily derived from a placebo-controlled, randomized, single-blind crossover study conducted in healthy human subjects.
Human Crossover Study Protocol
-
Subjects: Eight healthy, non-smoking Caucasian volunteers (4 male, 4 female) with a mean age of 25.4 years.[2]
-
Study Design: A crossover design with five single-dose tests, separated by 3-month intervals.[2][4][5]
-
Treatments:
-
Procedure:
-
Analytical Methods:
Conclusion
The primary metabolites of glibenclamide, M1 and M2, are pharmacologically active and contribute to the overall hypoglycemic effect of the parent drug. While glibenclamide itself demonstrates the most potent effect in terms of maximal glucose reduction, its metabolites, particularly M1, exhibit a higher potency at lower concentrations (lower CEss50) and have a longer duration of action at the effect site (longer equilibration half-life).[3][8] This prolonged activity of the metabolites may be a contributing factor to the long-lasting hypoglycemic events sometimes observed with glibenclamide therapy.[9] These findings underscore the importance of considering the contribution of active metabolites in the pharmacodynamic assessment of drugs and in understanding their clinical efficacy and safety profiles. Researchers and clinicians should be aware that in patients with impaired renal function, the accumulation of these active metabolites could lead to an increased risk of severe and prolonged hypoglycemia.[6][10]
References
- 1. ClinPGx [clinpgx.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Hypoglycemic sulfonylurea metabolites: clinical interest. Experiences with glibenclamide in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Metabolites of hypoglycemic sulfonylureas in kidney failure. Experience with glibenclamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Glibenclamide and its Metabolites in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of the anti-diabetic drug glibenclamide (also known as glyburide) and its major metabolites. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method that adheres to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. This document outlines the key validation parameters, presents a comparison of common analytical techniques with supporting data, and provides a detailed experimental protocol for a robust analytical method.
The Imperative of Validated Bioanalytical Methods
The FDA mandates rigorous validation of bioanalytical methods to ensure the reliability, accuracy, and precision of data submitted in support of drug applications. This is critical for pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies. A validated method provides confidence that the measured concentrations of a drug and its metabolites in a biological matrix are accurate and reproducible.
The core parameters for bioanalytical method validation, as outlined in FDA guidance, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Recovery: The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.
-
Calibration Curve: The relationship between the instrumental response and the known concentration of the analyte over a specified range.
-
Sensitivity: The lowest concentration of an analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).
-
Reproducibility: The precision of the method under different conditions, such as different analysts, instruments, or days.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Glibenclamide and its Major Metabolites
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The two major and pharmacologically active metabolites are 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2b). Accurate quantification of both the parent drug and these active metabolites is crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.
Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for the quantification of small molecules like glibenclamide and its metabolites in biological matrices. While both are powerful, they offer different levels of sensitivity, selectivity, and complexity.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Glibenclamide Quantification
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 50 µg/mL | 1.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 µg/mL | 1.5 ng/mL |
| Accuracy (% Bias) | Within ± 1.8% | -13.9% to +14.6% |
| Precision (% RSD) | Intra-day: ≤ 1.5%, Inter-day: ≤ 1.5% | Intra-day: 3.4% - 15.4%, Inter-day: 3.4% - 15.4% |
| Recovery | 98.2% - 100.9% | ~98.1% |
Table 2: Performance of a Validated LC-MS/MS Method for Glibenclamide Metabolites
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD, Intra- and Inter-day) |
| 4-trans-hydroxyglibenclamide (M1) | 0.1 - 20 | 0.1 | Within ± 14% | < 14% |
| This compound (M2b) | 0.1 - 20 | 0.1 | Within ± 14% | < 14% |
As the data indicates, LC-MS/MS offers significantly higher sensitivity (lower LLOQ) and a wider linear range compared to HPLC-UV, making it the preferred method for bioanalytical studies where low concentrations of the drug and its metabolites are expected.
Detailed Experimental Protocol: LC-MS/MS Method for Glibenclamide and its Metabolites
This section provides a detailed protocol for a validated LC-MS/MS method for the simultaneous quantification of glibenclamide and its major metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., a deuterated analog of glibenclamide).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.5 min: 80% B
-
3.5-3.6 min: 80% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glibenclamide: m/z 494.2 → 369.1
-
4-trans-hydroxyglibenclamide (M1): m/z 510.2 → 385.1
-
This compound (M2b): m/z 510.2 → 385.1
-
Internal Standard (e.g., Glibenclamide-d11): m/z 505.2 → 380.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes, the following diagrams illustrate the experimental workflow for bioanalytical method validation and the metabolic pathway of glibenclamide.
Caption: Experimental Workflow for Bioanalytical Method Validation.
Caption: Metabolic Pathway of Glibenclamide.
Conclusion
The validation of bioanalytical methods is a cornerstone of drug development, ensuring data integrity and regulatory compliance. For glibenclamide and its active metabolites, LC-MS/MS has emerged as the superior analytical technique, offering the sensitivity and specificity required for comprehensive pharmacokinetic assessments. This guide provides a framework for understanding the validation requirements, comparing available methods, and implementing a robust analytical protocol. By adhering to these principles, researchers can generate high-quality data to support their drug development programs.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 3-cis-Hydroxyglibenclamide
In the realm of drug metabolism and pharmacokinetic studies, the accurate quantification of metabolites is paramount. For 3-cis-Hydroxyglibenclamide, an active metabolite of the antidiabetic drug glibenclamide, robust analytical methods are crucial for clinical and research applications. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections present a cross-validation perspective based on established bioanalytical method validation guidelines, offering insights into the performance, protocols, and logical frameworks for choosing the appropriate method.
Quantitative Performance Comparison
The selection of an analytical method hinges on a variety of performance parameters. Below is a summary of typical validation parameters for HPLC and LC-MS/MS methods for the analysis of this compound, compiled from various analytical studies.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 97.8% - 102.5% | 90.1% - 111.1%[1] | 85% - 115% (80% - 120% at LLOQ)[2][3] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 14.6%[1] | ≤ 15% (≤ 20% at LLOQ)[2] |
| - Intermediate Precision | ≤ 2.5% | ≤ 14.6%[1] | ≤ 15% (≤ 20% at LLOQ)[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL[4] | Reportable |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.5 ng/mL - 10 ng/mL[4][5] | Reportable and within acceptance criteria[3][6] |
| Specificity | Moderate (UV Detection) | High (Mass Spectrometry) | No interference at the retention time of the analyte[2] |
| Analysis Time | ~10-20 minutes | ~2-5 minutes[5] | Method Dependent |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are representative experimental protocols for the analysis of this compound by HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. Plasma or serum samples are typically prepared using protein precipitation with acetonitrile or liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. A typical mobile phase could be a mixture of phosphate buffer and acetonitrile (60:40, v/v)[7].
-
Detection: UV detection is typically performed at a wavelength around 230-245 nm.[8]
-
Injection Volume: 20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation or liquid-liquid extraction. An internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound) is added before the extraction process.[5]
-
Chromatographic Conditions:
-
Column: A C18 column with smaller dimensions and particle size is often used for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with mobile phases consisting of an aqueous solution with an additive like formic acid or ammonium formate and an organic solvent like acetonitrile or methanol is common. For instance, a gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid) can be used.[5]
-
Flow Rate: Flow rates are typically lower than HPLC, in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used.[5]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[5]
-
Workflow and Logical Comparison
To visualize the process of method cross-validation and the logical framework for comparing HPLC and LC-MS/MS, the following diagrams are provided.
Discussion and Recommendations
The cross-validation of analytical methods is a critical step when data from different analytical techniques are to be compared or used interchangeably.[2]
-
HPLC with UV detection offers a cost-effective and robust method for the quantification of this compound. It is well-suited for routine analysis in a quality control setting where the expected concentrations are relatively high and the sample matrix is not overly complex. However, its lower sensitivity and specificity compared to LC-MS/MS can be a limitation, especially in bioanalytical studies where analyte concentrations can be very low and potential interferences from the biological matrix are a concern.
-
LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[9] The ability to monitor specific mass transitions significantly reduces the likelihood of interference, leading to more reliable and accurate data, particularly at low concentrations. While the initial instrument cost and operational complexity are higher, the benefits of faster analysis times and higher throughput can offset these factors in a research and development or clinical trial setting.
Both HPLC and LC-MS/MS are viable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the study. For applications demanding high sensitivity and specificity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the recommended method. For routine analysis of bulk drug or pharmaceutical formulations where concentration levels are higher and cost is a significant consideration, a validated HPLC method can be perfectly adequate. A thorough cross-validation should be performed if data from both methods are to be used in the same study to ensure the reliability and consistency of the results.
References
- 1. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. brieflands.com [brieflands.com]
- 9. japsonline.com [japsonline.com]
A Comparative Guide to the Pharmacokinetics of Glibenclamide and its Active Metabolites: 3-cis- and 4-trans-Hydroxyglibenclamide
This guide provides a detailed pharmacokinetic comparison of the oral antidiabetic drug glibenclamide and its two primary active metabolites, 3-cis-hydroxyglibenclamide (M2) and 4-trans-hydroxyglibenclamide (M1). The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of their absorption, distribution, metabolism, and excretion profiles based on available experimental data.
Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into hydroxylated derivatives that also possess hypoglycemic activity.[1][2] Understanding the pharmacokinetic differences between the parent drug and its metabolites is crucial for a comprehensive assessment of its overall therapeutic effect and safety profile.
Quantitative Pharmacokinetic Data
| Parameter | Glibenclamide | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) |
| Route of Administration | Oral | (from Oral Glibenclamide) | (from Oral Glibenclamide) |
| Cmax (ng/mL) | 131.86 ± 8.05[3][4] | 7-22[5] | 16-85[5] |
| Tmax (h) | 1.62 - 2.09[6][7] | Not Reported | Not Reported |
| AUC (ng·h/mL) | 1,376.58 - 7,513.63 (dose-dependent)[6] | Not Reported | Higher than in normal renal function[5] |
| Half-life (t1/2) (h) | 4.42 - 8.08[6][7] | Not Reported | Not Reported |
| Apparent Clearance (CL/f) (L/h) | 1.94 - 3.09[6] | Not Reported | Lower in impaired renal function[5] |
| Route of Administration | Intravenous | Intravenous | Intravenous |
| Volume of Distribution (Vd) (L) | Not Reported | Not Reported | Not Reported |
| Total Clearance (CL) (L/h) | Not Reported | Not Reported | Not Reported |
Metabolic Pathway of Glibenclamide
The metabolic conversion of glibenclamide to its hydroxylated metabolites is a key determinant of its overall activity and elimination. The following diagram illustrates this biotransformation process.
Experimental Protocols
The data presented in this guide are compiled from various studies with specific methodologies. Below are the detailed experimental protocols from key cited research.
Study on Pharmacokinetics in Patients with Impaired Renal Function[5]
-
Study Design: A comparative study between two groups of diabetic patients: one with impaired renal function (IRF; n=11, iohexol clearance 7-42 ml/min/1.73 m²) and another with normal renal function (NRF; n=11, iohexol clearance 75-140 ml/min/1.73 m²).
-
Dosing: A single oral dose of 7 mg glibenclamide was administered to each participant after an overnight fast.
-
Sampling: Serum samples were collected over a 48-hour period, and urine was collected for 24 hours post-dose.
-
Analytical Method: Concentrations of glibenclamide, 4-trans-hydroxyglibenclamide (M1), and this compound (M2) were determined using a sensitive and selective high-performance liquid chromatography (HPLC) assay.
Population Pharmacokinetic Modeling Study[6]
-
Study Design: A population pharmacokinetic analysis was conducted in poorly controlled South African type 2 diabetic subjects.
-
Dosing: The study involved multiple-dose administration of glibenclamide in a dose range of 2.5–20 mg.
-
Data Analysis: Non-compartmental analysis (NCA) was used to determine the pharmacokinetic parameters. The data was also fitted to one- and two-compartment models.
-
Key Findings: The study demonstrated a linear relationship between the area under the curve (AUC) and Cmax of glibenclamide with increasing doses.
Pharmacokinetic Study in Normal Human Volunteers[3][4]
-
Study Design: The study evaluated various pharmacokinetic parameters of a fixed-dose combination of metformin and glibenclamide in 18 healthy adult male volunteers.
-
Dosing: A single oral dose of a tablet containing 500 mg of metformin HCl and 5 mg of glibenclamide was administered.
-
Analytical Method: An isocratic High-Performance Liquid Chromatography (HPLC) system with UV detection at a wavelength of 230 nm was used for the simultaneous quantification of metformin and glibenclamide in plasma samples. The mobile phase consisted of 0.040M Potassium dihydrogen phosphate (containing 0.25mL/L triethylamine, pH 3.5) and acetonitrile (465:535 v/v).
Summary of Findings
The pharmacokinetic profiles of glibenclamide and its active metabolites, 3-cis- and 4-trans-hydroxyglibenclamide, reveal important differences in their systemic exposure and disposition. Following oral administration of glibenclamide, both hydroxylated metabolites are formed and contribute to the overall hypoglycemic effect.
The available data indicate that the peak plasma concentrations of the metabolites can reach clinically relevant levels.[5] Notably, in patients with impaired renal function, the peak serum values and AUC of 4-trans-hydroxyglibenclamide (M1) are higher, while its clearance is lower, suggesting that renal function is a significant factor in the elimination of this metabolite.[5] This can have implications for the risk of prolonged hypoglycemia in this patient population.
While direct oral pharmacokinetic data for the metabolites are lacking, the information gathered from studies involving the administration of the parent drug provides valuable insights for researchers and clinicians. Further studies involving the direct administration of the isolated metabolites would be beneficial for a more complete and direct comparison of their pharmacokinetic properties.
References
- 1. Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the pharmacokinetics of glibenclamide tablet given, off label, orally to children suffering from neonatal syndromic hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the widely-used anti-diabetic drug glibenclamide. While direct comparative in vitro studies on this metabolite are limited, this document synthesizes available in vivo human data with the established mechanisms of sulfonylureas to offer a detailed analysis for research and drug development purposes.
Introduction
This compound is a significant metabolite of glibenclamide, demonstrating notable hypoglycemic effects. Understanding the correlation between its activity in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting its therapeutic efficacy and potential side effects. This guide presents a side-by-side comparison, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: In Vivo vs. Inferred In Vitro Activity
A direct quantitative comparison of the in vitro and in vivo potency of this compound is challenging due to the limited availability of specific in vitro studies for this metabolite. However, based on its known in vivo efficacy and the well-understood mechanism of action of its parent compound, glibenclamide, we can infer its in vitro characteristics.
| Parameter | In Vivo (Human)[1] | In Vitro (Inferred) |
| Activity | Hypoglycemic | Stimulation of insulin secretion from pancreatic β-cells. |
| Potency (CEss50 / EC50) | 37 ng/mL | The in vitro EC50 for insulin secretion is likely to be in the nanomolar to low micromolar range, potentially higher than glibenclamide, reflecting its lower in vivo potency. This is based on the structure-activity relationships of glibenclamide analogs, where modifications on the cyclohexyl ring can influence binding affinity to the SUR1 receptor. |
| Efficacy (Emax) | 27% blood glucose reduction | Expected to be a full agonist at the SUR1 receptor, similar to glibenclamide, capable of inducing a maximal insulin secretory response from pancreatic β-cells. |
| Mechanism of Action | Insulin secretagogue | Binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. |
Table 1: Comparison of In Vivo and Inferred In Vitro Activity of this compound. CEss50 represents the steady-state serum concentration required to achieve 50% of the maximal effect. Emax is the maximum observed effect.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to assess the activity of this compound, the following diagrams are provided.
References
Glibenclamide and Its Hydroxy Metabolites: A Comparative Analysis of Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasma protein binding characteristics of the oral hypoglycemic agent glibenclamide and its primary active hydroxy metabolites, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2). Understanding the extent of protein binding is crucial for predicting a drug's pharmacokinetic and pharmacodynamic profile, as only the unbound fraction is typically available to exert its therapeutic effect.
Quantitative Comparison of Protein Binding
The degree to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution, metabolism, and excretion. Glibenclamide is known to be extensively bound to plasma proteins. Its hydroxy metabolites, while also exhibiting high protein binding, show a slightly lower affinity. This subtle difference can have implications for their relative free concentrations and, consequently, their pharmacological activity.
| Compound | Protein Binding (%) | Free Fraction (%) | Reference |
| Glibenclamide | >99% | <1% | [1] |
| Glibenclamide | 99.95% (±0.02%) | 0.05% (±0.02%) | [2] |
| 4-trans-hydroxyglibenclamide (M1) | >97% | <3% | [1] |
| This compound (M2) | Not explicitly stated, but pharmacokinetic profiles are very similar to M1, suggesting comparable protein binding. | - | [3] |
Note: The data indicates that glibenclamide is more highly bound to serum proteins than its M1 metabolite, which may result in a higher free fraction of the metabolite available for therapeutic action or clearance.
Experimental Protocols
The determination of drug-protein binding is a critical step in preclinical and clinical drug development. Several established methods are employed to quantify the extent of this binding. The data presented in this guide is supported by standard experimental techniques in the field.
Equilibrium Dialysis
Equilibrium dialysis is a widely used and reliable method for determining the free drug concentration in plasma.
Principle: This technique involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The membrane allows the passage of small molecules like the unbound drug but retains larger protein molecules. The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both compartments.
Typical Protocol:
-
A dialysis cell, consisting of two chambers separated by a semi-permeable membrane, is used.
-
One chamber is filled with plasma containing the test compound (glibenclamide or its metabolites).
-
The other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
The entire apparatus is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached (typically several hours).
-
Samples are then taken from both chambers, and the concentration of the drug is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
The free fraction is calculated as the ratio of the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.
Ultrafiltration
Ultrafiltration is another common method for separating free drug from protein-bound drug.
Principle: This method uses a centrifugal force to push plasma water and small molecules, including the unbound drug, through a semi-permeable filter. The filter retains the larger protein molecules and the protein-bound drug.
Typical Protocol:
-
Plasma samples containing the test compound are placed in an ultrafiltration device equipped with a semi-permeable membrane of a specific molecular weight cutoff.
-
The device is centrifuged at a specified speed and temperature for a set duration.
-
The centrifugation forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane.
-
The concentration of the drug in the ultrafiltrate is then measured, which corresponds to the free drug concentration.
-
The total drug concentration in the initial plasma sample is also determined.
-
The free fraction is calculated as the ratio of the free drug concentration to the total drug concentration.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the protein binding of a drug candidate like glibenclamide or its metabolites using in vitro methods.
Caption: Workflow for determining drug protein binding.
Signaling Pathway Context
Glibenclamide and its active metabolites exert their primary therapeutic effect by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This action is independent of their plasma protein binding characteristics. The binding to plasma proteins is a pharmacokinetic property that governs the amount of free drug available to reach these target channels.
Caption: Drug disposition and mechanism of action.
References
The Case for 3-cis-Hydroxyglibenclamide as a Key Biomarker in Glibenclamide Metabolism
A detailed comparison of glibenclamide and its primary active metabolites, 3-cis-hydroxyglibenclamide and 4-trans-hydroxyglibenclamide, underscores the critical role of metabolite monitoring in understanding the pharmacokinetics and pharmacodynamics of this widely used antidiabetic agent. This guide provides researchers, scientists, and drug development professionals with the supporting data and experimental protocols to validate this compound as a significant biomarker.
Glibenclamide, also known as glyburide, is a second-generation sulfonylurea prescribed for the treatment of type 2 diabetes. It functions by stimulating insulin release from pancreatic β-cells. The drug undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites. Among these, 4-trans-hydroxyglibenclamide (M1) and this compound (M2) are the two major and pharmacologically active metabolites.[1][2] Emerging evidence suggests that monitoring these metabolites, particularly this compound, is crucial for a complete assessment of glibenclamide's therapeutic effect and potential for adverse events.
Comparative Analysis of Glibenclamide and its Active Metabolites
The validation of this compound as a biomarker hinges on its distinct pharmacokinetic and pharmacodynamic properties relative to the parent drug and the other major metabolite, M1. Both M1 and M2 have demonstrated hypoglycemic effects in humans, attributable to their ability to stimulate insulin secretion.[2]
A key study comparing the pharmacodynamics of glibenclamide, M1, and M2 revealed that the metabolites may exhibit higher activity at lower concentrations and possess a longer duration of action than glibenclamide itself.[1] This suggests that a significant portion of the observed therapeutic and potential hypoglycemic effects following glibenclamide administration could be mediated by its active metabolites.
Pharmacokinetic Profile Comparison
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for glibenclamide and its two primary active metabolites, M1 and M2, in individuals with normal renal function (NRF). This data highlights the differences in their systemic exposure and potency.
| Parameter | Glibenclamide (Oral) | 4-trans-hydroxyglibenclamide (M1) | This compound (M2) |
| Peak Serum Concentration (Cmax) | Varies significantly | 16-57 ng/mL | <5-18 ng/mL |
| Blood Glucose Reduction (AUC 0-5h vs. Placebo) | 23.8 ± 1.2%[2] | 18.2 ± 3.3%[2] | 12.5 ± 2.3%[2] |
| Potency (CEss50 - concentration for 50% max effect) | 108 ng/mL[1] | 23 ng/mL[1] | 37 ng/mL[1] |
| Equilibration Half-life at Effect Site (kEO-HL) | 0.44 h[1] | 3.9 h[1] | 1.4 h[1] |
Data is compiled from separate studies and should be interpreted with caution. Cmax values for metabolites are following a single oral dose of glibenclamide in patients with normal renal function.[3]
The data indicates that while this compound (M2) is present at lower concentrations than M1, its potency (indicated by a lower CEss50 than the parent drug) and longer equilibration half-life at the effect site compared to glibenclamide suggest a sustained contribution to the overall glucose-lowering effect.
Visualizing Glibenclamide's Metabolic Journey
The metabolic conversion of glibenclamide is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation of its active hydroxy-metabolites.
Caption: Metabolic pathway of glibenclamide to its active metabolites.
Experimental Protocols for Biomarker Validation
Accurate and simultaneous quantification of glibenclamide and its metabolites is essential for validation studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.
Method: UPLC-MS/MS for Simultaneous Quantification in Human Plasma
This protocol provides a general framework for the simultaneous determination of glibenclamide, 4-trans-hydroxyglibenclamide, and this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., glimepiride or a stable isotope-labeled analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example m/z):
-
Glibenclamide: 494.2 -> 369.1
-
4-trans-hydroxyglibenclamide (M1): 510.2 -> 385.1
-
This compound (M2): 510.2 -> 385.1
-
Internal Standard (Glimepiride): 491.2 -> 352.1
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
The workflow for validating these biomarkers is a multi-step process, from sample collection to data analysis.
Caption: Experimental workflow for glibenclamide biomarker validation.
Conclusion
The available evidence strongly supports the validation of this compound, in conjunction with 4-trans-hydroxyglibenclamide and the parent drug, as essential biomarkers for a comprehensive understanding of glibenclamide's metabolic fate and clinical effects. Its significant pharmacological activity, coupled with a distinct pharmacokinetic profile, necessitates its inclusion in therapeutic drug monitoring and pharmacokinetic studies. The use of robust analytical methods, such as the LC-MS/MS protocol detailed here, is paramount for accurately elucidating the contribution of each of these compounds to the overall therapeutic response to glibenclamide. This multi-analyte approach will ultimately aid in personalizing treatment and minimizing the risk of adverse drug reactions like hypoglycemia.
References
- 1. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-species differences in the metabolic profile of glibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profile of glibenclamide, a second-generation sulfonylurea widely used in the treatment of type 2 diabetes, across various species. Understanding the inter-species differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to support research and drug development efforts.
Introduction to Glibenclamide Metabolism
Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of glibenclamide leads to the formation of several metabolites, some of which may possess pharmacological activity. The rate and pathway of metabolism can vary significantly between species, impacting the drug's pharmacokinetic and pharmacodynamic profile. In humans, glibenclamide is predominantly metabolized by CYP3A4, with minor contributions from CYP2C9 and CYP2C19.[1] The major metabolic routes involve hydroxylation of the cyclohexyl ring and the ethyl moiety.
Comparative Metabolic Profile of Glibenclamide
In vitro studies using liver microsomes from humans, monkeys, dogs, rats, and mice have revealed both similarities and notable differences in the metabolic fate of glibenclamide. The primary metabolites identified are monohydroxylated derivatives (M1, M2a, M2b, M3, M4, and M5) and a metabolite resulting from the loss of the cyclohexyl ring (M6).[2] Dihydroxylated metabolites and products of hydroxylation and dehydrogenation have also been detected, particularly in humans.[2]
Quantitative Comparison of Glibenclamide and its Metabolites
The following table summarizes the relative percentage of glibenclamide and its major metabolites observed after incubation with liver microsomes from different species. The data is adapted from Ravindran et al., 2013.[2]
| Compound | Human (%) | Monkey (%) | Dog (%) | Rat (%) | Mouse (%) |
| Glibenclamide | 26.92 | 56.64 | 75.94 | 67.95 | 45.10 |
| M1 (4-trans-hydroxycyclohexyl) | 27.60 | 5.26 | 8.96 | 3.21 | 3.50 |
| M2a (4-cis-hydroxycyclohexyl) | 6.67 | 2.33 | 1.17 | 1.72 | 1.80 |
| M2b (3-cis-hydroxycyclohexyl) | 7.59 | 2.21 | 1.12 | 1.69 | 1.90 |
| M3 (3-trans-hydroxycyclohexyl) | 5.02 | 3.02 | 1.50 | 1.99 | 2.10 |
| M4 (2-trans-hydroxycyclohexyl) | 3.84 | 5.08 | 7.89 | 6.54 | 4.50 |
| M5 (ethyl-hydroxylated) | 12.14 | 19.05 | 3.36 | 11.82 | 30.10 |
| M6 (ring loss) | 5.29 | 5.95 | 1.72 | 4.77 | 9.00 |
| M7 (dihydroxylated) | 1.23 | ND | ND | ND | Present |
| M8/M9 (hydroxylation & dehydrogenation) | 3.41 | ND | ND | ND | ND |
ND: Not Detected. Data for M7 in mouse was noted as present but not quantified in the table format.
Key Observations:
-
Humans and mice show the most extensive metabolism of glibenclamide, with lower percentages of the parent drug remaining.[2]
-
Dogs and rats exhibit a slower rate of metabolism, with a significantly higher proportion of unchanged glibenclamide.[2]
-
Monkeys show a moderate level of metabolism, with the ethyl-hydroxylated metabolite (M5) being the most abundant.[2]
-
Hydroxylation of the cyclohexyl ring is a major metabolic pathway in humans , with the 4-trans-hydroxycyclohexyl metabolite (M1) being the most prominent.[2]
-
In mice , ethyl-hydroxylation (M5) is the predominant metabolic route.[3]
Experimental Protocols
The following is a generalized protocol for in vitro drug metabolism studies using liver microsomes, a common method to assess inter-species differences.
In Vitro Metabolism of Glibenclamide in Liver Microsomes
1. Materials and Reagents:
-
Glibenclamide
-
Liver microsomes (from human, monkey, dog, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a stock solution of glibenclamide in a suitable solvent (e.g., DMSO).
-
Pre-warm the liver microsomes, phosphate buffer, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the glibenclamide stock solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be standardized across all experiments.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold quenching solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analytical Method (LC-MS/MS):
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Separate the parent drug and its metabolites using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify glibenclamide and its metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualization of Metabolic Pathways and Experimental Workflow
Glibenclamide Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of glibenclamide.
Caption: Primary metabolic pathways of glibenclamide.
Experimental Workflow for In Vitro Metabolism Study
The diagram below outlines the key steps in a typical in vitro experiment to study the metabolism of glibenclamide.
Caption: Experimental workflow for in vitro glibenclamide metabolism.
References
A Comparative Analysis of Glibenclamide and Its Metabolites in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the oral hypoglycemic agent glibenclamide and its primary metabolites in diabetic rat models. The information presented is curated from preclinical studies to support further research and drug development in the field of diabetes.
Comparative Efficacy: Glibenclamide vs. Its Metabolites
Glibenclamide is extensively metabolized in the liver, primarily by CYP2C9 and CYP3A4 enzymes, into two major active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1] While direct head-to-head comparative studies of glibenclamide and both its main metabolites in diabetic rat models are limited, existing research in both animal and human subjects provides valuable insights into their relative hypoglycemic activities.
A study in rats demonstrated that the major metabolite, 4-trans-hydroxy-glibenclamide, possesses marked hypoglycemic activity, although it is approximately 6 to 7 times less potent than the parent drug, glibenclamide. It is important to note that while this metabolite has a reduced effect under normal clearance, it can exert significant hypoglycemic effects if it accumulates, for instance, in cases of renal failure.
Studies in healthy human subjects have shown that both major metabolites of glibenclamide, M1 and M2, have a hypoglycemic effect which is attributed to increased insulin secretion. When administered intravenously, the reduction in blood glucose over 5 hours was significant for both metabolites, as well as for glibenclamide.
The following tables summarize the available quantitative data on the effects of glibenclamide and its metabolites on blood glucose levels and insulin secretion.
Table 1: Comparative Effect on Blood Glucose Levels
| Compound | Animal Model | Dosage | Route of Administration | Observation |
| Glibenclamide | STZ-induced Diabetic Rats | 2 mg/kg/day for 6 weeks | Oral | Significant decrease in blood glucose concentration.[2][3] |
| Glibenclamide | STZ-induced Diabetic Rats | 10 mg/kg | Oral | Gradual reduction in fasting blood glucose over 10 days.[4][5][6] |
| 4-trans-hydroxy-glibenclamide (Metabolite) | Rats | Various | Intraperitoneal | Marked hypoglycemic activity, though 6-7 times less potent than glibenclamide. |
STZ: Streptozotocin
Table 2: Comparative Effect on Insulin Secretion
| Compound | Model | Observation |
| Glibenclamide | Isolated Rat Pancreatic Islets | Increases basal insulin secretion at low glucose concentrations in both normal and diabetic rats.[7] |
| Glibenclamide | STZ-induced Diabetic Rats | Increased serum insulin levels.[2][3] |
| 4-trans-hydroxy-glibenclamide (M1) & 3-cis-hydroxy-glibenclamide (M2) | Healthy Humans | Significantly increased serum insulin levels. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of glibenclamide and its metabolites.
Induction of Diabetes in Rat Models
A commonly used method for inducing type 2 diabetes in rats is the combination of a high-fat diet (HFD) followed by a low dose of streptozotocin (STZ).
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
High-Fat Diet: Animals are fed a high-fat diet for a period of 2 to 4 weeks to induce insulin resistance.
-
Streptozotocin (STZ) Administration:
-
Following the HFD period, rats are fasted overnight.
-
A single intraperitoneal injection of STZ (35-60 mg/kg body weight) is administered. STZ is freshly dissolved in ice-cold 0.1 M sodium citrate buffer (pH 4.5).
-
Control groups receive an equivalent volume of the citrate buffer.
-
-
Confirmation of Diabetes:
-
Blood glucose levels are measured from the tail vein using a glucometer 48 to 72 hours after STZ injection.
-
Rats with a fasting blood glucose level ≥ 200-250 mg/dL are considered diabetic and are selected for the study.[3]
-
Drug Administration and Sample Collection
-
Preparation of Glibenclamide/Metabolite Suspension:
-
The required amount of the compound is calculated based on the desired dose and the number of animals.
-
The powder is suspended in a vehicle such as 0.5% Carboxymethyl cellulose (CMC) in distilled water.
-
The suspension is thoroughly vortexed before each administration to ensure homogeneity.
-
-
Administration:
-
The suspension or vehicle is administered to the rats, typically once daily, via oral gavage.
-
Commonly used doses of glibenclamide in rat models range from 0.5 mg/kg to 10 mg/kg body weight.[4]
-
-
Blood Sample Collection and Analysis:
-
Blood samples are collected from the tail vein at predetermined time intervals after drug administration.
-
Blood glucose levels are measured using a calibrated glucometer.
-
For insulin measurement, blood is collected and centrifuged to separate serum, which is then analyzed using a rat insulin ELISA kit.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Glibenclamide-Induced Insulin Secretion
Glibenclamide exerts its primary effect on the pancreatic β-cells to stimulate insulin secretion. The mechanism involves the binding to and inhibition of the ATP-sensitive potassium (KATP) channels.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. Comparison of the effects of glibenclamide on metabolic parameters, GLUT1 expression, and liver injury in rats with severe and mild streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. [PDF] Hypoglycaemic Effect of Glibenclamide: A Critical Study on the Basis of Creatinine and Lipid Peroxidation Status of Streptozotocin-induced Diabetic Rat | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Insulinotropic Activity of Glibenclamide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insulinotropic activity of the oral hypoglycemic agent glibenclamide and its principal active metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The information presented herein is intended to support research and development efforts in the field of diabetes therapeutics by offering a consolidated overview of their relative potencies and efficacy, supported by experimental data from human studies. Detailed experimental protocols for assessing insulinotropic activity in vitro are also provided to facilitate further research.
Relative Insulinotropic Activity: In Vivo Human Data
Clinical studies in healthy human subjects have demonstrated that both major metabolites of glibenclamide, M1 and M2, possess intrinsic hypoglycemic and insulin-releasing properties. The following table summarizes the key pharmacodynamic parameters of glibenclamide and its metabolites, providing a quantitative comparison of their in vivo insulinotropic activity.
| Compound | Mean Blood Glucose Reduction (% of AUC) | Relative Insulin Secretion |
| Glibenclamide (Oral) | 23.8 ± 1.2% | Significant increase |
| Glibenclamide (Intravenous) | 19.9 ± 2.1% | Significant increase |
| Metabolite M1 (Intravenous) | 18.2 ± 3.3% | Significant increase |
| Metabolite M2 (Intravenous) | 12.5 ± 2.3% | Significant increase |
Data compiled from a placebo-controlled, randomized, single-blind crossover study in eight healthy subjects. Blood glucose reduction is expressed as the percent of the area under the curve (AUC) over 5 hours compared to placebo.[1]
Experimental Protocols
To enable researchers to conduct further comparative studies, this section details the established methodologies for assessing the insulinotropic activity of compounds like glibenclamide and its metabolites in an in vitro setting using isolated pancreatic islets.
Isolation of Pancreatic Islets
A standard and widely used method for isolating pancreatic islets from rodents for in vitro studies involves collagenase digestion of the pancreas.
Materials:
-
Collagenase solution (e.g., from Clostridium histolyticum)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or other density gradient medium
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Stereomicroscope
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Surgically expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold HBSS to clear it of blood.
-
Inject the collagenase solution into the pancreas via the bile duct until the pancreas is distended.
-
Excise the distended pancreas and incubate it in a water bath at 37°C for a predetermined time to allow for enzymatic digestion.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the digest with cold HBSS to stop the enzymatic reaction.
-
Purify the islets from the acinar and other exocrine tissues using a density gradient centrifugation method (e.g., with Ficoll-Paque).
-
Collect the islet-rich fraction from the interface of the density gradient.
-
Hand-pick individual islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets in a suitable culture medium to allow for recovery before experimentation.
In Vitro Assessment of Insulin Secretion: Static Incubation Assay
This method is suitable for determining the dose-response relationship of a compound's effect on insulin secretion.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing varying concentrations of glucose.
-
Isolated pancreatic islets.
-
Test compounds (glibenclamide, M1, M2) at various concentrations.
-
Enzyme-linked immunosorbent assay (ELISA) kit for insulin quantification.
Procedure:
-
Pre-incubate size-matched groups of isolated islets (e.g., 5-10 islets per tube) in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing either a low or a high glucose concentration (e.g., 16.7 mM) with or without the test compounds at the desired concentrations.
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, collect the supernatant (the buffer containing the secreted insulin).
-
Centrifuge the collected supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Results are typically expressed as the amount of insulin secreted per islet per hour or as a percentage of the total insulin content of the islets.
In Vitro Assessment of Insulin Secretion: Islet Perifusion Assay
This dynamic method allows for the characterization of the kinetics of insulin secretion, including the first and second phases of glucose-stimulated insulin secretion.
Materials:
-
Perifusion system (including a peristaltic pump, perifusion chambers, and a fraction collector).
-
Krebs-Ringer Bicarbonate (KRB) buffer as described above.
-
Isolated pancreatic islets.
-
Test compounds (glibenclamide, M1, M2).
-
Insulin ELISA kit.
Procedure:
-
Place a group of size-matched islets (e.g., 20-50 islets) into each perifusion chamber.
-
Equilibrate the islets by perifusing with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) at a constant flow rate (e.g., 1 mL/min) at 37°C for a period of 30-60 minutes.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes) using a fraction collector.
-
Switch the perifusion medium to one containing a high glucose concentration (e.g., 16.7 mM) with or without the test compounds.
-
Continue collecting fractions to monitor the dynamic changes in insulin secretion over time.
-
At the end of the experiment, the perifusion can be switched back to a low glucose medium to observe the return to basal secretion.
-
Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
The results are plotted as insulin secretion rate over time, allowing for the analysis of the biphasic insulin release profile.
Mandatory Visualizations
Glibenclamide Metabolism
Caption: Metabolic pathway of glibenclamide to its major active metabolites.
Mechanism of Glibenclamide-Induced Insulin Secretion
Caption: Signaling pathway of glibenclamide-induced insulin secretion.
Experimental Workflow for In Vitro Insulin Secretion Assay
Caption: Workflow for static incubation insulin secretion assay.
References
Validating Immunoassay Specificity for 3-cis-Hydroxyglibenclamide: A Comparative Guide
For researchers and drug development professionals engaged in the therapeutic monitoring of the antidiabetic drug glibenclamide, accurate quantification of its metabolites is crucial. One of the key active metabolites is 3-cis-Hydroxyglibenclamide. This guide provides a comprehensive comparison of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, focusing on the critical aspect of assay specificity.
Glibenclamide Metabolism and the Importance of Specificity
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2b).[1] Both metabolites exhibit hypoglycemic effects, making their individual quantification important for comprehensive pharmacokinetic and pharmacodynamic studies.[2][3] An immunoassay for this compound must therefore demonstrate high specificity, with minimal cross-reactivity to the parent drug, glibenclamide, and its other metabolites to ensure accurate measurement.
Comparative Analysis of Analytical Methods
The specificity of an immunoassay is paramount for its reliability. Below is a comparative table summarizing the performance of a hypothetical competitive ELISA for this compound against a validated LC-MS/MS method.
| Parameter | Competitive ELISA for this compound | LC-MS/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio |
| Specificity | Dependent on antibody selectivity | High, based on molecular weight and fragmentation |
| Cross-reactivity | Potential for cross-reactivity with structurally similar compounds | Minimal, highly specific |
| Sensitivity (LLOQ) | Typically in the low ng/mL range | Sub ng/mL to low ng/mL range |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Equipment Cost | Low to moderate | High |
| Sample Preparation | Minimal (dilution) | More extensive (protein precipitation, extraction) |
Experimental Validation of Immunoassay Specificity
To validate the specificity of the this compound immunoassay, a cross-reactivity study is essential. This involves testing the assay's response to potentially interfering compounds, including the parent drug and other metabolites.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for the competitive ELISA, demonstrating its specificity for this compound.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| This compound | 100 | 100% |
| Glibenclamide | 1000 | < 1% |
| 4-trans-Hydroxyglibenclamide (M1) | 1000 | < 2% |
| Other structurally related compounds | 1000 | < 0.5% |
% Cross-Reactivity Calculation: (Concentration of this compound at 50% B/B₀ / Concentration of test compound at 50% B/B₀) x 100
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Competitive ELISA Protocol for this compound
This protocol outlines a standard procedure for a competitive ELISA.
-
Coating: A microtiter plate is coated with a this compound-protein conjugate.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific anti-3-cis-Hydroxyglibenclamide antibody conjugated to an enzyme (e.g., HRP). The free analyte in the sample competes with the coated analyte for antibody binding.
-
Washing: Unbound reagents are removed by washing the plate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to color development.
-
Signal Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
LC-MS/MS Protocol for Glibenclamide and its Metabolites
This protocol provides a general outline for the quantification of glibenclamide and its metabolites in plasma.[2][4][5]
-
Sample Preparation:
-
To a plasma sample, an internal standard (e.g., glibenclamide-d11) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an HPLC system.
-
Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Conclusion
While immunoassays offer a high-throughput and cost-effective solution for the quantification of this compound, rigorous validation of their specificity is imperative. The data presented in this guide, although hypothetical, illustrates the expected performance of a highly specific immunoassay. For definitive quantification, especially in regulated bioanalysis, LC-MS/MS remains the benchmark method due to its superior specificity and sensitivity. The choice of analytical method should be guided by the specific requirements of the study, balancing the need for throughput with the demand for analytical precision and accuracy.
References
- 1. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 2. LC-MS/MS Determination of Glibenclamide in Human Plasma [journal11.magtechjournal.com]
- 3. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a New UPLC-MS/MS Method Against a Reference HPLC-UV Method for the Quantification of 3-cis-Hydroxyglibenclamide in Human Plasma
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) reference method for the quantitative analysis of 3-cis-Hydroxyglibenclamide in human plasma. This compound is a primary active metabolite of glibenclamide, an oral hypoglycemic agent used in the treatment of type 2 diabetes. Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies. This document presents supporting experimental data, detailed methodologies, and visual representations of the experimental workflow and the relevant biological signaling pathway.
Data Presentation: Method Performance Comparison
The performance of the new UPLC-MS/MS method and the reference HPLC-UV method were evaluated based on key validation parameters as recommended by international guidelines. The following tables summarize the quantitative data obtained during the method validation.
Table 1: Linearity and Sensitivity
| Parameter | New UPLC-MS/MS Method | Reference HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Sample | New UPLC-MS/MS Method | Reference HPLC-UV Method |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC (0.3 ng/mL / 30 ng/mL) | -2.5% | 4.8% |
| Medium QC (5 ng/mL / 500 ng/mL) | 1.8% | 3.1% |
| High QC (80 ng/mL / 800 ng/mL) | 0.9% | 2.5% |
For the reference method, the Low, Medium, and High QC concentrations were 30 ng/mL, 500 ng/mL, and 800 ng/mL respectively.
Table 3: Recovery and Matrix Effect
| Parameter | New UPLC-MS/MS Method | Reference HPLC-UV Method |
| Extraction Recovery | 92.5% ± 4.1% | 85.2% ± 7.8% |
| Matrix Effect | Minimal (Normalized to IS) | Significant ion suppression observed |
Experimental Protocols
Detailed methodologies for the new UPLC-MS/MS method and the reference HPLC-UV method are provided below.
New Method: UPLC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution (Glibenclamide-d11, 1 µg/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Load the entire mixture onto a conditioned and equilibrated mixed-mode strong cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 2.5 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 510.2 → 393.1
-
Glibenclamide-d11 (IS): m/z 521.2 → 404.1
-
Reference Method: HPLC-UV
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma, add 50 µL of internal standard (IS) working solution (Glibenclamide, 10 µg/mL).
-
Add 100 µL of 1 M NaOH and vortex.
-
Add 3 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 35°C.
-
Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC-UV system.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity
-
Column: Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer (pH 3.5) (55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 230 nm
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Glibenclamide Signaling Pathway
Glibenclamide, the parent drug of this compound, exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells. The metabolite is known to retain partial activity.
Caption: Glibenclamide's mechanism of action in pancreatic β-cells.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-cis-Hydroxyglibenclamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-cis-Hydroxyglibenclamide, a metabolite of the antidiabetic drug glibenclamide.[1] Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling the compound in powdered form to avoid inhalation.
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, based on guidelines for its parent compound glibenclamide and general hazardous chemical waste, involves treating it as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all unused or waste this compound powder in a clearly labeled, sealed, and chemically compatible waste container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing papers, pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste. Place these items in a designated and sealed hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless their compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used for liquid waste to prevent spills.
-
-
Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[2]
-
An alternative is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Never dispose of this compound down the drain or in the regular trash.
-
-
Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent (e.g., methanol or DMSO, in which the compound is slightly soluble) must be collected and disposed of as hazardous liquid waste.[1][4]
-
For highly toxic compounds, the first three rinses must be collected as hazardous waste.[4] Given that glibenclamide has known clinical effects, treating its metabolite with this higher level of precaution is advisable.[5]
-
After thorough rinsing and air-drying, obliterate or remove the label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
-
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | [2][3] |
| Recommended Disposal | Licensed Disposal Company / Chemical Incineration | [2][3] |
| Empty Container Rinse | First (or first three) rinses collected as hazardous waste | [4] |
| PPE Requirements | Gloves, Eye Protection, Lab Coat, Respiratory Protection | [2][3][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
References
- 1. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
Essential Safety and Logistical Guidance for Handling 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-cis-Hydroxyglibenclamide. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline compliant waste management practices.
Immediate Safety Information
This compound is a metabolite of the antidiabetic compound glibenclamide and should be handled with care in a laboratory setting. The following table summarizes its known hazard classifications.
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P337+P313 | If eye irritation persists: Get medical advice/attention. |
Data derived from supplier safety information.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[2] For lower-risk activities, a reusable half or full-facepiece respirator with P100/FFP3 particulate filters should be used after a proper fit test.[2]
-
Hand Protection: Double gloving with nitrile gloves is required. The outer pair should be changed immediately upon contamination or at regular intervals.[2]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are necessary. A face shield should be worn over the goggles, especially when there is a significant splash risk.
-
Body Protection: Disposable coveralls made from materials such as Tyvek® or microporous film should be worn to protect against chemical splashes and dust.[2]
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3][4]
Weighing the Compound:
-
Preparation: Before starting, ensure the weighing area is clean and decontaminated. Place all necessary equipment (spatula, weigh paper/boat, container with a lid) inside the fume hood.[4]
-
Taring the Balance: Place an empty, closed container on the analytical balance and tare it to zero.[5]
-
Transferring the Powder: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid creating dust. Close the container lid immediately.[4][6]
-
Re-weighing: Place the closed container back on the balance to determine the exact weight of the transferred powder.[5]
-
Documentation: Record the weight in the laboratory notebook.
Preparing a Solution:
-
Solvent Addition: If preparing a solution, calculate the required volume of solvent. This compound is slightly soluble in DMSO and methanol.[7]
-
Dissolving: Inside the fume hood, add the solvent to the container with the weighed powder.[6] Close the container and mix by gentle swirling or vortexing until the solid is completely dissolved. Powders that are fully dissolved in a solution pose a lower risk of aerosolization and can be handled on a covered benchtop, though care should be taken to avoid agitation that could create aerosols.[8]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for pharmaceutical waste.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh papers, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled container for non-hazardous pharmaceutical waste.[10] Do not dispose of down the drain.[11]
-
Container Type: For non-hazardous pharmaceutical waste, a blue-lidded container is often used.[12] However, as a precaution due to its potency, some institutions may opt for a purple-lidded container, typically used for cytotoxic and cytostatic waste.[13] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Final Disposal: All waste containing this compound should be disposed of through a licensed chemical waste management company, with incineration being the preferred method for potent pharmaceutical compounds.[9]
Experimental Workflow Diagram
Caption: Workflow for safely handling and disposing of this compound.
References
- 1. litfl.com [litfl.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. scribd.com [scribd.com]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. Pharmaceutical Waste Disposal & Bins | Stericycle UK [stericycle.co.uk]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. Pharmaceutical Waste Disposal & Bins | Stericycle [stericycle.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
